1-(4-Methoxyphenyl)-2,5-dimethylpyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-4-5-11(2)14(10)12-6-8-13(15-3)9-7-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXMRHDTQFPICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345983 | |
| Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-27-9 | |
| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole (CAS 5044-27-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)-2,5-dimethylpyrrole is a heterocyclic organic compound featuring a central pyrrole ring substituted with two methyl groups at positions 2 and 5, and a 4-methoxyphenyl group at the nitrogen atom.[1][2] This N-arylpyrrole derivative is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of novel therapeutic agents and functional materials.[1] The pyrrole scaffold is a prominent feature in a wide array of biologically active molecules, and the specific substitutions on this compound confer unique physicochemical properties that are of significant interest for further investigation into its potential biological activities.[1][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 5044-27-9 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO | [1][2] |
| Molecular Weight | 201.26 g/mol | [1] |
| Boiling Point | 316.1 °C at 760 mmHg | [1] |
| Density | 1 g/cm³ | [1] |
| Refractive Index | 1.535 | [1] |
| Flash Point | 145 °C | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, p-anisidine.[3][4][5] The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[6]
Caption: General workflow for the Paal-Knorr synthesis of this compound.
Detailed Experimental Protocol (Adapted from similar procedures)
The following protocol is an adapted procedure for the synthesis of this compound based on established Paal-Knorr reaction methodologies.
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
p-Anisidine (4-methoxyaniline)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisidine (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add acetonylacetone (1.0-1.2 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
Mechanism of the Paal-Knorr Pyrrole Synthesis
The reaction mechanism proceeds through several key steps:
-
Hemiaminal Formation: The primary amine (p-anisidine) attacks one of the carbonyl groups of the protonated 1,4-dicarbonyl compound (acetonylacetone) to form a hemiaminal.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a five-membered ring intermediate.
-
Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration, losing two molecules of water to form the stable aromatic pyrrole ring.
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of organic molecules. The following are the expected chemical shifts for this compound.
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | d | 2H | Ar-H (ortho to OMe) |
| ~6.9-7.0 | d | 2H | Ar-H (meta to OMe) |
| ~5.8 | s | 2H | Pyrrole-H |
| ~3.8 | s | 3H | OCH₃ |
| ~2.0 | s | 6H | 2,5-di-CH₃ |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ) ppm | Assignment |
| ~158 | Ar-C (para to N, attached to OMe) |
| ~132 | Ar-C (ipso to N) |
| ~128 | Pyrrole-C (C2, C5) |
| ~127 | Ar-CH (ortho to OMe) |
| ~114 | Ar-CH (meta to OMe) |
| ~105 | Pyrrole-CH |
| ~55 | OCH₃ |
| ~13 | 2,5-di-CH₃ |
Infrared (IR) Spectroscopy
-
~3100-2900 cm⁻¹: C-H stretching (aromatic and aliphatic)
-
~1610, 1510, 1450 cm⁻¹: C=C stretching (aromatic ring and pyrrole)
-
~1250 cm⁻¹: C-O stretching (aryl ether)
-
~1380 cm⁻¹: C-H bending (methyl groups)
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 201.27, corresponding to its molecular weight.[2] Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the methoxyphenyl moiety.
Potential Applications in Drug Discovery and Development
The this compound scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related N-arylpyrrole derivatives.
Antitubercular Activity
Several studies have highlighted the potential of N-aryl-2,5-dimethylpyrroles as potent antitubercular agents.[7][8] These compounds have shown activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[7] The mechanism of action is believed to involve the inhibition of MmpL3, a crucial transporter protein in mycobacteria. The lipophilicity of the N-aryl substituent has been shown to correlate with antimycobacterial activity.
Neuroprotective Effects
Derivatives of 1-aryl-5-methyl-1H-pyrrole have demonstrated promising neuroprotective properties. For instance, a closely related analog, 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole, has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in cellular models of Parkinson's disease.[9][10][11][12] The proposed mechanism involves the suppression of oxidative stress and inflammatory pathways, such as the COX-2/PGE2 pathway.[9]
Anticancer and Anti-inflammatory Potential
The pyrrole nucleus is a common scaffold in compounds with anticancer and anti-inflammatory activities.[13][14][15] The ability of aryl-substituted pyrroles to modulate various biological targets makes them attractive candidates for the development of novel therapies in these areas. The specific substitution pattern of this compound warrants further investigation into its potential as an anticancer or anti-inflammatory agent.
Caption: Potential therapeutic applications of this compound and its analogs.
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Paal-Knorr reaction, coupled with the promising biological activities of its analogs, makes it a valuable scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases, neurodegenerative disorders, and oncology. Further research into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.
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Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, -. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole
This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole. This N-arylpyrrole is a valuable heterocyclic building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Our focus will be on the practical execution and mechanistic understanding of the most direct and efficient synthetic route: the Paal-Knorr synthesis.
Strategic Overview: The Paal-Knorr Synthesis
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Among the various methods, the Paal-Knorr synthesis, first reported in 1884, remains one of the most widely used protocols due to its simplicity, efficiency, and the ready availability of starting materials.[2][3][4] The reaction facilitates the construction of the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild, weakly acidic conditions.[2][5][6]
For our target molecule, this compound, the synthesis involves the condensation of acetonylacetone (2,5-hexanedione) with p-anisidine (4-methoxyaniline).
The Underlying Mechanism: A Step-by-Step Rationale
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The Paal-Knorr pyrrole synthesis is an acid-catalyzed process involving nucleophilic attack, cyclization, and dehydration.[2][7]
-
Carbonyl Activation : The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-diketone (acetonylacetone) by an acid catalyst. This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack & Hemiaminal Formation : The primary amine (p-anisidine), acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a hemiaminal intermediate.
-
Second Nucleophilic Attack & Cyclization : The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-forming step is often the rate-determining step of the entire sequence.[3][7]
-
Dehydration Cascade : The resulting cyclic intermediate contains two hydroxyl groups. A series of dehydration steps, driven by the formation of a stable aromatic ring, eliminates two molecules of water to yield the final N-substituted pyrrole.[2][7]
The choice of a weak acid, such as acetic acid, is a deliberate one. It provides sufficient protonation to catalyze the reaction without promoting side reactions.[5] Using strong acids at a pH below 3 could lead to the formation of furan derivatives as the major product.[3][5]
Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a robust and reproducible method for the synthesis of the target compound. Each step is designed for clarity and success in a standard laboratory setting.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| Acetonylacetone | C₆H₁₀O₂ | 114.14 | 10.0 | 1.0 | 1.14 g |
| p-Anisidine | C₇H₉NO | 123.15 | 10.0 | 1.0 | 1.23 g |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Catalyst | 10 mL |
| Ethanol | C₂H₅OH | 46.07 | - | Solvent | 20 mL |
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.23 g, 10.0 mmol).
-
Dissolution : Add ethanol (20 mL) and glacial acetic acid (10 mL) to the flask. Stir the mixture at room temperature until the p-anisidine is fully dissolved.
-
Addition of Diketone : While stirring, add acetonylacetone (1.14 g, 10.0 mmol) dropwise to the solution. A slight exotherm may be observed.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux with vigorous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product : After 2 hours, remove the heating mantle and allow the flask to cool to room temperature. Cool the mixture further in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Purification : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 15 mL) to remove any residual acetic acid and other water-soluble impurities.
-
Drying : Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected product is a crystalline solid.
Safety & Handling Considerations
-
Acetonylacetone : Handle in a well-ventilated fume hood. It is a flammable liquid.
-
p-Anisidine : Toxic upon inhalation, ingestion, and skin contact.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Glacial Acetic Acid : Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
This compound : Classified as an irritant.[1] Avoid contact with skin and eyes.
Product Characterization and Data
The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | [1][10][11] |
| Molecular Weight | 201.27 g/mol | [10][11] |
| Appearance | Crystalline solid | - |
| Melting Point | ~86 °C (Predicted) | [10] |
| Boiling Point | ~316 °C at 760 mmHg (Predicted) | [1][10] |
| Theoretical Yield | 2.01 g (based on 10 mmol scale) | - |
Spectroscopic Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz) :
-
δ ~7.1-7.3 ppm (d, 2H, Ar-H ortho to N)
-
δ ~6.9-7.0 ppm (d, 2H, Ar-H ortho to OMe)
-
δ ~5.8-5.9 ppm (s, 2H, Pyrrole C-H)
-
δ ~3.8 ppm (s, 3H, -OCH₃)
-
δ ~2.0 ppm (s, 6H, Pyrrole -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz) :
-
δ ~158 ppm (Ar-C-OMe)
-
δ ~132 ppm (Ar-C-N)
-
δ ~128 ppm (Pyrrole C-CH₃)
-
δ ~127 ppm (Ar-CH ortho to N)
-
δ ~114 ppm (Ar-CH ortho to OMe)
-
δ ~105 ppm (Pyrrole C-H)
-
δ ~55 ppm (-OCH₃)
-
δ ~13 ppm (Pyrrole -CH₃)
-
-
IR (KBr, cm⁻¹) :
-
~2950-3100 (C-H stretching, aromatic and aliphatic)
-
~1510 (Aromatic C=C stretching)
-
~1245 (Asymmetric C-O-C stretching of aryl ether)
-
~1030 (Symmetric C-O-C stretching)
-
Visualized Synthesis Workflow
The entire process, from initial setup to final analysis, can be streamlined into a logical workflow.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Paal-Knorr synthesis provides a highly effective and reliable method for the preparation of this compound. By understanding the underlying mechanism and adhering to a structured experimental protocol, researchers can consistently obtain high yields of the desired product. The causality-driven approach outlined in this guide, from catalyst selection to purification strategy, ensures that the process is not merely a series of steps but a well-understood and controllable chemical transformation. The resulting N-arylpyrrole serves as a versatile intermediate for further synthetic applications in the development of novel pharmaceuticals and advanced materials.
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- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. p-Anisidine synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. labsolu.ca [labsolu.ca]
- 11. scbt.com [scbt.com]
Spectroscopic Characterization of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole, a heterocyclic compound of interest in pharmaceutical research and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the analytical techniques pivotal for the structural elucidation and purity assessment of this molecule.
Introduction: The Significance of Spectroscopic Characterization
This compound (CAS 5044-27-9) is a substituted pyrrole with a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.26 g/mol .[1] Its structure, featuring a pyrrole ring N-substituted with a methoxyphenyl group and bearing two methyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[1]
Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound's identity, purity, and conformational features. This guide will delve into the core spectroscopic methods for the characterization of this compound, explaining the causality behind experimental choices and providing a framework for robust data interpretation.
Synthesis via Paal-Knorr Reaction: A Mechanistic Perspective
A common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, acetonylacetone (hexane-2,5-dione) and p-anisidine (4-methoxyaniline).[2][3]
The reaction is typically acid-catalyzed, proceeding through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2][3] Understanding this mechanism is crucial for anticipating potential side products and impurities, such as unreacted starting materials or partially cyclized intermediates, which can be identified through the spectroscopic techniques discussed below.
Caption: Paal-Knorr synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density around it, providing clues about its bonding and proximity to functional groups. Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals, revealing connectivity information.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 | d | 2H | H-2', H-6' (Aromatic) | Protons on the methoxyphenyl ring ortho to the pyrrole nitrogen. Expected to be a doublet due to coupling with H-3' and H-5'. |
| ~6.95 | d | 2H | H-3', H-5' (Aromatic) | Protons on the methoxyphenyl ring meta to the pyrrole nitrogen and ortho to the methoxy group. Expected to be a doublet due to coupling with H-2' and H-6'. |
| ~5.90 | s | 2H | H-3, H-4 (Pyrrole) | Protons on the pyrrole ring. Due to the symmetry of the 2,5-disubstituted pyrrole, these protons are chemically equivalent and appear as a singlet. |
| ~3.85 | s | 3H | -OCH₃ | Protons of the methoxy group. Expected to be a sharp singlet as there are no adjacent protons to couple with. |
| ~2.05 | s | 6H | 2,5-di-CH₃ | Protons of the two methyl groups on the pyrrole ring. Due to symmetry, they are equivalent and appear as a singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is characteristic of its hybridization and the electronegativity of the atoms attached to it.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~159.0 | C-4' (Aromatic) | Aromatic carbon attached to the electron-donating methoxy group, expected to be downfield. |
| ~132.0 | C-1' (Aromatic) | Quaternary aromatic carbon attached to the pyrrole nitrogen. |
| ~129.0 | C-2, C-5 (Pyrrole) | Quaternary carbons of the pyrrole ring bearing the methyl groups. |
| ~128.0 | C-2', C-6' (Aromatic) | Aromatic carbons ortho to the pyrrole nitrogen. |
| ~114.0 | C-3', C-5' (Aromatic) | Aromatic carbons meta to the pyrrole nitrogen and ortho to the methoxy group, shielded by the electron-donating effect of the methoxy group. |
| ~106.0 | C-3, C-4 (Pyrrole) | Carbons of the pyrrole ring, expected to be relatively upfield for an aromatic system. |
| ~55.5 | -OCH₃ | Carbon of the methoxy group. |
| ~13.0 | 2,5-di-CH₃ | Carbons of the two equivalent methyl groups on the pyrrole ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.
-
Data Acquisition: Acquire the spectrum on a 100 MHz NMR spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Pyrrole and Phenyl) |
| ~2950-2850 | C-H stretch | Aliphatic (Methyl and Methoxy) |
| ~1610, 1510, 1460 | C=C stretch | Aromatic Rings |
| ~1250 | C-O stretch | Aryl ether |
| ~1180 | C-N stretch | Aryl-N |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. Conjugated systems, such as aromatic rings, exhibit characteristic absorption bands.
Predicted UV-Vis Absorption:
This compound is expected to show strong UV absorption due to the presence of two conjugated aromatic systems. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted phenylpyrrole. Typical π → π* transitions for such systems are expected in the 250-300 nm range.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to give a maximum absorbance of around 1.
-
Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, using a cuvette containing the pure solvent as a reference. The spectrum is typically scanned from 200 to 400 nm.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 201, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃) from the pyrrole ring, leading to a fragment at m/z = 186.
-
Cleavage of the C-N bond between the two rings could lead to fragments corresponding to the 4-methoxyphenyl cation (m/z = 107) and the 2,5-dimethylpyrrolyl radical, or vice versa.
-
Loss of the methoxy group (-OCH₃) from the molecular ion, resulting in a fragment at m/z = 170.
-
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a heated probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Data Summary and Interpretation Workflow
The comprehensive spectroscopic characterization of this compound relies on the synergistic interpretation of data from multiple analytical techniques.
Caption: Workflow for the synthesis, characterization, and structural confirmation of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that requires a combination of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully acquiring and interpreting the data from these methods, researchers can confidently confirm the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
LookChem. (n.d.). Cas 5044-27-9, this compound. Retrieved from [Link]
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
- Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan, Thiophene, and Pyrrole Syntheses. In Comprehensive Organic Synthesis (Vol. 2, pp. 953-969). Pergamon.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 1-(4-methoxyphenyl)-2,5-dimethylpyrrole, a substituted pyrrole with potential applications in medicinal chemistry and materials science.[1] This document is designed to serve as a detailed technical resource, blending theoretical principles with practical, field-proven insights for accurate spectral interpretation and characterization.
Introduction to the Structural Landscape of this compound
This compound is a heterocyclic compound featuring a central pyrrole ring substituted at the nitrogen atom with a 4-methoxyphenyl group and at the 2 and 5 positions with methyl groups.[1] Understanding the electronic interplay between these substituents is crucial for interpreting its NMR spectra. The electron-donating nature of the methoxy group on the phenyl ring and the methyl groups on the pyrrole ring influences the chemical environment of the entire molecule, leading to characteristic chemical shifts.
The structural features of this molecule give rise to a unique NMR fingerprint. The symmetry of the 2,5-dimethylpyrrole moiety simplifies the pyrrole region of the spectrum, while the parasubstituted phenyl ring exhibits a classic AA'BB' splitting pattern.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons on the pyrrole ring, the methyl groups, the methoxy group, and the phenyl ring. The predicted chemical shifts (in ppm, relative to a TMS standard) are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrrole Protons (H-3, H-4) | ~ 5.8 - 6.0 | Singlet | 2H |
| Phenyl Protons (H-2', H-6') | ~ 7.1 - 7.3 | Doublet | 2H |
| Phenyl Protons (H-3', H-5') | ~ 6.9 - 7.1 | Doublet | 2H |
| Methoxy Protons (-OCH₃) | ~ 3.8 | Singlet | 3H |
| Methyl Protons (-CH₃) | ~ 2.0 - 2.2 | Singlet | 6H |
Rationale for Predicted Chemical Shifts
-
Pyrrole Protons (H-3, H-4): The protons on the pyrrole ring are expected to appear as a singlet due to the symmetrical substitution at the 2 and 5 positions. Their chemical shift is in the upfield region for aromatic protons, characteristic of electron-rich pyrrole systems.
-
Phenyl Protons (H-2', H-6' and H-3', H-5'): The para-substituted phenyl ring will give rise to two doublets, representing an AA'BB' system. The protons ortho to the nitrogen (H-2', H-6') are expected to be slightly downfield compared to the protons meta to the nitrogen (H-3', H-5') due to the anisotropic effect of the pyrrole ring. The electron-donating methoxy group will shield the ortho protons (H-3', H-5'), shifting them upfield.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at a characteristic chemical shift of around 3.8 ppm.
-
Methyl Protons (-CH₃): The six protons of the two methyl groups at the 2 and 5 positions of the pyrrole ring are chemically equivalent and will therefore appear as a single, sharp singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the 2,5-dimethylpyrrole moiety, fewer signals than the total number of carbon atoms are expected.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrrole Carbons (C-2, C-5) | ~ 128 - 130 |
| Pyrrole Carbons (C-3, C-4) | ~ 105 - 107 |
| Phenyl Carbon (C-1') | ~ 132 - 134 |
| Phenyl Carbons (C-2', C-6') | ~ 126 - 128 |
| Phenyl Carbons (C-3', C-5') | ~ 114 - 116 |
| Phenyl Carbon (C-4') | ~ 158 - 160 |
| Methoxy Carbon (-OCH₃) | ~ 55 - 56 |
| Methyl Carbons (-CH₃) | ~ 12 - 14 |
Rationale for Predicted Chemical Shifts
-
Pyrrole Carbons (C-2, C-5 and C-3, C-4): The carbons of the pyrrole ring will show two distinct signals due to the symmetry. The carbons bearing the methyl groups (C-2, C-5) will be downfield compared to the unsubstituted carbons (C-3, C-4).
-
Phenyl Carbons: The carbons of the 4-methoxyphenyl group will have distinct chemical shifts. The ipso-carbon (C-1') will be deshielded. The carbon attached to the methoxy group (C-4') will be significantly deshielded due to the oxygen atom's electronegativity. The remaining phenyl carbons will show two signals due to symmetry.
-
Methoxy and Methyl Carbons: The methoxy carbon will appear in the typical region for sp³ carbons bonded to an oxygen atom, while the methyl carbons will be found in the upfield aliphatic region.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Setup and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required.
-
Visualization of Molecular Structure and NMR Workflow
To aid in the conceptualization of the molecular structure and the NMR analysis workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR data is indispensable for the unambiguous structural confirmation of this compound. By understanding the influence of the methoxyphenyl and dimethyl substituents on the chemical environment of the pyrrole ring, researchers can confidently interpret the resulting spectra. This guide provides a robust framework for such analysis, from sample preparation to data interpretation, empowering scientists in their drug discovery and development endeavors.
References
-
LookChem. This compound. [Link]
-
National Center for Biotechnology Information. 2,5-Dimethyl-1-phenylpyrrole. PubChem Compound Database. [Link]
-
ResearchGate. ¹H NMR Spectrum of 1-(4-methoxyphenyl)-1H pyrrole. [Link]
-
ResearchGate. ¹³C NMR Spectrum of 1-(4-methoxyphenyl)-1H-pyrrole. [Link]
-
Gómez-Cerezo, N., et al. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. National Institutes of Health. [Link]
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Introduction: Pyrrole's Significance and the Power of IR Spectroscopy
<_F7A73344> ## An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Pyrroles
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically and pharmaceutically important molecules, including heme, chlorophyll, and numerous synthetic drugs.[1][2] The functional properties and reactivity of the pyrrole ring are profoundly influenced by the nature and position of its substituents. For researchers, scientists, and professionals in drug development, the ability to accurately characterize these substituted pyrroles is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive analytical technique to elucidate the molecular structure of these compounds.[3] By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy generates a unique chemical "fingerprint," revealing the presence of specific functional groups and offering insights into the electronic environment of the pyrrole ring.[3][4] This guide offers a detailed exploration of the principles and practical applications of IR spectroscopy for the analysis of substituted pyrroles.
Part 1: The Vibrational Signature of the Pyrrole Core
To understand the impact of substituents, one must first be familiar with the IR spectrum of the parent, unsubstituted pyrrole. The key to interpreting these spectra lies in recognizing the characteristic vibrational modes of the pyrrole ring.
The primary vibrational modes of the pyrrole nucleus can be categorized as follows:
-
N-H Stretching: In the absence of hydrogen bonding, the N-H stretching vibration of the pyrrole ring appears as a sharp, distinct band. In gas-phase or dilute solutions, this is typically observed around 3531 cm⁻¹.[5] However, in condensed phases (liquids or solids), intermolecular hydrogen bonding causes this band to broaden and shift to a lower frequency, generally appearing in the 3400-3200 cm⁻¹ region.[6][7]
-
C-H Stretching: The aromatic C-H stretching vibrations of the pyrrole ring are typically found just above 3000 cm⁻¹, in the 3100-3150 cm⁻¹ range.[8]
-
Ring Stretching (C=C and C-N): The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyrrole ring give rise to a series of bands in the 1600-1350 cm⁻¹ region.[8] These bands are particularly sensitive to the electronic effects of substituents. For unsubstituted pyrrole, prominent bands are often observed around 1530 cm⁻¹ and 1475 cm⁻¹.[6]
-
In-Plane and Out-of-Plane Bending: C-H and N-H in-plane and out-of-plane deformation vibrations occur at lower frequencies, typically in the 1250-700 cm⁻¹ range.[8]
Part 2: Decoding the Influence of Substituents
The true diagnostic power of IR spectroscopy emerges when analyzing substituted pyrroles. Substituents alter the vibrational frequencies of the pyrrole core through a combination of electronic (inductive and resonance) and steric effects.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of a substituent significantly perturbs the electron density within the pyrrole ring, affecting bond strengths and, consequently, their vibrational frequencies.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), carbonyl (-C=O), and cyano (-CN) groups withdraw electron density from the pyrrole ring. This has several predictable effects on the IR spectrum:
-
N-H Stretching: By pulling electron density away from the nitrogen atom, EWGs weaken the N-H bond, causing its stretching frequency to decrease (shift to a lower wavenumber).
-
Ring Stretching: The withdrawal of electron density from the ring can lead to changes in the bond order of the C=C and C-N bonds, often resulting in a shift of these bands. For instance, a carbonyl substituent on the pyrrole ring will exhibit its own strong, characteristic absorption, typically in the 1760-1690 cm⁻¹ range.[9]
-
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) and alkoxy (-OR) groups donate electron density to the pyrrole ring.
-
N-H Stretching: EDGs generally have a less pronounced effect on the N-H stretching frequency compared to EWGs.
-
C-H Stretching: The presence of alkyl groups will introduce new, strong absorption bands in the 2960-2850 cm⁻¹ region, corresponding to aliphatic C-H stretching.[10]
-
The following diagram illustrates the general principle of how electronic effects influence the vibrational frequencies of key bonds in the pyrrole ring.
Caption: Effect of substituents on pyrrole ring vibrations.
Positional Isomerism: N- vs. C-Substitution
The position of the substituent on the pyrrole ring also has a significant impact on the IR spectrum.
-
N-Substituted Pyrroles: When the substituent is on the nitrogen atom, the characteristic N-H stretching band near 3400 cm⁻¹ will be absent.[11] The vibrations of the substituent itself will be present, for example, C-H stretching bands for an N-alkyl group.[12]
-
C-Substituted Pyrroles: Substitution at the carbon atoms (positions 2, 3, 4, or 5) will primarily affect the C-H and ring stretching and bending modes. Studies have shown that a spectroscopic distinction is possible between 2- and 3-substituted pyrroles, particularly with ester substituents.[13] For example, the carbonyl stretching frequency of 2-esters tends to occur at a higher frequency (1710-1732 cm⁻¹) compared to 3-esters (1701-1711 cm⁻¹), suggesting greater electron release from the 2-position of the pyrrole nucleus.[13]
Summary of Expected IR Absorption Ranges
The following table summarizes the key IR absorption ranges for substituted pyrroles.
| Vibrational Mode | Unsubstituted Pyrrole (cm⁻¹) | Effect of Electron-Withdrawing Group | Effect of Electron-Donating Group |
| N-H Stretch | 3400-3200 (broad) | Shifts to lower frequency | Minor shift |
| Aromatic C-H Stretch | 3150-3100 | Minor shift | Minor shift |
| Aliphatic C-H Stretch | N/A | N/A | Appears at 2960-2850 |
| C=O Stretch (from EWG) | N/A | Appears at 1760-1690 | N/A |
| Ring Stretches (C=C, C-N) | 1600-1350 | Significant shifts | Shifts |
Part 3: A Practical Guide to IR Analysis of Substituted Pyrroles
Achieving high-quality, interpretable IR spectra requires meticulous sample preparation and a systematic approach to spectral analysis.
Experimental Protocols: Sample Preparation
The choice of sample preparation technique depends on the physical state of the substituted pyrrole.[14]
Protocol 1: Analysis of Liquid Samples (Neat or Solution)
This method is suitable for liquid pyrrole derivatives or solid samples that can be dissolved in an appropriate solvent.
-
For Neat Liquids (using KBr plates):
-
Place a small drop of the liquid sample onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[15][16]
-
Place a second salt plate on top and gently rotate it a quarter turn to create a thin, uniform film.[15]
-
Mount the plates in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
-
For Solutions:
-
Prepare a concentrated solution of the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., carbon tetrachloride, chloroform, or carbon disulfide).
-
Acquire a background spectrum of the pure solvent in the cell.
-
Rinse and fill the cell with the sample solution and acquire the sample spectrum. The instrument software can then perform an automatic subtraction of the solvent spectrum.[15]
-
Protocol 2: Analysis of Solid Samples (KBr Pellet Method)
This is a common technique for solid, non-volatile pyrrole derivatives.
-
Finely grind approximately 1-2 mg of the solid sample in an agate mortar and pestle.[16]
-
Add about 100-200 mg of dry, spectroscopic grade KBr powder. The sample concentration should be in the range of 0.2% to 1%.[15][16]
-
Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[16]
-
Acquire a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
Protocol 3: Attenuated Total Reflectance (ATR) Spectroscopy
ATR-FTIR has become a primary sampling method due to its simplicity and lack of sample preparation.[14][17] It is suitable for both liquids and solids.
-
Ensure the ATR crystal (commonly diamond, zinc selenide, or germanium) is clean.[16] Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.[16][18]
-
For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[16]
-
Acquire the sample spectrum.
Systematic Workflow for Spectral Interpretation
A structured approach is crucial for accurately interpreting the IR spectrum of an unknown substituted pyrrole.
Caption: A systematic workflow for interpreting IR spectra.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of substituted pyrroles. A thorough understanding of the characteristic vibrational frequencies of the pyrrole core and a systematic analysis of the shifts induced by various substituents provide profound insights into the molecular architecture. By correlating spectral features with the electronic and positional effects of substituents, researchers can confidently identify functional groups, distinguish between isomers, and gain a deeper understanding of the chemical properties of these vital heterocyclic compounds. The practical protocols and interpretive workflows presented in this guide serve as a robust foundation for the effective application of IR spectroscopy in academic research and industrial drug development.
References
-
Department of Chemistry and Biochemistry, Northern Illinois University. Sample preparation for FT-IR. [Link]
-
LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]
-
Azonetwork. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. [Link]
-
ResearchGate. The FTIR spectrum for Pyrrole. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
Kim, B., Lee, Y., & Kim, S. K. (2006). The vibrational structures of furan, pyrrole, and thiophene cations studied by zero kinetic energy photoelectron spectroscopy. The Journal of Chemical Physics, 125(18), 184307. [Link]
-
van der Merwe, J. H., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(6), 1088-99. [Link]
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Chemical properties of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole
Introduction
This compound is a heterocyclic compound featuring a central pyrrole ring substituted with two methyl groups at positions 2 and 5, and a 4-methoxyphenyl group attached to the nitrogen atom. This N-arylpyrrole structure belongs to a class of molecules that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. The pyrrole nucleus is a well-established "privileged scaffold," meaning it is a common structural motif found in a multitude of biologically active compounds and approved pharmaceutical agents.[1][2][3]
The unique electronic properties and synthetic versatility of the pyrrole ring allow for extensive chemical modification, making it a valuable building block in drug discovery.[4] Indeed, the pyrrole core is central to the function of blockbuster drugs like the cholesterol-lowering agent atorvastatin and the anti-cancer drug sunitinib.[1][5] Specifically, N-aryl-2,5-dimethylpyrrole derivatives are being actively investigated for their therapeutic potential, particularly as potent antitubercular agents.[6][7][8] This guide provides a comprehensive technical overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, synthesis, reactivity, spectroscopic signature, and applications, offering field-proven insights and detailed protocols.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is foundational to its chemical behavior. The planar, electron-rich pyrrole ring is flanked by two methyl groups, which enhance its electron density through inductive effects. The N-aryl linkage to the 4-methoxyphenyl group influences the conformation and electronic distribution of the entire molecule.
Caption: Molecular structure of this compound.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 5044-27-9 | [9][10] |
| Molecular Formula | C₁₃H₁₅NO | [9][10] |
| Molecular Weight | 201.26 g/mol | [9] |
| Boiling Point | 316.1 °C at 760 mmHg | [9] |
| Density | 1.0 g/cm³ | [9] |
| Refractive Index | 1.535 | [9] |
| Melting Point | 86.28° C (Predicted) | [11] |
| Flash Point | 145 °C | [9] |
Synthesis and Mechanistic Insights
The most reliable and widely employed method for constructing 1-aryl-2,5-disubstituted pyrroles is the Paal-Knorr synthesis.[12][13][14] This reaction provides a direct and efficient pathway by condensing a 1,4-dicarbonyl compound with a primary amine.[15][16]
Core Causality: The Paal-Knorr Mechanism
The reaction proceeds under neutral or weakly acidic conditions. The acid catalyst plays a crucial role by protonating one of the carbonyl groups of the 1,4-diketone (2,5-hexanedione), activating it for nucleophilic attack by the primary amine (p-anisidine). The initial attack forms a carbinolamine intermediate. A subsequent intramolecular cyclization occurs when the nitrogen atom attacks the second carbonyl group, forming a five-membered ring hemiaminal. The final step involves a series of acid-catalyzed dehydration events, leading to the formation of the aromatic pyrrole ring. The entire process is a cascade of nucleophilic additions and eliminations, culminating in a stable aromatic heterocycle.[15][16]
Caption: Logical workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Paal-Knorr Synthesis
This protocol is a representative procedure based on established methodologies for N-arylpyrrole synthesis.[14]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-hexanedione (1.0 eq) and p-anisidine (1.05 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or glacial acetic acid, to achieve a concentration of approximately 0.5 M. Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid if using ethanol as the solvent).
-
Reaction Execution: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Product: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Chemical Reactivity and Derivatization
The this compound core is an electron-rich aromatic system, which dictates its reactivity. The nitrogen lone pair and the two methyl groups contribute to the high electron density of the pyrrole ring, making it highly susceptible to electrophilic aromatic substitution.
-
Electrophilic Aromatic Substitution: The positions most vulnerable to electrophilic attack are C3 and C4, as the C2 and C5 positions are already substituted. Reactions like Friedel-Crafts acylation, Vilsmeier-Haack formylation, nitration, and halogenation are expected to proceed readily at these positions. For instance, Friedel-Crafts acylation of similar 1-phenyl-2,5-dimethylpyrroles can yield 3-monoacylated or 3,4-diacylated products depending on the reaction conditions and stoichiometry.[14] The synthesis of derivatives such as 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and the corresponding 3-carboxylic acid confirms the reactivity at the C3 position.[17][18]
-
Reactivity of Substituents: The methoxy group on the N-phenyl ring can be cleaved under harsh acidic conditions (e.g., with HBr) to yield the corresponding phenol. Functional groups introduced onto the pyrrole ring can undergo further transformations. For example, a diester derivative has been successfully reduced to the corresponding 3,4-bis(hydroxymethyl)pyrrole using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[19]
Caption: Primary sites (C3, C4) for electrophilic substitution.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. While a full experimental dataset is not publicly available, a robust prediction can be made based on the analysis of structurally similar compounds.[20][21]
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.2 - 7.4 | d | 2H | H-2', H-6' (Aryl) |
| Aromatic | ~6.9 - 7.1 | d | 2H | H-3', H-5' (Aryl) |
| Pyrrole | ~5.8 - 6.0 | s | 2H | H-3, H-4 (Pyrrole) |
| Methoxy | ~3.85 | s | 3H | -OCH₃ |
| Methyl | ~2.0 - 2.2 | s | 6H | C2-CH₃, C5-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic | ~158 - 160 | C-4' (Aryl, C-O) | ||
| Aromatic | ~130 - 132 | C-1' (Aryl, C-N) | ||
| Pyrrole | ~127 - 129 | C-2, C-5 (Pyrrole) | ||
| Aromatic | ~126 - 128 | C-2', C-6' (Aryl) | ||
| Aromatic | ~114 - 116 | C-3', C-5' (Aryl) | ||
| Pyrrole | ~105 - 107 | C-3, C-4 (Pyrrole) | ||
| Methoxy | ~55 - 56 | -OCH₃ | ||
| Methyl | ~12 - 14 | C2-CH₃, C5-CH₃ |
Protocol for NMR Acquisition and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[20]
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock the field frequency to the deuterium signal of CDCl₃ and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A 45° pulse angle with 8 to 16 scans is typically sufficient for a sample of this concentration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required for good signal-to-noise.[20]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase and baseline correct the resulting spectra.
-
Structural Validation: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to their corresponding atoms in the molecule. The symmetry of the molecule should be evident (e.g., single peaks for the two methyl groups and the two equivalent pyrrole protons).
Applications in Research and Drug Development
This compound is not just a chemical curiosity; it is a key structural motif in the development of new therapeutic agents. Its value lies in its role as both a bioactive scaffold and a versatile synthetic intermediate.[9]
-
Antitubercular Agents: The most prominent application is in the field of tuberculosis research. Numerous studies have synthesized and evaluated libraries of N-aryl-2,5-dimethylpyrroles, demonstrating potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[6][8][22] The N-aryl-2,5-dimethylpyrrole core is considered a key pharmacophore, and modifications, including the introduction of a 4-methoxyphenyl group, are explored to optimize the structure-activity relationship (SAR) and improve potency and safety profiles.[6]
-
Medicinal Chemistry Building Block: The compound serves as a crucial starting material for more complex molecules.[9] Its established reactivity allows for the strategic introduction of various functional groups at the C3 and C4 positions, enabling the synthesis of diverse chemical libraries for screening against a wide range of biological targets.[14] The pyrrole scaffold is known to be present in drugs targeting cancer, inflammation, and viral infections, making this a valuable platform for future drug discovery programs.[2][3][5]
Conclusion
This compound is a synthetically accessible and chemically versatile molecule with significant proven potential in medicinal chemistry. Its straightforward synthesis via the Paal-Knorr reaction, coupled with the predictable reactivity of its electron-rich core, makes it an attractive scaffold for researchers. The demonstrated success of its derivatives as potent antitubercular agents underscores its importance and provides a strong rationale for its continued exploration in drug development. This guide has provided a technical foundation covering its synthesis, reactivity, and characterization, equipping scientists with the core knowledge needed to effectively utilize this valuable compound in their research endeavors.
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The Rising Therapeutic Potential of N-Phenylpyrrole Derivatives: A Technical Guide to Their Biological Activities
Introduction: The N-Phenylpyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The N-phenylpyrrole moiety, a five-membered aromatic heterocyclic ring linked to a phenyl group, has emerged as a "privileged structure" in the landscape of modern medicinal chemistry. Its inherent structural features, including its planarity, lipophilicity, and capacity for diverse substitutions, render it a versatile scaffold for the design of novel therapeutic agents. This guide provides an in-depth technical exploration of the significant biological activities exhibited by N-phenylpyrrole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation, aimed at researchers, scientists, and professionals in the field of drug development.
Anticancer Activity: Disrupting the Cellular Machinery of Malignancy
N-phenylpyrrole derivatives have demonstrated considerable promise as anticancer agents, primarily through their ability to interfere with critical cellular processes essential for tumor growth and proliferation. A predominant mechanism of action is the inhibition of tubulin polymerization, a key process in the formation of microtubules.
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics triggers cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). Several N-phenylpyrrole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin.[1][2] This binding prevents the assembly of tubulin dimers into microtubules, leading to a collapse of the microtubule network and ultimately, cancer cell death.[3][4]
The binding of these derivatives to the colchicine site is a critical aspect of their anticancer activity. This interaction is often stabilized by hydrogen bonds and hydrophobic interactions within the binding pocket. The 1-phenyl ring and a 3-aroyl moiety, particularly with a 3,4,5-trimethoxyphenyl group, have been shown to be crucial for potent inhibition of tubulin polymerization.[1][2]
Signaling Pathway: Tubulin Polymerization Inhibition by N-Phenylpyrrole Derivatives
Caption: Inhibition of tubulin polymerization by N-phenylpyrrole derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of N-phenylpyrrole derivatives is highly dependent on the nature and position of substituents on both the pyrrole and phenyl rings.
-
Substitution on the N-phenyl ring: The introduction of electron-donating groups, such as methyl or methoxy groups, on the N-phenyl ring has been shown to enhance anticancer activity.[1] Conversely, the presence of halogen atoms like chlorine or fluorine can also lead to potent tubulin polymerization inhibitors.[1]
-
Substitution on the pyrrole ring: The presence of an aroyl group at the 3-position of the pyrrole ring is often a key feature for high potency. Specifically, a 3,4,5-trimethoxyphenyl carbonyl moiety is frequently associated with strong antitubulin activity.[1] Electron-donating groups at the 4th position of the pyrrole ring have also been found to increase anticancer activity.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of N-phenylpyrrole derivatives are typically evaluated using in vitro cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key metric for comparing potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19 | - | 8.9 (Tubulin Polymerization) | [1] |
| Compound 33 | MCF-7 | 0.05 | [1] |
| Compound 34 | MCF-7 | 0.029 | [1] |
| Compound 28 | MCF-7 | 0.06 | [1] |
| Compound 15 | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | |
| Compound 21 | HepG2, DU145, CT-26 | 0.5 - 0.9 |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow of the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Compound Treatment: Prepare serial dilutions of the N-phenylpyrrole derivatives in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. N-phenylpyrrole derivatives have shown promising activity against a range of bacteria and fungi.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
While the exact antimicrobial mechanisms for all N-phenylpyrrole derivatives are not fully elucidated, recent studies suggest that some may act by inhibiting undecaprenyl pyrophosphate phosphatase (UPPP).[7][8] UPPP is a crucial enzyme in the bacterial cell wall synthesis pathway, responsible for dephosphorylating undecaprenyl pyrophosphate to undecaprenyl phosphate, a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. Inhibition of UPPP disrupts this process, leading to a weakened cell wall and ultimately bacterial cell death.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of N-phenylpyrrole derivatives is influenced by the substitution patterns.
-
N-methylation of the pyrrole ring has been shown to increase antibiofilm activity against Pseudomonas aeruginosa.[9]
-
The presence of a 4-hydroxyphenyl ring appears to be important for antifungal activity against Candida albicans.[10]
-
Electron-withdrawing groups on the phenyl ring attached to the nitrogen atom of the pyrrole core can enhance antibacterial potential.[2]
Quantitative Data: In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy of N-phenylpyrrole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5c | Escherichia coli, Pseudomonas aeruginosa | 6.05 | [9] |
| Compound 5e | Klebsiella pneumoniae | 6.25 | [9] |
| Compound 7 | Candida krusei | 25 | [11] |
| Compound 9 | Candida krusei | 25 | [11] |
| Compound Vb, Vc, Ve | MRSA | 4 | [12] |
| Compound Vc | E. coli, K. pneumoniae, A. baumannii | 8 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][14]
Workflow Diagram: Broth Microdilution Assay
Caption: Modulation of the inflammatory cascade by N-phenylpyrrole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds. [10][15] Workflow Diagram: Carrageenan-Induced Paw Edema Assay
Caption: Procedure for the carrageenan-induced paw edema model.
Detailed Methodology:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Administer the N-phenylpyrrole derivative orally or via intraperitoneal injection at various doses. A control group should receive the vehicle, and a positive control group can be treated with a known anti-inflammatory drug like indomethacin or diclofenac. [6]3. Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a solution of carrageenan (typically 1% in saline) into the sub-plantar region of one of the hind paws. [15][16]4. Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. [15]5. Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion and Future Perspectives
N-phenylpyrrole derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will also be crucial for the rational design of next-generation N-phenylpyrrole-based therapeutics. The in-depth technical information and standardized protocols provided in this guide are intended to facilitate and accelerate these endeavors, ultimately contributing to the development of novel and effective treatments for a variety of human diseases.
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Trabocchi, A., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6530-6543. [Link]
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Wang, L., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]
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Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 217-221. [Link]
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Methodological & Application
The Strategic Utility of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole in Modern Pharmaceutical Synthesis
Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. Pyrrole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4] Notably, blockbuster drugs such as Atorvastatin (Lipitor) and Sunitinib (Sutent) feature the pyrrole motif, underscoring its significance in the development of impactful medicines.
This technical guide focuses on a specific, highly versatile pyrrole derivative: 1-(4-methoxyphenyl)-2,5-dimethylpyrrole . We will provide a comprehensive overview of its synthesis, characterization, and, most importantly, its strategic application as a key intermediate in the synthesis of potential therapeutic agents, particularly in the realms of kinase inhibition and anti-inflammatory drug discovery. The protocols and insights provided herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO | [5] |
| Molecular Weight | 201.27 g/mol | [5] |
| Boiling Point | 316.1 °C at 760 mmHg | [5] |
| Flash Point | 145 °C | [5] |
| Density | 1 g/cm³ | [5] |
| Refractive Index | 1.535 | [5] |
Spectroscopic Characterization:
The structural integrity of synthesized this compound must be rigorously confirmed. The following are the expected spectroscopic signatures:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy protons, a singlet for the two equivalent methyl groups on the pyrrole ring, and a singlet for the two equivalent protons on the pyrrole ring. Analysis of structurally similar compounds, such as 1-(4-methoxyphenyl)-1H-pyrrole, can provide a reference for expected chemical shifts.[6][7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbons of the methoxyphenyl ring, the methoxy carbon, the methyl carbons, and the carbons of the pyrrole ring. The symmetry of the 2,5-dimethylpyrrole moiety will result in fewer signals than the total number of carbon atoms.[6]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic and pyrrole rings, and C-O stretching of the methoxy group.[8][9]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural confirmation.[10][11]
Synthesis of this compound via Paal-Knorr Synthesis
The most direct and widely employed method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[12][13][14] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, p-anisidine (4-methoxyaniline), typically under acidic conditions.[15]
Reaction Mechanism:
The Paal-Knorr synthesis proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. Subsequent intramolecular cyclization occurs through the attack of the nitrogen on the second carbonyl group, forming a five-membered ring intermediate. The final step involves the dehydration of this intermediate to yield the aromatic pyrrole ring.[13][14][15] The ring-closing step is often the rate-determining step of the reaction.[14]
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Application of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole in Medicinal Chemistry: A Technical Guide
Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery
The pyrrole nucleus, a five-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding have made it a recurring motif in a multitude of natural products and synthetic drugs.[1] From the cholesterol-lowering blockbuster atorvastatin to pioneering anticancer agents, the pyrrole scaffold has consistently demonstrated its versatility and significance in the development of novel therapeutics. This guide focuses on a specific, yet promising, member of this family: 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole . This compound serves as a valuable intermediate in pharmaceutical research and is a subject of interest for its own potential biological activities.[2] Its structure, featuring a methoxyphenyl group appended to the pyrrole nitrogen, offers a tantalizing scaffold for the exploration of new therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research.
This document provides a comprehensive overview of the synthesis and potential medicinal chemistry applications of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a scientific rationale for its exploration as a lead compound in drug discovery programs.
Synthesis of this compound via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly efficient method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3] This reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4]
Reaction Mechanism and Workflow
The synthesis of this compound involves the condensation of acetonylacetone (hexane-2,5-dione) with p-anisidine (4-methoxyaniline). The reaction is typically catalyzed by a protic or Lewis acid.
Caption: General workflow for the Paal-Knorr synthesis of this compound.
Detailed Synthesis Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Acetonylacetone (Hexane-2,5-dione)
-
p-Anisidine (4-Methoxyaniline)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Recrystallization apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisidine (e.g., 1.23 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Addition of Diketone: To the stirring solution, add acetonylacetone (e.g., 1.14 g, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with copious amounts of water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The final product, this compound, should be a crystalline solid. Confirm the identity and purity of the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Medicinal Chemistry Applications: A Focus on Anti-Inflammatory and Anticancer Potential
While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of pyrrole derivatives has shown significant promise in two key therapeutic areas: inflammation and cancer. The protocols provided below are established methods for screening compounds for these activities and are highly relevant for evaluating the potential of this compound.
I. Anti-Inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. A common strategy in the development of anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[5][6]
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g.
-
Grouping: Divide the animals into at least three groups:
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Test Group(s): Receive different doses of this compound.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After 60 minutes of drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
-
| Group | Dose (mg/kg) | Expected Outcome |
| Control (Vehicle) | - | Significant paw edema |
| Standard (Indomethacin) | 10 | Significant reduction in paw edema |
| Test Compound | Variable | Dose-dependent reduction in paw edema |
II. Anticancer Activity
The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental first step in anticancer drug discovery. The MTT assay is a reliable and widely used colorimetric assay for this purpose.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
| Cell Line | Tissue of Origin | Purpose |
| MCF-7 | Breast Cancer | Evaluate activity against hormone-responsive breast cancer |
| A549 | Lung Cancer | Evaluate activity against non-small cell lung cancer |
| HCT116 | Colon Cancer | Evaluate activity against colorectal cancer |
| A normal cell line (e.g., MRC-5) | Normal Lung Fibroblast | Assess selectivity and general cytotoxicity |
Conclusion and Future Directions
This compound represents a synthetically accessible scaffold with significant potential for medicinal chemistry applications. The robust Paal-Knorr synthesis allows for its efficient production, and its structural features are amenable to further derivatization to explore structure-activity relationships. While direct biological data for this specific compound is emerging, the well-established anti-inflammatory and anticancer activities of other pyrrole derivatives provide a strong rationale for its investigation.
The protocols detailed in this guide offer a clear pathway for researchers to synthesize this compound and to systematically evaluate its potential as a novel anti-inflammatory or anticancer agent. Future work should focus on generating robust in vitro and in vivo data for this compound and its analogs to fully elucidate their therapeutic potential.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 608518, this compound. [Link]
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Chemistry Online. Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. [Link]
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PubMed Central. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. [Link]
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PubMed. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. [Link]
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PubMed. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. [Link]
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PubMed. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. [Link]
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Application Note: Synthesis and Evaluation of Pyrrole-Based Anti-inflammatory Agents
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2][3] Notably, several well-established nonsteroidal anti-inflammatory drugs (NSAIDs) feature a pyrrole core, such as Tolmetin and Ketorolac, which exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][5][6] While COX-1 is constitutively expressed and involved in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5][6] The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel pyrrole derivatives as potential anti-inflammatory agents. We will detail a foundational synthetic protocol, the Paal-Knorr synthesis, for creating a substituted pyrrole scaffold. Subsequently, we will provide a step-by-step protocol for an in vitro COX-1/COX-2 inhibition assay to assess the biological activity of the synthesized compounds. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing a framework for the discovery and development of new pyrrole-based therapeutics.
Section 1: Foundational Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, first reported in 1884, is a robust and versatile method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7][8] The reaction is typically performed under neutral or weakly acidic conditions and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[7][9] The versatility of this reaction allows for the introduction of a wide variety of substituents on the pyrrole ring, making it an ideal method for creating a library of compounds for structure-activity relationship (SAR) studies.[7]
One of the key advantages of the Paal-Knorr synthesis is its operational simplicity. However, traditional methods often require harsh conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates.[8][10] Modern variations of this reaction have been developed to overcome these limitations, employing milder catalysts and more environmentally friendly solvents.[10][11]
Below is a generalized workflow for the Paal-Knorr synthesis.
Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.
Section 2: Protocol - Synthesis of a 1,2,5-Trisubstituted Pyrrole Derivative
This protocol describes the synthesis of a model 1,2,5-trisubstituted pyrrole, a scaffold commonly found in anti-inflammatory compounds. The synthesis is based on the Paal-Knorr reaction between a 1,4-diketone and a primary amine.
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Hexanedione | Reagent | Sigma-Aldrich | |
| 4-Fluoroaniline | 99% | Acros Organics | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Catalyst |
| Ethanol | 200 Proof | Decon Labs | Solvent |
| Ethyl Acetate | ACS Grade | VWR | For extraction & chromatography |
| Hexanes | ACS Grade | VWR | For chromatography |
| Sodium Bicarbonate | ACS Grade | EMD Millipore | For neutralization |
| Brine (Saturated NaCl) | Lab Prepared | - | For washing |
| Anhydrous Magnesium Sulfate | Reagent | Alfa Aesar | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
2.2 Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
2.3 Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (1.14 g, 10 mmol), 4-fluoroaniline (1.11 g, 10 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add glacial acetic acid (0.3 mL, ~5 mmol) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Aqueous Workup: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo. Characterize the final compound, 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12]
Caption: Step-by-step workflow for the synthesis of a model pyrrole derivative.
Section 3: Biological Evaluation - In Vitro COX Inhibition Assay
To evaluate the anti-inflammatory potential of the newly synthesized pyrrole derivatives, an in vitro cyclooxygenase (COX) inhibition assay is performed. This assay measures the ability of a compound to inhibit the peroxidase activity of both COX-1 and COX-2 isoforms. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined for each isoform. A higher COX-1/COX-2 IC₅₀ ratio indicates greater selectivity for the COX-2 enzyme.[13]
3.1 Principle of the Assay
This colorimetric assay measures the peroxidase component of the COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14][15] The intensity of the color produced is proportional to the enzyme activity.
3.2 Materials and Reagents
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111 or equivalent)[14][15] containing:
-
Assay Buffer
-
Heme
-
Ovine COX-1 Enzyme
-
Human Recombinant COX-2 Enzyme
-
TMPD (Colorimetric Substrate)
-
Arachidonic Acid (Substrate)
-
-
Synthesized pyrrole compounds and reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
3.3 Step-by-Step Protocol
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[14] Dissolve the synthesized pyrrole compounds and reference inhibitors in DMSO to create concentrated stock solutions. Prepare serial dilutions of the test compounds to the desired final concentrations.
-
Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.[14]
-
100% Initial Activity (Control) Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (either COX-1 or COX-2).[14]
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of the diluted test compound or reference inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.[6]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Incubation and Measurement: Incubate the plate for 10 minutes at 37°C.[5] Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Control Absorbance - Inhibitor Absorbance) / Control Absorbance ] * 100
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value for each compound using non-linear regression analysis.
-
Caption: Experimental workflow for the in vitro COX inhibition assay.
Section 4: Structure-Activity Relationship (SAR) Insights
The biological data obtained from the COX inhibition assays can be used to establish a structure-activity relationship (SAR). By comparing the IC₅₀ values of a series of structurally related pyrrole derivatives, researchers can identify key structural features that are crucial for potent and selective COX inhibition. For example, studies have shown that the nature and position of substituents on the pyrrole ring and on any aryl rings attached to it can significantly influence both potency and COX-2 selectivity.[12][13]
Table 1: Exemplar SAR Data for Pyrrole Derivatives
| Compound | R¹ Substituent (Position 1) | R² Substituent (Position 5) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| A | Phenyl | 4-Sulfonamidophenyl | >100 | 0.5 | >200 |
| B | 4-Fluorophenyl | 4-Sulfonamidophenyl | 50 | 0.3 | 167 |
| C | 4-Methoxyphenyl | 4-Sulfonamidophenyl | 80 | 1.2 | 67 |
| D | 4-Fluorophenyl | Phenyl | 15 | 10 | 1.5 |
| Celecoxib | - | - | 12.5 | 0.4 | 31.3 |
Note: Data is hypothetical and for illustrative purposes, but reflects trends seen in the literature where a sulfonamide group on a C-aryl ring often confers COX-2 selectivity.[13][16]
From this illustrative data, one can infer that a sulfonamide group at the para-position of the 5-phenyl ring (Compounds A-C) is critical for COX-2 selectivity compared to an unsubstituted phenyl ring (Compound D). Furthermore, substitution on the 1-phenyl ring (R¹) also modulates potency and selectivity.
Conclusion
The pyrrole scaffold remains a highly valuable starting point for the design and synthesis of novel anti-inflammatory agents. The Paal-Knorr synthesis offers a reliable and adaptable method for generating libraries of pyrrole derivatives. By combining this synthetic strategy with robust in vitro biological evaluation, such as the COX inhibition assay described, researchers can efficiently identify and optimize lead compounds. The systematic analysis of structure-activity relationships is crucial for guiding the development of potent and selective anti-inflammatory drugs with improved therapeutic profiles.
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Fatahala, S. S., Hasabelnaby, S., Goudah, A., Mahmoud, G. I., & Abd-El Hameed, R. H. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. Available from: [Link]
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Battilocchio, C., Poce, G., Alfonso, S., Porretta, G. C., Consalvi, S., Sautebin, L., ... & Di Santo, R. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & medicinal chemistry, 21(13), 3695–3701. Available from: [Link]
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Nofal, Z. M., Srour, A. M., & El-Eraky, W. I. (2015). Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities. Acta poloniae pharmaceutica, 72(3), 477–487. Available from: [Link]
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Wang, J. L., Johnson, J. L., & Kiefer, J. R. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (69), e4371. Available from: [Link]
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Sarg, M. T., El-Gendy, M. A., & El-Kerdawy, M. M. (2010). Synthesis of New Pyrroles of Potential Anti-Inflammatory Activity. Australian Journal of Basic and Applied Sciences, 4(10), 4975-4982. Available from: [Link]
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Al-Sanea, M. M., & Abdel-Gawad, M. A. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules, 28(14), 5537. Available from: [Link]
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Khan, I., Zaib, S., Batool, S., Niaz, H., Iqbal, J., & Ul-Haq, Z. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4785–4809. Available from: [Link]
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Fatahala, S. S., El-Sayed, M. A., & El-Gazzar, A. R. (2018). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Serbian Chemical Society, 83(10), 1145–1154. Available from: [Link]
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Fatahala, S. S., Hasabelnaby, S., Goudah, A., Mahmoud, G. I., & Abd-El Hameed, R. H. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. Available from: [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Biological Chemistry, 6(3), 90–100. Available from: [Link]
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Fatahala, S. S., & Abd-El Hameed, R. H. (2017). Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. European Journal of Pharmaceutical and Medical Research, 4(9), 565-575. Available from: [Link]
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Desai, N. C., Bhatt, N. B., & Shah, H. P. (2014). Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. Research & Reviews: A Journal of Microbiology and Virology, 4(3), 1-6. Available from: [Link]
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Battilocchio, C., Poce, G., Alfonso, S., Porretta, G. C., Consalvi, S., Sautebin, L., ... & Di Santo, R. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & medicinal chemistry, 21(13), 3695–3701. Available from: [Link]
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Hsieh, P. W., Manion, J. J., Chen, C. Y., & Cheng, C. H. (2022). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 27(18), 5824. Available from: [Link]
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Fatahala, S. S., Hasabelnaby, S., Goudah, A., Mahmoud, G. I., & Abd-El Hameed, R. H. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Scholar.cu.edu.eg. Available from: [Link]
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1-(4-Methoxyphenyl)-2,5-dimethylpyrrole as a precursor for COX-2 inhibitors
Application Notes & Protocols
Topic: 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole: A Versatile Precursor for the Development of Selective COX-2 Inhibitors
Abstract
This guide provides a comprehensive overview of the synthesis and application of this compound as a foundational scaffold for the development of novel selective cyclooxygenase-2 (COX-2) inhibitors. We detail the efficient synthesis of this precursor via the Paal-Knorr reaction, discuss rational design strategies for converting it into potent inhibitors, and provide a detailed protocol for in vitro biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory agents.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme is responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms exist: COX-1 and COX-2.[3]
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[2][3]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[2][3]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms. While their inhibition of COX-2 provides therapeutic relief, the concurrent inhibition of COX-1 is associated with significant gastrointestinal side effects, including ulcers and bleeding.[1] This understanding led to the development of selective COX-2 inhibitors ("coxibs"), designed to provide potent anti-inflammatory effects with a reduced risk of gastric toxicity.[3][4][5]
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several established NSAIDs.[6][7][8][9] Its structural versatility and favorable pharmacological properties make it an excellent starting point for new drug discovery efforts. This guide focuses on this compound, a readily accessible precursor that serves as an ideal building block for diaryl heterocyclic structures, a class renowned for potent and selective COX-2 inhibition.[10]
Synthesis of the Precursor: this compound
Mechanistic Principle: The Paal-Knorr Synthesis
The synthesis of the title precursor is most efficiently achieved through the Paal-Knorr pyrrole synthesis. This classic condensation reaction involves reacting a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[11][12][13] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole.[12][14][15] We employ this method due to its operational simplicity, use of readily available starting materials, and consistently high yields.[15]
Caption: Fig. 1: Paal-Knorr synthesis workflow.
Detailed Experimental Protocol
Objective: To synthesize this compound from hexane-2,5-dione and p-anisidine.
Materials:
-
Hexane-2,5-dione (acetonylacetone)
-
p-Anisidine (4-methoxyaniline)
-
Glacial acetic acid (catalyst and solvent)
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Standard glassware for workup and recrystallization
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine p-anisidine (12.3 g, 0.1 mol) and glacial acetic acid (50 mL). Stir the mixture until the amine is fully dissolved.
-
Addition of Dione: To the stirred solution, add hexane-2,5-dione (11.4 g, 0.1 mol) dropwise over 10 minutes. The addition is exothermic, and the solution may warm and change color.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Workup - Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water while stirring vigorously. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with deionized water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40°C overnight. The expected product is a crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Design Strategy: From Precursor to Selective COX-2 Inhibitor
The established structural paradigm for selective COX-2 inhibitors is a diaryl heterocycle.[1] The key to this selectivity lies in the difference between the COX-1 and COX-2 active sites. The COX-2 active site is approximately 20% larger and possesses a distinct side pocket that is absent in COX-1.[16] Selective inhibitors are designed with bulky substituents that can fit into this side pocket, thereby blocking the COX-2 active site while being too large to bind effectively to COX-1.[4]
Our precursor, this compound, provides one of the aryl rings and the central heterocyclic core. The strategic goal is to introduce a second aryl group, typically bearing a sulfonamide (-SO₂NH₂) or a similar pharmacophore, which is known to interact favorably with key residues within the COX-2 active site.
Caption: Fig. 2: General design strategy.
Synthetic Pathways for Derivatization:
-
Friedel-Crafts Acylation: The pyrrole ring can be acylated at the 3-position, introducing a carbonyl group that can serve as a handle for further elaboration into a second aryl ring system.
-
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the pyrrole ring, which can then be used in subsequent condensation reactions to build the target molecule.
-
Suzuki or Stille Coupling: If a halogen is introduced onto the pyrrole or phenyl ring of the precursor, palladium-catalyzed cross-coupling reactions can be used to directly attach the second aryl moiety.
The choice of synthetic route depends on the desired final structure and the substituents on the second aryl ring. The ultimate goal is to generate a library of derivatives for biological screening.
Biological Evaluation: In Vitro COX Inhibition Assay
Principle
To assess the efficacy and selectivity of the synthesized compounds, a robust in vitro screening assay is essential. Commercially available kits, which measure the peroxidase activity of the COX enzymes, offer a reliable and high-throughput method.[17][18] In these assays, the peroxidase component of COX catalyzes the oxidation of a probe molecule in the presence of arachidonic acid, producing a colorimetric or fluorescent signal.[17][19][20] The reduction in signal in the presence of a test compound is proportional to its inhibitory activity.
Protocol: Fluorometric COX Inhibitor Screening
This protocol is adapted from commercially available fluorometric screening kits.[2][19]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Ampliflu Red)
-
Cofactor solution (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective control)
-
DMSO (for dissolving compounds)
-
96-well opaque microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Caption: Fig. 3: In vitro screening workflow.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Reconstitute enzymes and arachidonic acid and keep them on ice.
-
Compound Preparation: Dissolve test compounds and controls in DMSO to create 10 mM stock solutions. Perform serial dilutions in COX Assay Buffer to achieve a range of final test concentrations (e.g., 0.01 nM to 100 µM).
-
Assay Plate Setup: To a 96-well opaque plate, add reagents in the following order for each enzyme (COX-1 and COX-2) tested in parallel:
-
Enzyme Control (100% Activity): 80 µL Reaction Mix (Buffer, Probe, Cofactor), 10 µL Assay Buffer.
-
Inhibitor Control: 80 µL Reaction Mix, 10 µL of Celecoxib solution.
-
Test Sample: 80 µL Reaction Mix, 10 µL of diluted test compound.
-
-
Enzyme Addition: Add 10 µL of the appropriate diluted COX enzyme (COX-1 or COX-2) to each well.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light, to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately place the plate in a fluorescence reader and measure the kinetic increase in fluorescence (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
Data Analysis and Presentation
-
Calculate Reaction Rate: Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate Percent Inhibition: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 Where Rate_EC is the rate of the enzyme control and Rate_Sample is the rate in the presence of the test compound.
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Calculate Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2.
Table 1: Hypothetical Biological Evaluation Data for Synthesized Derivatives
| Compound ID | R-Group Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Precursor | -H | >100 | >100 | - |
| C-01 | 4-Sulfonamidophenyl | 15.2 | 0.45 | 33.8 |
| C-02 | 4-Methylsulfonylphenyl | 19.8 | 0.29 | 68.3 |
| C-03 | 4-Fluorophenyl | 25.1 | 3.30 | 7.6 |
| Celecoxib | (Reference) | 14.2 | 0.42 | 33.8 |
| Indomethacin | (Reference) | 0.09 | 1.65 | 0.05 |
Conclusion and Future Perspectives
This guide demonstrates that this compound is an exceptionally valuable and accessible precursor for the synthesis of novel diaryl heterocyclic compounds targeting COX-2. The Paal-Knorr synthesis provides a robust and scalable route to this key intermediate. By applying rational design principles to introduce pharmacophores known to confer COX-2 selectivity, potent and selective inhibitors can be developed.
The provided protocols for synthesis and in vitro screening establish a clear workflow for any research program in this area. Future work should focus on expanding the library of derivatives to establish a comprehensive structure-activity relationship (SAR). Promising candidates with high potency and selectivity should be advanced to secondary assays, including in vivo models of inflammation (e.g., the carrageenan-induced rat paw edema model) and safety assessments to evaluate their therapeutic potential.[21][22]
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- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]
- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 21. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antitubercular Drugs Using N-aryl-2,5-dimethylpyrroles
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for the discovery and development of new antitubercular agents with novel mechanisms of action.[1] The ability of Mtb to persist within host macrophages further complicates treatment, as many compounds effective in liquid culture fail to penetrate and act within this intracellular niche.[2]
The N-aryl-2,5-dimethylpyrrole scaffold has emerged as a promising template for the development of potent antitubercular agents.[1] These compounds have demonstrated significant activity against both susceptible and drug-resistant strains of Mtb, as well as efficacy against intracellular mycobacteria.[1][2][3][4][5] This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of N-aryl-2,5-dimethylpyrroles as potential antitubercular drug candidates.
Design Rationale: Hybridization and Structural Optimization
The design of many potent N-aryl-2,5-dimethylpyrroles is based on a molecular hybridization strategy, combining structural features of known antitubercular agents such as BM212 and SQ109.[1][2][3] The core N-phenyl-2,5-dimethylpyrrole scaffold serves as a key pharmacophore. Structure-activity relationship (SAR) studies have shown that modifications at the C3 position of the pyrrole nucleus, particularly the introduction of bulky, lipophilic substituents on a methyleneamine side chain, are crucial for enhancing antimycobacterial activity.[1] This guide will focus on a synthetic route that allows for the facile introduction of diverse substituents at this position to explore the chemical space and optimize for potency and drug-like properties.
Synthetic Workflow: A Three-Step Approach
The synthesis of the target N-aryl-2,5-dimethylpyrrole derivatives is achieved through a robust and versatile three-step sequence:
-
Paal-Knorr Synthesis of the N-aryl-2,5-dimethylpyrrole core.
-
Vilsmeier-Haack Formylation to introduce a formyl group at the C3 position.
-
Reductive Amination to append various side chains.
Caption: Synthetic workflow for N-aryl-2,5-dimethylpyrrole derivatives.
Protocol 1: Synthesis of N-aryl-2,5-dimethylpyrroles
Part A: Paal-Knorr Synthesis of N-aryl-2,5-dimethylpyrrole
This protocol describes the condensation of a 1,4-dicarbonyl compound (acetonylacetone) with a primary aromatic amine to form the pyrrole ring.[6][7][8][9][10]
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Substituted aniline
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (0.5 M)
-
Methanol/water mixture (9:1) for recrystallization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add acetonylacetone (1.1 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the product from a 9:1 methanol/water mixture to obtain the pure N-aryl-2,5-dimethylpyrrole.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Vilsmeier-Haack Formylation of N-aryl-2,5-dimethylpyrrole
This protocol introduces a formyl group at the C3 position of the pyrrole ring using the Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][11][12][13]
Materials:
-
N-aryl-2,5-dimethylpyrrole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium acetate solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Two-necked round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.1 eq) dropwise to the cooled and stirred DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the N-aryl-2,5-dimethylpyrrole (1.0 eq) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath and quench by the dropwise addition of a saturated aqueous solution of sodium acetate.
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel, dilute with diethyl ether, and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part C: Reductive Amination of 3-Formyl-N-aryl-2,5-dimethylpyrrole
This protocol describes the coupling of the formylated pyrrole with a primary or secondary amine, followed by reduction with sodium triacetoxyborohydride (STAB).[14][15][16][17]
Materials:
-
3-Formyl-N-aryl-2,5-dimethylpyrrole
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 3-formyl-N-aryl-2,5-dimethylpyrrole (1.0 eq) and the desired amine (1.2 eq) in DCE or THF.
-
Add acetic acid (1-2 equivalents, optional, can enhance the reaction rate for less reactive substrates).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.
Protocol 2: In Vitro Evaluation of Antitubercular Activity
A critical step in the drug discovery pipeline is the determination of the compound's efficacy against M. tuberculosis and its safety profile.
Caption: Workflow for the in vitro evaluation of antitubercular compounds.
Part A: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue Alamar blue (resazurin) to a pink resorufin by metabolically active cells.[1][18][19][20][21]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Sterile 96-well flat-bottom plates
-
Test compounds and control drug (e.g., Isoniazid)
-
Alamar Blue reagent
-
10% Tween 80
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound at the highest concentration to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 1.0 McFarland standard. Dilute this suspension to the appropriate concentration.
-
Add 100 µL of the bacterial inoculum to each well, except for the sterility control wells.
-
Include a drug-free growth control.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
Add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well.
-
Re-incubate for 24 hours. If the well turns pink, add the Alamar Blue mixture to all wells.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Part B: Intracellular Activity in a Macrophage Infection Model
This assay evaluates the ability of the compounds to inhibit the growth of M. tuberculosis within macrophages.[2][22][23][24][25]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
M. tuberculosis H37Rv
-
Test compounds
-
Sterile water with 0.1% Triton X-100 or 0.05% Tween-80 for cell lysis
-
Middlebrook 7H11 agar plates with OADC supplement
-
24-well plates
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 5-10 for 4 hours.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh culture medium containing serial dilutions of the test compounds. Include an untreated control and a positive control drug.
-
Incubate the plates for 3 days at 37°C in a 5% CO₂ incubator.
-
Aspirate the medium and lyse the macrophages with sterile water containing a detergent.
-
Prepare serial dilutions of the cell lysate and plate on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) and calculate the log₁₀ CFU reduction compared to the untreated control.
Part C: Cytotoxicity Assay
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index. The MTT assay is a common method for this purpose.[3][26][27][28][29]
Materials:
-
Mammalian cell line (e.g., HepG2, A549, or the macrophage line used in the intracellular assay)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Data Presentation
Summarize the biological data in a clear and concise table to facilitate comparison between compounds.
| Compound | MIC (µg/mL) vs. Mtb H37Rv | CC₅₀ (µg/mL) vs. RAW 264.7 | Selectivity Index (SI = CC₅₀/MIC) | Intracellular Activity (% inhibition at 10x MIC) |
| 5d | 0.125 - 2 | > 64 | > 32 - 512 | High |
| Isoniazid | 0.03 | > 100 | > 3333 | High |
| Rifampicin | 0.06 | > 50 | > 833 | High |
Note: The data for compound 5d is representative and based on published literature.[1] Actual values will vary depending on the specific derivatives synthesized and tested.
Protocol 3: Preliminary In Vivo Efficacy Screening
The Galleria mellonella (greater wax moth) larva model offers a rapid, cost-effective, and ethically acceptable platform for preliminary in vivo screening of antitubercular compounds.[30][31][32][33][34]
Materials:
-
G. mellonella larvae
-
M. bovis BCG lux (bioluminescent strain) or M. tuberculosis
-
Test compounds
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Hamilton syringe
-
Incubator at 37°C
-
Luminometer (if using a bioluminescent strain)
Procedure:
-
Infect larvae (n=20 per group) by injecting a suspension of mycobacteria (e.g., 1 x 10⁷ CFU) into the last left proleg.
-
Administer a single dose of the test compound (e.g., 5-10 mg/kg) via injection into a different proleg.
-
Include a vehicle control group (PBS-Tween 80).
-
Incubate the larvae at 37°C and monitor survival daily for 96 hours.
-
If using a bioluminescent strain, homogenize a subset of larvae at different time points and measure the luminescence to determine the bacterial load.
-
Plot Kaplan-Meier survival curves and compare the survival rates between treated and untreated groups.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of N-aryl-2,5-dimethylpyrroles as potential antitubercular drug candidates. This systematic approach, from rational design and synthesis to multi-faceted biological evaluation, is essential for identifying lead compounds with potent activity against M. tuberculosis, including drug-resistant and intracellular forms, and a favorable safety profile. Promising candidates identified through this workflow can then be advanced to more complex preclinical models for further development.
References
-
Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters. [Link]
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Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. National Institutes of Health. [Link]
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Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Repositório Institucional UNESP. [Link]
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Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. National Institutes of Health. [Link]
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Galleria mellonella: An Infection Model for Screening Compounds Against the Mycobacterium tuberculosis Complex. National Institutes of Health. [Link]
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amino aryl) pyrroles by Paal-Knorr reaction. Indian Academy of Sciences. [Link]
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Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. SpringerLink. [Link]
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System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. The University of British Columbia. [Link]
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Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. [Link]
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Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. National Institutes of Health. [Link]
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Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. National Institutes of Health. [Link]
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Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]
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(PDF) Galleria mellonella: An Infection Model for Screening Compounds Against the Mycobacterium tuberculosis Complex. ResearchGate. [Link]
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Galleria mellonella: An Infection Model for Screening Compounds Against the Mycobacterium tuberculosis Complex. PubMed. [Link]
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Incorporation of macrophage immune stresses into an intracellular assay of drug tolerance in Mycobacterium tuberculosis. National Institutes of Health. [Link]
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Myers Chem 115. Harvard University. [Link]
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Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. National Institutes of Health. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Use of the Invertebrate Galleria mellonella as an Infection Model to Study the Mycobacterium tuberculosis Complex. JoVE. [Link]
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Reductive Amination. Organic Chemistry Division. [Link]
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Paal–Knorr synthesis. Wikipedia. [Link]
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Cytotoxicity assay in mammalian cells. Mammalian cell lines including... ResearchGate. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Overview of the in vivo assay in Galleria mellonella model. (Figure was generated using BioRender). ResearchGate. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]
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Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Synthesis and Application of Poly(1-(4-Methoxyphenyl)-2,5-dimethylpyrrole) as a Conductive Polymer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and application of poly(1-(4-methoxyphenyl)-2,5-dimethylpyrrole), a significant derivative of polypyrrole (PPy) with promising applications in electronics, sensors, and biomedicine.[1][2] N-substitution of the pyrrole ring with a 4-methoxyphenyl group and substitution at the 2 and 5 positions with methyl groups can enhance solubility and introduce specific functionalities to the polymer.[2][3][4] This guide details both the chemical synthesis of the monomer, this compound, and its subsequent electrochemical polymerization. Detailed protocols for characterization techniques, including spectroscopy and electrochemistry, are provided to validate the synthesis and evaluate the polymer's properties. The causality behind experimental choices is explained to provide a deeper understanding of the processes involved.
Introduction: The Significance of Substituted Polypyrroles
Polypyrrole (PPy) is an intrinsically conducting polymer that has garnered significant attention due to its high conductivity, excellent environmental stability, and biocompatibility.[2][3][4] These properties make it a promising material for a wide range of applications, including energy storage, flexible electronics, and bioelectronics.[2] However, the inherent insolubility and poor processability of unsubstituted PPy often limit its practical applications.
The strategic substitution on the pyrrole monomer unit is a key approach to overcome these limitations. N-substitution, in particular, can improve the solubility of the resulting polymer in common organic solvents, making it easier to process and fabricate into desired forms.[2] The introduction of functional groups, such as the 4-methoxyphenyl group in this compound, can also impart new or enhanced properties to the polymer, such as altered electronic characteristics and specific interactions with other molecules. This functionalization is crucial for developing advanced materials for applications like targeted drug delivery and highly selective sensors.[5]
Synthesis of the Monomer: this compound
The synthesis of N-substituted pyrroles is often achieved through the Paal-Knorr synthesis, a reliable and versatile method involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][7] In this case, 2,5-hexanedione reacts with 4-methoxyaniline to yield the desired monomer.
Rationale for Reagent Selection
-
2,5-Hexanedione: This 1,4-dicarbonyl compound provides the five-membered ring structure of the pyrrole.
-
4-Methoxyaniline: This primary amine introduces the N-substituted 4-methoxyphenyl group. The methoxy group is an electron-donating group which can influence the electronic properties of the final polymer.
-
Acid Catalyst (e.g., Acetic Acid): The reaction is typically acid-catalyzed to facilitate the initial nucleophilic attack of the amine on the carbonyl carbons and the subsequent cyclization and dehydration steps.
Experimental Protocol: Monomer Synthesis
Materials:
-
2,5-Hexanedione
-
4-Methoxyaniline
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1 equivalent) and 4-methoxyaniline (1 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water to remove excess acetic acid and unreacted starting materials.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a pure crystalline solid.
-
Dry the purified product under vacuum.
Characterization of the Monomer
It is crucial to confirm the identity and purity of the synthesized monomer before proceeding to polymerization.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group, the methyl protons at the 2 and 5 positions of the pyrrole ring, the methoxy group protons, and the pyrrole ring protons. |
| ¹³C NMR | Resonances for the carbons of the pyrrole ring, the methoxyphenyl group, the methyl groups, and the methoxy group. |
| FT-IR | Characteristic peaks for C-H, C=C (aromatic and pyrrole), and C-O stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
Synthesis of the Conductive Polymer: Poly(this compound)
Electrochemical polymerization is a powerful technique for synthesizing conductive polymers directly onto an electrode surface, allowing for precise control over film thickness and morphology.[8][9][10] This method involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that subsequently couple to form the polymer chain.[1]
Principles of Electropolymerization
The electropolymerization process is initiated by applying an anodic potential to a working electrode immersed in a solution containing the monomer and a supporting electrolyte. The monomer is oxidized to a radical cation, which then reacts with other monomer molecules or radical cations to form oligomers and eventually a polymer film that deposits onto the electrode surface. The supporting electrolyte is essential to provide ionic conductivity to the solution and to act as a dopant, incorporating into the polymer film to balance the positive charge of the oxidized polymer backbone.
Experimental Protocol: Electrochemical Polymerization
Materials and Equipment:
-
This compound (monomer)
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
Procedure:
-
Prepare an electrolyte solution by dissolving the monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in anhydrous acetonitrile.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.[8]
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Perform electropolymerization using either potentiodynamic (cyclic voltammetry) or potentiostatic (constant potential) methods. For cyclic voltammetry, cycle the potential between a lower limit (e.g., 0 V) and an upper limit (e.g., 1.2 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a set number of cycles.[11]
-
A progressive increase in the peak currents with each cycle indicates the deposition of a conductive polymer film on the working electrode.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under a stream of inert gas or in a vacuum oven.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of the monomer and its subsequent electropolymerization.
Characterization of the Conductive Polymer
A thorough characterization of the synthesized polymer film is essential to understand its structure, morphology, and electrochemical properties.
Spectroscopic Characterization
| Technique | Purpose and Expected Results |
| FT-IR | To confirm the polymerization and identify functional groups. The spectrum should show a broadening of peaks compared to the monomer, indicative of polymerization. |
| UV-Vis | To study the electronic transitions. The spectrum will typically show absorptions corresponding to π-π* transitions in the polymer backbone. The position of these peaks provides information about the conjugation length. |
| XPS | To determine the elemental composition and chemical states of the elements in the polymer.[12] |
Electrochemical Characterization
Cyclic Voltammetry (CV) is a key technique to investigate the redox behavior of the conductive polymer film.
Procedure:
-
Place the polymer-coated working electrode in a fresh electrolyte solution (containing only the supporting electrolyte, no monomer).
-
Record the cyclic voltammogram by sweeping the potential over a range that covers the redox activity of the polymer.
-
The resulting voltammogram will show characteristic oxidation and reduction peaks, demonstrating the electroactivity of the polymer film. The stability of the polymer can be assessed by performing multiple CV cycles and observing any changes in the peak currents.
Morphological Characterization
| Technique | Purpose |
| SEM | To visualize the surface morphology of the polymer film.[12] |
| AFM | To obtain high-resolution images of the surface topography and to measure surface roughness. |
Applications
The unique properties of poly(this compound) make it a candidate for various applications:
-
Sensors and Biosensors: The functionalized surface can be tailored for the specific detection of analytes.[1][5]
-
Electrochromic Devices: The polymer may exhibit color changes upon electrochemical switching, making it suitable for smart windows and displays.[11]
-
Drug Delivery: The polymer matrix can serve as a container for the controlled release of therapeutic agents.[5]
-
Corrosion Protection: Conductive polymer coatings can provide effective protection against the corrosion of metals.[2]
-
Tissue Engineering: The biocompatibility of polypyrrole derivatives allows for their use as scaffolds to promote tissue regeneration.[5]
Visualization of the Electropolymerization Mechanism
Caption: Simplified mechanism of electropolymerization.
Conclusion
This guide has provided a detailed protocol for the synthesis and characterization of poly(this compound). The strategic design of the monomer allows for the creation of a conductive polymer with potentially enhanced properties compared to unsubstituted polypyrrole. The methodologies described herein offer a solid foundation for researchers to explore the potential of this and other substituted polypyrrole derivatives in a variety of advanced applications. The self-validating nature of the described protocols, from monomer characterization to polymer analysis, ensures the reliability and reproducibility of the results.
References
-
Wikipedia. Polypyrrole. [Link]
-
Novosel, J. (2007). Novel polypyrrole derivatives to enhance conductive polymer-tissue interactions. Massachusetts Institute of Technology. [Link]
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He, L., et al. (2024). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 16(16), 2233. [Link]
-
Molbase. Synthesis of N-(4-methoxyphenyl)-2,5-dimethyl-3,4-bis(hydroxymethyl)pyrrole. [Link]
-
He, L., et al. (2024). Polypyrrole Derivatives: Preparation, Properties and Application. ResearchGate. [Link]
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He, L., et al. (2024). Polypyrrole Derivatives: Preparation, Properties and Application. PubMed. [Link]
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LookChem. This compound. [Link]
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Krasavin, M., et al. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. OSTI.GOV. [Link]
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Organic Chemistry Portal. Synthesis of pyrroles. [Link]
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ResearchGate. Structure characterization of the polymer of 2,5-dimethylpyrrole.... [Link]
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Zong, C., et al. (2018). Electrochemical polymerization of 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives. Polymer Chemistry. [Link]
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Organic Syntheses. 2,5-dimethylpyrrole. [Link]
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Der Pharma Chemica. (2016). Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. [Link]
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ResearchGate. Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]
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ResearchGate. Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. [Link]
-
ResearchGate. Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. [Link]
-
National Institutes of Health. Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. [Link]
-
Institute of Metal Physics. Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. [Link]
-
MDPI. Chemical and Electrochemical Synthesis of Polypyrrole Using Carrageenan as a Dopant: Polypyrrole/Multi-Walled Carbon Nanotube Nanocomposites. [Link]
-
ResearchGate. Synthesis and characterization poly (2- formylpyrrole) (PFPy) by Acids catalysis and study of its particles size. [Link]
-
Institute of Metal Physics. Fabrication and Characterization of Poly(2-Formylpyrrole) Nanoparticles' Thin Films by Anchoration. [Link]
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Topic: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of N-Substituted Pyrroles
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Authored By:
Gemini, Senior Application Scientist
Abstract
N-substituted pyrroles are a class of heterocyclic aromatic compounds integral to medicinal chemistry, materials science, and natural product synthesis. Their structural diversity necessitates robust and reliable analytical methods for characterization, quantification, and purity assessment. This guide provides a comprehensive overview and detailed protocols for the analysis of N-substituted pyrroles using High-Performance Liquid Chromatography (HPLC). We will explore the foundational principles of method development, from column and mobile phase selection to detection strategies, with a focus on explaining the causality behind experimental choices. Two detailed protocols are presented: a broadly applicable reversed-phase (RP-HPLC) method for achiral analysis and a specialized chiral HPLC method for enantioselective separation. This document is intended for researchers, scientists, and drug development professionals seeking to establish validated, high-integrity analytical systems for this important class of molecules.
Introduction: The Analytical Challenge of N-Substituted Pyrroles
The pyrrole ring is a fundamental scaffold in numerous biologically active compounds, including pharmaceuticals and natural products[1]. The substitution at the nitrogen atom (N-substitution) significantly influences the molecule's physicochemical properties, such as polarity, basicity, and stereochemistry. Consequently, developing a single, universal HPLC method is impractical. Instead, a methodical approach, grounded in the principles of chromatography and the specific characteristics of the analyte, is required.
The primary goals of HPLC analysis in this context are typically:
-
Purity Assessment: Identifying and quantifying impurities in synthesized N-substituted pyrroles.
-
Quantitative Analysis: Determining the exact concentration of the compound in a sample, such as a drug formulation or a biological matrix.
-
Chiral Separation: Resolving and quantifying enantiomers of chiral N-substituted pyrroles, which is critical as different enantiomers can exhibit vastly different pharmacological activities[2].
This guide emphasizes a trustworthy, self-validating approach to protocol development, adhering to the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance[3][4][5][6].
Core Principles of Method Development
A successful HPLC method is a balance of selectivity, efficiency, and speed, tailored to the analytical goal[7]. For N-substituted pyrroles, the following considerations are paramount.
Analyte Properties and Column Selection
The choice of stationary phase is the most critical factor influencing separation selectivity[7][8].
-
Reversed-Phase (RP) HPLC: This is the most common starting point for a wide range of N-substituted pyrroles[9]. It utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water)[8]. Retention is primarily driven by hydrophobic interactions; therefore, N-substituted pyrroles with non-polar substituents will be more strongly retained. The nitrogen atom in the pyrrole ring is generally considered nonbasic and is not typically ionized under common chromatographic conditions, simplifying method development[10].
-
Chiral HPLC: For enantioselective separations, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including N-substituted pyrroles[11][12]. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer's helical structure[12].
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC[13]. Acetonitrile often provides better peak shapes and lower UV cutoff, while methanol can offer different selectivity.
-
pH and Buffers: While the pyrrole nitrogen is typically nonbasic, other functional groups on the molecule may be ionizable. Controlling the mobile phase pH with a suitable buffer (e.g., phosphate, acetate) is crucial for achieving reproducible retention times and good peak shapes for such compounds[8]. For mass spectrometry (MS) detection, volatile buffers like ammonium acetate or formic acid are preferred[14].
-
Chiral Mobile Phases: In chiral chromatography, the mobile phase often consists of a non-polar solvent like n-hexane mixed with an alcohol (e.g., isopropanol or ethanol)[12]. The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP, thereby influencing retention and enantioselectivity.
Detection
The choice of detector depends on the analyte's properties and the required sensitivity.
-
UV-Visible Detection: This is the most common and robust detection method for compounds containing a chromophore, which the pyrrole ring provides[7][15]. Analysis is typically performed at the wavelength of maximum absorbance (λmax) for the highest sensitivity[3].
-
Mass Spectrometry (MS): HPLC-MS provides mass information, offering higher specificity and aiding in the identification of unknown impurities or metabolites. It is indispensable for trace analysis and structural elucidation.
-
Post-Column Reaction Detection: For specific applications, highly sensitive and selective detection can be achieved through post-column reactions. For instance, a system has been developed where separated analytes sensitize the formation of singlet oxygen, which then reacts with a pyrrole-based reagent in the mobile phase, allowing for indirect detection with significantly improved limits[16][17][18].
Workflow for HPLC Method Development and Validation
A structured workflow ensures the development of a robust and reliable method. The process begins with understanding the analyte and defining the separation goals, proceeds through systematic optimization of chromatographic parameters, and concludes with formal validation.
Caption: General workflow for HPLC method development and validation.
Protocol 1: Achiral Analysis by Reversed-Phase HPLC
This protocol outlines a general-purpose method for the separation and quantification of N-substituted pyrroles. It is designed as a starting point and should be optimized for specific analytes.
Objective
To establish a validated RP-HPLC method for determining the purity and concentration of an N-substituted pyrrole drug substance.
Materials and Instrumentation
-
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water, phosphoric acid, and the N-substituted pyrrole reference standard.
Detailed Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Add 1.0 mL of phosphoric acid to 1000 mL of purified water and mix thoroughly. This creates a 0.1% phosphoric acid solution, which helps to protonate silanols on the silica backbone, improving peak shape.
-
Organic Phase (B): Use HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the N-substituted pyrrole reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This creates a stock solution of approximately 100 µg/mL.
-
Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).
-
-
Sample Preparation:
-
Prepare the sample by dissolving it in the same diluent as the standard solutions to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column[13].
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared samples.
-
Periodically inject a standard solution during the sequence to monitor system stability.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Provides good retention for a wide range of moderately non-polar compounds. A common first choice in method development[3]. |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Acetonitrile is a versatile organic modifier. Phosphoric acid improves peak shape for polar compounds. |
| Elution Mode | Gradient: 5% B to 95% B in 20 min | A gradient is ideal for initial screening of samples with unknown complexity or components with a wide polarity range[3]. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce viscosity, but should be kept consistent for reproducibility. |
| Detection | UV at λmax (e.g., 254 nm) | The pyrrole ring provides UV absorbance; detection at λmax ensures maximum sensitivity[3]. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Validation Protocol
The developed method must be validated according to ICH guidelines[5][6].
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak for the analyte is pure and resolved from impurities/degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels[3]. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections[3]. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10[3]. |
| Robustness | RSD ≤ 2.0% when small, deliberate changes are made to flow rate, temperature, and mobile phase composition. |
Protocol 2: Chiral Separation of N-Substituted Pyrrolidinol Enantiomers
This protocol is adapted for the enantioselective separation of a chiral N-substituted pyrrolidinol, a common structural motif in pharmaceuticals. It is based on established methods for similar compounds[12].
Objective
To resolve and quantify the enantiomers of a chiral N-Boc-3-pyrrolidinol derivative using a polysaccharide-based chiral stationary phase.
Materials and Instrumentation
-
Instrument: HPLC system with UV-Vis detector.
-
Column: Polysaccharide-based CSP, e.g., Cellulose tris(3,5-dichlorophenylcarbamate), 4.6 x 250 mm, 3-5 µm.
-
Chemicals: HPLC-grade n-Hexane and Isopropanol (IPA), and the racemic analyte.
Detailed Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in the desired ratio (e.g., 90:10 v/v).
-
Causality: The non-polar n-Hexane is the main solvent, while the polar IPA acts as the modifier. Increasing the percentage of IPA will generally decrease retention times but may also affect the chiral recognition (enantioselectivity). The optimal ratio must be determined empirically.
-
Filter and degas the mobile phase.
-
-
Sample Preparation:
-
Prepare a solution of the racemic compound in the mobile phase at a concentration of approximately 1 mg/mL[12].
-
Causality: Dissolving the sample in the mobile phase itself prevents solvent mismatch effects that can lead to peak distortion.
-
Filter the sample through a 0.45 µm syringe filter (preferably one compatible with organic solvents like PTFE).
-
-
Chromatographic Conditions:
-
Install the chiral column, noting the recommended flow direction.
-
Equilibrate the column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) before ramping up to the analytical flow rate. This is crucial for coated polysaccharide CSPs to prevent damage.
-
Set the parameters as detailed in the table below.
-
-
Analysis and Optimization:
-
Inject the racemic sample.
-
If separation is not achieved, systematically vary the mobile phase composition (e.g., change the Hexane:IPA ratio to 80:20 or 95:5).
-
Other alcohols like ethanol can be tried as modifiers to alter selectivity.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Cellulose tris(3,5-dichlorophenylcarbamate) [e.g., CHIRALPAK® IC-3] | This CSP is known to be effective for a wide range of chiral compounds, including N-Boc protected amines and alcohols[12]. |
| Mobile Phase | Isocratic n-Hexane:Isopropanol (90:10, v/v) | Normal-phase elution is standard for polysaccharide CSPs. The IPA modifier is key to elution and selectivity[12]. |
| Elution Mode | Isocratic | Isocratic elution is preferred for chiral separations to maintain stable and selective interactions with the CSP. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column[12]. |
| Column Temp. | 25 °C | Chiral separations can be temperature-sensitive. Maintaining a constant temperature is critical for reproducibility[12]. |
| Detection | UV at 210 nm | Detection at a lower wavelength is often necessary as the analyte may lack a strong chromophore[12]. |
| Injection Volume | 10 µL | Standard injection volume. |
Chiral Method Workflow Diagram
Caption: Workflow for chiral HPLC method development.
Conclusion
The analysis of N-substituted pyrroles by HPLC is a versatile and powerful technique. A thorough understanding of the analyte's chemical properties is the foundation for selecting the appropriate column chemistry and mobile phase conditions. Reversed-phase HPLC serves as a robust platform for general purity and potency testing, while chiral HPLC with polysaccharide-based stationary phases offers reliable enantioseparation. The protocols provided herein serve as a comprehensive starting point. For any specific application, these methods must be carefully optimized and subsequently validated to ensure they are fit for purpose and generate data of the highest integrity, in line with established regulatory guidelines.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Online]. Available: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. (2024-12-11). [Online]. Available: [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Online]. Available: [Link]
-
Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies. [Online]. Available: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025-12-01). [Online]. Available: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024-03-26). [Online]. Available: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020-11-01). [Online]. Available: [Link]
-
HPLC Enantioseparation and Absolute Configuration of Novel Anti-Inflammatory Pyrrole Derivatives - PubMed. [Online]. Available: [Link]
-
Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC | Analytical Chemistry - ACS Publications. [Online]. Available: [Link]
-
Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC - PubMed. [Online]. Available: [Link]
-
Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC | Analytical Chemistry. [Online]. Available: [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. [Online]. Available: [Link]
-
How to Prepare a Sample for HPLC Analysis | Greyhound Chromatography. (2023-04-27). [Online]. Available: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. [Online]. Available: [Link]
-
Sample Preparation Techniques for Biological Matrices - Agilent. [Online]. Available: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - ResearchGate. (2021-09-15). [Online]. Available: [Link]
-
A review on method development by hplc - SciSpace. [Online]. Available: [Link]
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024-01-17). [Online]. Available: [Link]
-
REVIEW Approaches in Sample Handling before HPLC Analysis of Complex Matrices - Chemical Papers. [Online]. Available: [Link]
-
IMPROVING SAMPLE PREPARATION IN HPLC. [Online]. Available: [Link]
-
Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples | Analytical Chemistry. [Online]. Available: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed. (2021-09-23). [Online]. Available: [Link]
-
Chiral HPLC Separations - Phenomenex. [Online]. Available: [Link]
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017-03-16). [Online]. Available: [Link]
-
Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures - Pharmacia. (2022-01-05). [Online]. Available: [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017-12-20). [Online]. Available: [Link]
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Application Notes and Protocols: Purification of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole
For inquiries, please contact:
Introduction
1-(4-Methoxyphenyl)-2,5-dimethylpyrrole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules, its purity is paramount to ensure the reliability and reproducibility of downstream applications.[1] This document provides a comprehensive guide to the purification of this compound, targeting researchers, scientists, and professionals in drug development and organic synthesis.
The most common synthetic route to this and similar N-arylpyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (in this case, acetonylacetone) with a primary amine (p-anisidine).[2][3][4] While efficient, this reaction can yield byproducts and unreacted starting materials, necessitating robust purification strategies.[4][5] This guide will detail several field-proven purification techniques, including recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC), providing both the theoretical basis and step-by-step protocols.
Physicochemical Properties
A thorough understanding of the compound's properties is crucial for selecting an appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | [1][6] |
| Molecular Weight | 201.26 g/mol | [1] |
| Boiling Point | 316.1 °C at 760 mmHg | [1][7] |
| Melting Point | 86.28 °C (Predicted) | [7] |
| Appearance | Data not available | |
| Solubility | Data not available, but expected to be soluble in common organic solvents. |
Purification Strategies: A Comparative Overview
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a workflow outlining the decision-making process for purifying this compound.
Figure 1. Decision workflow for selecting a purification method for this compound.
Recrystallization: The First Line of Defense for Solid Products
Recrystallization is a powerful and economical technique for purifying solid compounds.[8] It relies on the principle of differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Protocol 1: Solvent Screening and Recrystallization
Rationale: The polarity of this compound, with its aromatic rings and ether group, suggests that solvents of intermediate polarity, or solvent mixtures, will be most effective.
Materials:
-
Crude this compound
-
Selection of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Screening:
-
Place approximately 20-30 mg of the crude product into several test tubes.
-
Add a small amount (0.5-1 mL) of a single solvent to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble, gently heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate for recrystallization.
-
Allow the hot solution to cool to room temperature and then in an ice bath. Observe for crystal formation. An ideal solvent will yield a high recovery of crystalline material.
-
Commonly, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) is required for optimal results.[9]
-
-
Recrystallization Protocol (Example with Ethanol/Water):
-
Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once fully dissolved, add water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
-
Column Chromatography: For Oils and Complex Mixtures
Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[10] For N-arylpyrroles, which are often oils or solids with closely-related impurities, this method is indispensable.
Protocol 2: Flash Column Chromatography
Rationale: Silica gel is a polar stationary phase. Non-polar solvents will elute non-polar compounds more quickly. By gradually increasing the solvent polarity, compounds with increasing polarity can be eluted sequentially. Given the structure of the target molecule, a non-polar solvent system with a polar modifier is appropriate.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[11]
-
Chromatography column
-
Eluent: Hexane and Ethyl Acetate
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the target compound.
-
Monitor the separation using TLC.
-
Collect fractions and combine those containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
High-Performance Liquid Chromatography (HPLC): For High-Purity Applications
For applications demanding the highest purity, such as in drug development, preparative reversed-phase HPLC is the method of choice.[12][13] This technique offers superior resolution compared to column chromatography.
Protocol 3: Preparative Reversed-Phase HPLC
Rationale: In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[14] More polar compounds elute first. The target molecule, being moderately polar, will be well-retained and can be effectively separated from both more polar and less polar impurities.
Materials:
-
Partially purified this compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for MS-compatibility, if needed)[15]
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
Procedure:
-
Method Development (Analytical Scale):
-
First, develop an analytical method to determine the optimal mobile phase composition and gradient.
-
A typical starting point is a gradient of acetonitrile in water.
-
Screen different mobile phase compositions to achieve the best separation between the product and its impurities.[13]
-
-
Scaling to Preparative HPLC:
-
Once an effective analytical method is established, scale it up for preparative purification. This involves adjusting the flow rate and injection volume based on the column dimensions.[13]
-
-
Purification:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the preparative column.
-
Run the HPLC method and collect the fraction containing the pure product.
-
-
Product Isolation:
-
Remove the organic solvent (acetonitrile) from the collected fraction using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the final product.
-
Figure 2. Comparison of key features for the described purification techniques.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | Solvent polarity is too different from the solute; cooling is too rapid. | Use a more suitable solvent or solvent pair; ensure slow cooling. |
| Poor separation in column chromatography | Incorrect eluent polarity; column overloading. | Perform TLC to optimize the solvent system; use a larger column or smaller sample load. |
| Product co-elutes with impurity | The chosen method lacks sufficient resolving power. | Switch to a different technique (e.g., from column chromatography to HPLC); modify the mobile phase in HPLC. |
| Low recovery | Product is too soluble in the cold recrystallization solvent; irreversible adsorption on silica. | Use a solvent in which the product has lower solubility at cold temperatures; add a small amount of a polar solvent like triethylamine to the eluent in column chromatography. |
Conclusion
The purification of this compound is a critical step in its application in research and development. The choice of technique, from the straightforwardness of recrystallization to the high-resolution power of preparative HPLC, should be guided by the scale of the synthesis, the nature of the impurities, and the final purity requirements. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently obtain a high-purity product suitable for their intended applications.
References
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- PubChem. (n.d.). 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
- Hossu, A. M., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate.
- Jamal Abdul Nasser, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218.
- Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4).
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
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- ResearchGate. (2020). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions.
- Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
- ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
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- ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- AWS. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes.
- Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
- NIH. (n.d.). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles.
- PubChemLite. (n.d.). 1-(4-methoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acid.
- ACS Publications. (2025). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis.
- SIELC Technologies. (n.d.). Separation of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole on Newcrom R1 HPLC column.
- Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution.
- ACS Publications. (2025). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis.
- ResearchGate. (2025). Preparation of 2,5-dimethyl-1-phenylpyrrole.
- ResearchGate. (n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis.
- ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 -.
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Application Notes and Protocols: Paal-Knorr Condensation with 4-Methoxyaniline for the Synthesis of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole
Introduction
The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a robust and efficient method for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] First described independently by Carl Paal and Ludwig Knorr in 1884, this condensation reaction has become a principal strategy for constructing the pyrrole ring, a critical structural motif found in numerous pharmaceuticals, natural products, and advanced materials.[2][3] Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[4][5]
This application note provides a detailed experimental protocol for the synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole via the Paal-Knorr condensation of 2,5-hexanedione and 4-methoxyaniline. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, and present quantitative data to guide researchers in achieving high-yield synthesis. Recent advancements have focused on developing milder and more environmentally friendly conditions, moving away from the harsh acidic environments and prolonged heating that characterized early procedures.[3][6]
Core Concepts and Reaction Mechanism
The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7] The reaction is typically facilitated by an acid catalyst, though it can proceed under neutral or weakly acidic conditions.[6][7] The generally accepted mechanism proceeds through several key steps:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-methoxyaniline) on one of the carbonyl groups of the 1,4-diketone (2,5-hexanedione). This step is often accelerated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This initial attack forms a hemiaminal intermediate.[1][2]
-
Cyclization: The crucial ring-forming step, which is often rate-determining, involves an intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group.[2][3] This cyclization results in a 2,5-dihydroxytetrahydropyrrole derivative.[1]
-
Dehydration: The cyclic intermediate then undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[1][8]
The overall reaction is exergonic for pyrrole formation, which drives the reaction towards the final product.[9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Materials and Equipment
| Reagent/Equipment | Details | Supplier |
| 4-Methoxyaniline | ≥98% purity | Sigma-Aldrich |
| 2,5-Hexanedione | ≥97% purity | Sigma-Aldrich |
| Glacial Acetic Acid | ACS grade | Fisher Scientific |
| Ethanol | 200 proof, anhydrous | Decon Labs |
| Round-bottom flask | 50 mL | VWR |
| Reflux condenser | - | VWR |
| Magnetic stirrer/hotplate | - | IKA |
| Thin Layer Chromatography (TLC) | Silica gel 60 F254 | Millipore |
| Rotary evaporator | - | Büchi |
| Column Chromatography Supplies | Silica gel (230-400 mesh) | Sorbent Technologies |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,5-Hexanedione is a neurotoxin; handle with extreme care to avoid inhalation and skin contact.[10]
-
Glacial acetic acid is corrosive. Handle with care.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Reactants: To the stirred solution, add 2,5-hexanedione (1.14 g, 10 mmol).
-
Catalyst Addition: Slowly add glacial acetic acid (1 mL) to the reaction mixture. Acetic acid acts as both a catalyst and a solvent.[7]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed for 2-3 hours. Monitor the progress of the reaction by TLC (eluent: 9:1 hexane/ethyl acetate), observing the disappearance of the starting materials and the appearance of the product spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of 1 M sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to yield the pure 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.[11][12]
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 4-Methoxyaniline | 1.23 g (10 mmol) |
| 2,5-Hexanedione | 1.14 g (10 mmol) |
| Solvent/Catalyst | |
| Ethanol | 20 mL |
| Glacial Acetic Acid | 1 mL |
| Reaction Conditions | |
| Temperature | Reflux (~80-85 °C) |
| Reaction Time | 2-3 hours |
| Product Information | |
| Product Name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole |
| Molecular Formula | C₁₃H₁₅NO[13] |
| Molecular Weight | 201.27 g/mol [13] |
| Expected Yield | >90%[14] |
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the Paal-Knorr synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Mechanistic Pathway Diagram
The diagram below outlines the key chemical transformations during the reaction.
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Conclusion and Future Perspectives
The Paal-Knorr synthesis remains a highly reliable and versatile method for the preparation of N-substituted pyrroles. The protocol detailed herein for the synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole is straightforward, high-yielding, and serves as an excellent example of this classic transformation. The resulting product is a valuable building block for applications in medicinal chemistry and materials science.[15]
Modern iterations of the Paal-Knorr reaction continue to evolve, with a strong emphasis on green chemistry principles.[6] Innovations include the use of microwave irradiation to accelerate reaction times, the application of heterogeneous catalysts for easier separation, and conducting the reaction in aqueous media or even under solvent-free conditions.[3][11][16][17] These advancements not only enhance the efficiency and sustainability of the synthesis but also broaden its applicability to more sensitive and complex substrates, ensuring the Paal-Knorr reaction will remain a vital tool for synthetic chemists for years to come.[18]
References
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Wikipedia. (2023, December 28). Paal–Knorr synthesis. Retrieved from [Link]
-
S, S., & Suresh, C. H. (2014). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances, 4(27), 14193-14202. Retrieved from [Link]
-
Valente, C., & de la Torre, M. C. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 643-652. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Török, B., et al. (2015). Paal-Knorr Pyrrole Synthesis Using “Ultimate Green” Conditions. Synthetic Communications, 45(10), 1246-1252. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2016). A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry, 40(11), 9206-9211. Retrieved from [Link]
-
Kamal, A., et al. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Letters in Organic Chemistry, 7(1), 60-65. Retrieved from [Link]
-
da Silva, F. S., et al. (2012). Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Journal of the Brazilian Chemical Society, 23, 1165-1170. Retrieved from [Link]
-
PubChem. (n.d.). Synthesis of N-(4-methoxyphenyl)-2,5-dimethyl-3,4-bis(hydroxymethyl)pyrrole. Retrieved from [Link]
-
Al-Zahrani, H. A., & El-Shishtawy, R. M. (2020). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Advances in Heterocyclic Chemistry, 131, 1-45. Retrieved from [Link]
-
Moran, J., et al. (2011). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 17(32), 8968-8975. Retrieved from [Link]
-
LookChem. (n.d.). 1-(4-METHOXYPHENYL)-2,5-DIMETHYLPYRROLE. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2,5-hexanedione. Retrieved from [Link]
-
Davis, F. A., & Ramachandar, T. (2007). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). The Journal of organic chemistry, 72(15), 5783–5786. Retrieved from [Link]
-
Li, Y., et al. (2016). Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System. ChemCatChem, 8(19), 3074-3078. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Hexane-2,5-dione. Retrieved from [Link]
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Topic: Derivatization of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole for Biological Screening
An Application Note for Medicinal and Synthetic Chemists
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a detailed guide for the chemical modification of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole, a readily accessible scaffold. We present validated, step-by-step protocols for the synthesis of the core structure via the Paal-Knorr reaction and its subsequent derivatization through electrophilic substitution reactions—specifically, Vilsmeier-Haack formylation and Friedel-Crafts acylation. The rationale behind these synthetic strategies is to generate a focused library of analogues for biological screening. Furthermore, we outline a logical workflow for screening these new chemical entities, enabling the exploration of structure-activity relationships (SAR) and the identification of promising lead compounds.
Introduction: The Rationale for Derivatization
The discovery of novel therapeutic agents is an enduring challenge in medicinal chemistry.[2] The strategic modification of a core molecular scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around a known pharmacophore. The this compound scaffold combines two key features of high interest:
-
The 2,5-disubstituted Pyrrole Ring: This electron-rich aromatic heterocycle is a versatile platform.[1] The methyl groups at the 2- and 5-positions block the most reactive sites, directing further functionalization to the 3- and 4-positions. This regiochemical control is crucial for building a systematic library for SAR studies.[4]
-
The N-(4-methoxyphenyl) Group: This substituent imparts specific physicochemical properties, such as lipophilicity and potential for hydrogen bonding after demethylation. It is a common moiety in biologically active molecules.[5][6]
By creating derivatives of this core structure, researchers can finely tune its electronic, steric, and pharmacokinetic properties to enhance potency, selectivity, and drug-like characteristics. This document serves as a practical guide for executing this strategy, from initial synthesis to a conceptual biological screening cascade.
Synthesis of the Core Scaffold: this compound
The most direct and efficient route to N-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis.[7][8][9] This classic reaction involves the condensation of a 1,4-dicarbonyl compound (acetonylacetone or 2,5-hexanedione) with a primary amine (p-anisidine). The reaction is typically acid-catalyzed and proceeds through the formation of hemiaminals, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[8][10]
Protocol 1: Paal-Knorr Synthesis of this compound
Materials:
-
Acetonylacetone (2,5-hexanedione), 97%
-
p-Anisidine (4-methoxyaniline), 99%
-
Glacial acetic acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine p-anisidine (12.3 g, 0.1 mol) and acetonylacetone (11.4 g, 0.1 mol) in 100 mL of ethanol.
-
Catalysis: Add glacial acetic acid (5 mL) to the mixture. The acetic acid serves as both a solvent and a catalyst for the condensation.[8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize the acetic acid), 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol/water or by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield pure this compound as a solid. The expected yield is typically in the range of 80-90%.
Derivatization Strategies and Protocols
With the core scaffold in hand, the next step is to introduce chemical diversity. Electrophilic aromatic substitution is a powerful tool for functionalizing the electron-rich pyrrole ring at the vacant C3/C4 positions.[11]
Strategy 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[12][13] The reaction uses a "Vilsmeier reagent," a chloroiminium ion, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14][15] The resulting aldehyde is an exceptionally versatile synthetic handle for further modifications.
Caption: Synthetic utility of the Vilsmeier-Haack product.
Protocol 2: Vilsmeier-Haack Formylation
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Ice
Equipment:
-
Flame-dried, two-necked round-bottom flask
-
Dropping funnel
-
Nitrogen/argon inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried 250 mL flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice bath. Add POCl₃ (5.5 mL, 0.06 mol) dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the chloroiminium salt.[12]
-
Substrate Addition: Dissolve this compound (10.0 g, 0.05 mol) in anhydrous DCM (50 mL). Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40 °C and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly add 100 g of crushed ice, followed by the dropwise addition of saturated sodium acetate solution until the mixture is basic (pH > 8). This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with DCM (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with hexanes:ethyl acetate) or recrystallization to afford 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
Strategy 2: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces a ketone functional group, which can serve as a hydrogen bond acceptor and provides another point for synthetic elaboration.[16] The reaction involves an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[17] Unlike alkylation, acylation is not prone to polysubstitution because the product ketone is deactivated towards further electrophilic attack.[16]
Protocol 3: Friedel-Crafts Acylation
Materials:
-
This compound
-
Acetyl chloride (or another acyl chloride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ice
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Dropping funnel
-
Nitrogen/argon inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Catalyst Suspension: In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (7.3 g, 0.055 mol) in anhydrous DCM (80 mL). Cool the suspension to 0 °C.
-
Acyl Chloride Addition: Add acetyl chloride (3.9 mL, 0.055 mol) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve this compound (10.0 g, 0.05 mol) in anhydrous DCM (40 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by slowly pouring it over a mixture of crushed ice (150 g) and concentrated HCl (15 mL). This will decompose the aluminum complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one.
Biological Screening Workflow
Once a library of derivatives is synthesized, a systematic screening process is required to identify compounds with desired biological activity. A typical cascade involves moving from a broad primary screen to more specific secondary and functional assays for the most promising "hits".[4][18]
Caption: A typical workflow for small molecule biological screening.
Protocol Example: In Vitro COX-1/COX-2 Inhibition Assay
Given that many pyrrole-containing compounds exhibit anti-inflammatory properties, a relevant primary screen could be a cyclooxygenase (COX) inhibition assay.[1][19]
Objective: To determine the ability of synthesized compounds to inhibit the activity of human recombinant COX-1 and COX-2 enzymes.
Procedure: [1]
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, ibuprofen for COX-1).
-
Reaction Mixture: In each well, add the enzyme, a heme cofactor, and the test compound. Allow a short pre-incubation period.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate the plate for a defined time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme activity).
Data Presentation and SAR Analysis
The ultimate goal of creating a derivative library is to understand how structural changes affect biological activity. Summarizing the synthetic and biological data in a clear format is essential for this analysis.
Table 1: Representative Data for a Hypothetical Library of this compound Derivatives
| Compound ID | R Group at C3-position | Synthesis Method | Yield (%) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Core-01 | -H | Paal-Knorr | 88 | > 100 | > 100 | - |
| Deriv-01 | -CHO | Vilsmeier-Haack | 81 | 45.2 | 15.8 | 2.86 |
| Deriv-02 | -COCH₃ | Friedel-Crafts | 75 | 33.5 | 8.9 | 3.76 |
| Deriv-03 | -CH₂NH(Bn) | Reductive Amination of Deriv-01 | 65 | 78.1 | 25.3 | 3.09 |
| Deriv-04 | -COOH | Oxidation of Deriv-01 | 72 | 15.6 | 18.2 | 0.86 |
Data are hypothetical and for illustrative purposes only.
Conclusion
This application note has provided a comprehensive and practical framework for the synthesis and derivatization of this compound. By following the detailed protocols for the Paal-Knorr synthesis, Vilsmeier-Haack formylation, and Friedel-Crafts acylation, researchers can efficiently generate a library of novel compounds. The outlined biological screening cascade offers a logical progression for evaluating these compounds, enabling the systematic exploration of structure-activity relationships. This integrated approach of targeted synthesis and rational screening is fundamental to the discovery of new chemical probes and potential therapeutic leads.
References
- A Comparative Guide to the Biological Activities of Substituted Pyrroles. Benchchem.
- Application Note & Protocol: Vilsmeier-Haack Formyl
- Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Selected examples of biologically active 3-pyrrolines.
- Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- Bioactive pyrrole-based compounds with target selectivity. PubMed Central.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Small Molecule Screening Process Steps. Danaher Life Sciences.
- Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
- This compound. lookchem.
- Friedel–Crafts reaction. Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier-Haack Reaction. YouTube.
- Friedel-Crafts Acyl
- Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. PubMed.
- Synthesis and biological activity of 5-(4-methoxyphenyl)
- Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflamm
Sources
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- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Paal-Knorr Synthesis of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole
Welcome to the technical support hub for the Paal-Knorr synthesis, with a specific focus on maximizing the yield and purity of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance their synthetic procedures. Here, we delve into the nuances of the reaction, offering practical, field-tested advice to overcome common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might encounter during the synthesis, providing explanations grounded in reaction mechanism and kinetics.
Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?
Answer:
Low yields in the Paal-Knorr synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to the reactivity of your starting materials.[1]
-
Insufficiently Reactive Starting Materials: While p-anisidine (4-methoxyaniline) is generally a good nucleophile, its reactivity can be influenced by the reaction conditions. The key is to facilitate the initial nucleophilic attack of the amine on the carbonyl groups of 2,5-hexanedione.[2]
-
Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can lead to degradation of the starting materials or the desired pyrrole product.[1][3]
-
Inappropriate Catalyst Choice or Concentration: The choice and amount of acid catalyst are critical. While acid catalysis is generally necessary to protonate a carbonyl group and facilitate the attack by the amine, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][4]
Optimization Strategies:
-
Systematic Screening of Reaction Parameters:
-
Temperature: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Microwave irradiation can often significantly reduce reaction times and improve yields by providing efficient and uniform heating.[2][5]
-
Reaction Time: Monitor the reaction at regular intervals. Prolonged reaction times are not always beneficial and can lead to the formation of byproducts.[6]
-
-
Catalyst Selection and Optimization:
-
Mild Acid Catalysis: Instead of strong mineral acids, consider using weaker acids like acetic acid, which can accelerate the reaction without promoting significant furan formation.[4]
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can be highly effective catalysts.[7][8]
-
Heterogeneous Catalysts: Solid acid catalysts like montmorillonite clay or silica sulfuric acid offer the advantage of being easily removable by filtration after the reaction.[8]
-
Question 2: I am observing a significant amount of a furan byproduct, 2,5-dimethylfuran. How can I minimize its formation?
Answer:
The formation of 2,5-dimethylfuran is the most common side reaction in the Paal-Knorr synthesis.[1] It arises from the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound (2,5-hexanedione) itself, competing with the desired pyrrole formation pathway.[4]
Strategies to Minimize Furan Formation:
-
Control Acidity: This is the most critical factor. Avoid strongly acidic conditions (pH < 3).[1] Using a weaker Brønsted acid (e.g., acetic acid) or a Lewis acid can significantly suppress furan formation.[4]
-
Excess Amine: Using a slight excess of the amine (p-anisidine) can kinetically favor the pyrrole synthesis pathway over the competing intramolecular cyclization of the diketone.[1]
-
Catalyst Choice: Certain catalysts may exhibit higher selectivity for pyrrole formation. Experimenting with different mild Lewis acids or heterogeneous catalysts is recommended.[7]
Question 3: My final product is a dark, tarry substance, and purification is difficult. What is the cause and how can I prevent this?
Answer:
The formation of dark, polymeric, or tarry materials is often a sign of product or starting material degradation. This is typically caused by excessively high temperatures or highly acidic conditions.[1] Pyrroles, especially those with electron-donating groups, can be susceptible to polymerization under harsh acidic conditions.
Mitigation Strategies:
-
Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer duration.[1]
-
Use a Milder Catalyst: Switch from a strong Brønsted acid to a weaker one, or to a Lewis acid or heterogeneous catalyst. In some instances, the reaction can proceed under neutral conditions, although it may be slower.[1][9]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. While polar protic solvents like ethanol or acetic acid are common, exploring other options might be beneficial.
-
Monitor Reaction Progress: Use TLC to monitor the reaction and stop it as soon as the starting materials are consumed to avoid prolonged exposure of the product to the reaction conditions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paal-Knorr synthesis for this compound?
The reaction proceeds through a well-established mechanism. First, the primary amine (p-anisidine) attacks one of the protonated carbonyl groups of 2,5-hexanedione to form a hemiaminal intermediate.[10] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[2][10] The final step is the dehydration of this intermediate to yield the aromatic this compound ring.[10] The ring formation step is generally considered the rate-determining step.[7]
Q2: What are some modern, "greener" alternatives to traditional Paal-Knorr conditions?
Several modern approaches offer milder and more environmentally friendly conditions:
-
Solvent-Free Reactions: The reaction can be performed without a solvent, often with gentle heating or using mechanochemical methods like ball-milling.[8][11]
-
Water as a Solvent: Some protocols have been developed that successfully use water as the reaction solvent, often in the presence of a water-tolerant Lewis acid.[12][13]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields with fewer byproducts.[2][5]
-
Ionic Liquids: Using an ionic liquid as the solvent can enable the reaction to proceed at room temperature, sometimes even without an added catalyst.[7][8]
Q3: How do I choose the best purification method for my product?
The choice of purification method depends on the scale of your reaction and the nature of any impurities.
-
Column Chromatography: This is a very effective method for purifying the crude product and separating it from unreacted starting materials and byproducts. A silica gel column with a hexane/ethyl acetate eluent system is a good starting point.[2][13]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) can be an efficient purification method.[2]
-
Distillation: For liquid pyrroles, vacuum distillation can be used for purification, although this is less common for solid derivatives like this compound.[14]
Data and Protocols
Comparative Data of Catalytic Systems
| Catalyst System | Typical Conditions | Advantages | Potential Drawbacks |
| Brønsted Acids (e.g., Acetic Acid) | Reflux in ethanol or acetic acid[2] | Readily available, inexpensive. | Can lead to furan byproduct formation if too acidic.[4] |
| Lewis Acids (e.g., Sc(OTf)₃) | Room temperature or gentle heating[8] | High yields, mild conditions. | Higher cost of catalyst. |
| Heterogeneous Catalysts (e.g., Montmorillonite Clay) | Heating, solvent-free or in a solvent[8] | Easily separated, reusable. | May require higher temperatures or longer reaction times. |
| Microwave-Assisted | 80-120 °C, 5-15 minutes[2] | Rapid reaction times, often higher yields. | Requires specialized equipment. |
| Catalyst and Solvent-Free | Stirring at room temperature or gentle heating[9][11] | "Greenest" approach, simple workup. | May not be suitable for all substrates, potentially slower. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis with Acetic Acid
This protocol is adapted for rapid and efficient synthesis.
-
Materials: 2,5-hexanedione (1.0 eq), p-anisidine (1.0 eq), glacial acetic acid, ethanol, microwave vial, microwave reactor.
-
Procedure:
-
In a microwave vial, combine 2,5-hexanedione, p-anisidine, and a small amount of ethanol to dissolve the reactants.[2]
-
Add a catalytic amount of glacial acetic acid.[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 10-20 minutes), monitoring the reaction progress by TLC.[2]
-
After completion, allow the reaction to cool to room temperature.
-
Partition the mixture between water and an organic solvent like ethyl acetate.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Mild Lewis Acid-Catalyzed Synthesis
This protocol utilizes a mild Lewis acid for a high-yield synthesis under gentle conditions.
-
Materials: 2,5-hexanedione (1.0 mmol), p-anisidine (1.0-1.2 mmol), Scandium(III) triflate (Sc(OTf)₃, 1-5 mol%).
-
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione, p-anisidine, and Sc(OTf)₃.[8]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Paal-Knorr Reaction Mechanism
Caption: Mechanism of the Paal-Knorr synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
References
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
-
Química Organica.org. Paal–Knorr synthesis of pyrrole. Available from: [Link]
-
Royal Society of Chemistry. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Available from: [Link]
-
Grokipedia. Paal–Knorr synthesis. Available from: [Link]
-
Royal Society of Chemistry. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions. Available from: [Link]
-
LookChem. Cas 5044-27-9,this compound. Available from: [Link]
-
Molbase. Synthesis of N-(4-methoxyphenyl)-2,5-dimethyl-3,4-bis(hydroxymethyl)pyrrole. Available from: [Link]
-
Taylor & Francis Online. Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
National Institutes of Health. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Available from: [Link]
-
MDPI. Substituted Pyrroles. Available from: [Link]
-
Quora. What is the Paal-Knorr synthesis of a thiophene mechanism? Available from: [Link]
-
Organic Syntheses. 2,5-dimethylpyrrole. Available from: [Link]
-
National Institutes of Health. Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole
Welcome to the technical support guide for the synthesis of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges in this synthetic procedure.
The synthesis of this compound is a valuable process, yielding a heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] The most common and efficient route to this and similar N-substituted pyrroles is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, p-anisidine (4-methoxyaniline).[2][4]
While seemingly straightforward, the Paal-Knorr synthesis can be prone to several side reactions that can impact yield and purity. This guide will address these potential issues in a practical question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Several factors can contribute to low yields in the Paal-Knorr synthesis. The primary culprits are often suboptimal reaction conditions, the purity of starting materials, and competing side reactions.[5][6]
Potential Causes & Solutions:
-
Improper pH: The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of 2,5-dimethylfuran as a major byproduct, significantly reducing your pyrrole yield.[5][7] The reaction should ideally be conducted under neutral or weakly acidic conditions.[4]
-
Reaction Temperature and Time: While heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of starting materials or the final product.[5][6] Conversely, insufficient heating may result in an incomplete reaction.[7]
-
Purity of Starting Materials: Impurities in either the acetonylacetone or p-anisidine can lead to undesired side products and lower the overall yield.[5]
-
Recommendation: Ensure your 1,4-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization.[5] Use fresh, high-purity p-anisidine.
-
Question 2: I'm observing a significant, difficult-to-remove byproduct. What could it be and how can I prevent it?
The most common byproduct in this synthesis is 2,5-dimethylfuran, formed from the self-condensation of acetonylacetone under acidic conditions.[5][7] Another possibility is the formation of polymeric or tarry substances, especially under harsh conditions.[7]
Side Reaction Identification and Prevention:
| Side Product | Formation Conditions | Prevention Strategy |
| 2,5-Dimethylfuran | Strongly acidic conditions (pH < 3).[5][7] | Maintain neutral or weakly acidic conditions. Use of a weak acid like acetic acid is recommended.[4][5] |
| Polymeric/Tarry Materials | Excessively high temperatures or highly acidic conditions.[7] | Lower the reaction temperature and/or use a milder catalyst.[7] |
| Acetonylacetone Self-Condensation Products | Basic or strongly acidic conditions can promote aldol-type self-condensation of the diketone.[8][9][10] | Maintain optimal pH and temperature control. |
To minimize furan formation, consider using an excess of the amine (p-anisidine), which will kinetically favor the desired reaction pathway.[7]
Question 3: The reaction mixture has turned dark brown or black, and I'm struggling to isolate the product. What happened?
The formation of a dark, tarry substance is a strong indicator of polymerization or degradation of the starting materials or the pyrrole product.[7] This is often a consequence of overly aggressive reaction conditions.
Mitigation Strategies for Polymerization:
-
Reduce Reaction Temperature: Operating at a lower temperature for a longer duration can often prevent the formation of these intractable materials.
-
Employ a Milder Catalyst: Switching from a strong Brønsted acid to a milder one, or even a Lewis acid catalyst, can significantly reduce charring.[11][12] In some cases, the reaction can proceed under neutral conditions, although it may be slower.[7]
-
Solvent Choice: The solvent can influence the reaction outcome. Protic solvents like ethanol or acetic acid are commonly used.[5]
Question 4: My purification by column chromatography is not giving a clean separation. What are some tips?
Purification of the crude product is crucial for obtaining pure this compound. If you are facing difficulties with column chromatography, consider the following:
-
Solvent System Optimization: Systematically screen different solvent systems using TLC to find the optimal mobile phase that provides good separation between your product and any impurities.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[6] A mixture of methanol and water is often a good starting point for recrystallizing pyrrole derivatives.[6]
-
Work-up Procedure: Ensure a thorough work-up after the reaction is complete. This typically involves removing the solvent, dissolving the residue in an organic solvent like ethyl acetate, and washing with water and brine to remove any water-soluble impurities and the acid catalyst.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paal-Knorr synthesis for this compound?
A1: The reaction begins with the nucleophilic attack of the primary amine (p-anisidine) on one of the protonated carbonyl groups of acetonylacetone to form a hemiaminal.[2][6] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[2][6] The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring.[2][6]
Q2: Can I use a different catalyst for this reaction?
A2: Yes, numerous modern methods have moved away from strong acids. Mild Lewis acids like Scandium(III) triflate (Sc(OTf)₃) have proven effective.[11][12] Organocatalysts and solid acid catalysts are also viable, "greener" alternatives.[3][11]
Q3: Is it possible to run this reaction without a solvent?
A3: Solvent-free conditions have been successfully employed for Paal-Knorr syntheses, often in conjunction with specific catalysts or by using mechanochemical methods like ball-milling.[11] These approaches can lead to shorter reaction times and are more environmentally friendly.[11]
Q4: How does the methoxy group on the phenyl ring affect the reaction?
A4: The methoxy group is an electron-donating group, which increases the nucleophilicity of the amine nitrogen in p-anisidine. This generally has a positive effect on the initial amine attack on the dicarbonyl. However, studies have also shown that electron-donating groups can have a negative effect on the rate-determining cyclization step.[4] Despite this, p-anisidine is a suitable substrate for this reaction.
Experimental Workflow & Diagrams
General Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and acetonylacetone (1.0-1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a weak acid, for example, glacial acetic acid (if not used as the solvent).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C or reflux) and monitor the reaction progress by TLC.[5]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[5][6]
Visualizing the Reaction and Troubleshooting
Caption: Main reaction and side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- BenchChem. (n.d.). Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles.
- BenchChem. (n.d.). Improving the yield of the Paal-Knorr pyrrole synthesis.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Homework.Study.com. (n.d.). A possible side product of this reaction is the self condensation of acetone. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Wikipedia. (2023). Self-condensation. Retrieved from [Link]
-
MSpace. (n.d.). The self condensation of - acetylacetone. Retrieved from [Link]
Sources
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- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Prevention of Furan Byproduct Formation in Paal-Knorr Reactions
Welcome to the Technical Support Center for the Paal-Knorr reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic tool. Here, we will address common challenges and frequently asked questions, with a specific focus on the prevention of unwanted furan byproducts, particularly in the context of pyrrole and thiophene synthesis. Our goal is to provide you with the technical insights and practical solutions necessary to optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Furan Byproducts
This section is dedicated to addressing specific issues you may encounter during your experiments that lead to the formation of furan byproducts.
Q1: My Paal-Knorr pyrrole synthesis is yielding a significant amount of furan byproduct. What are the likely causes and how can I minimize it?
The formation of a furan byproduct during a Paal-Knorr pyrrole synthesis is a common issue that typically arises from reaction conditions that favor the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material over the desired reaction with the amine.[1][2]
Causality and Strategic Solutions:
-
Excessive Acidity: The primary culprit is often a pH that is too low (pH < 3).[1][3] While the Paal-Knorr pyrrole synthesis can be accelerated by a weak acid like acetic acid, strong acids or an excess of a weak acid will preferentially catalyze the intramolecular cyclization of the diketone to form the furan.[1][3][4] This is because the lone pair on the nitrogen of the amine becomes protonated, reducing its nucleophilicity and slowing down the desired reaction pathway.
-
High Temperatures and Prolonged Reaction Times: Elevated temperatures and extended reaction times can also promote the furan-forming side reaction, especially in the presence of a strong acid.[1][5] Sensitive substrates may also degrade under these conditions.[1][5]
-
Solution: Optimize the reaction temperature and time. Modern approaches often utilize microwave-assisted heating, which can dramatically reduce reaction times and improve yields by minimizing the window for side reactions to occur.[1] Close monitoring of the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to determine the optimal endpoint.[1]
-
Q2: I am attempting a Paal-Knorr thiophene synthesis and observing furan as a major byproduct. How can I improve the selectivity for the thiophene product?
Similar to the pyrrole synthesis, furan formation is a competing pathway in the Paal-Knorr thiophene synthesis.[2] This is because the sulfurizing agents themselves, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, can also act as dehydrating agents, promoting the cyclization of the 1,4-dicarbonyl to the furan.[2]
Key Factors and Optimization Strategies:
-
Choice of Sulfurizing Agent: The nature of the sulfurizing agent plays a critical role in the selectivity of the reaction.
-
Recommendation: Consider switching from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent. Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product over the furan byproduct.[2]
-
-
Reaction Temperature Control: Higher temperatures can favor the dehydration pathway that leads to furan formation.[2]
-
Recommendation: Maintain the lowest effective temperature for the reaction to proceed. Careful and precise temperature control is crucial for minimizing this byproduct.[2]
-
-
Stoichiometry of the Sulfurizing Agent: An insufficient amount of the sulfurizing agent can lead to incomplete thionation, allowing the competing dehydration reaction to become more prominent.
-
Recommendation: Use a sufficient excess of the sulfurizing agent to favor the thionation pathway.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Paal-Knorr reaction and byproduct formation.
Q1: What is the fundamental mechanism of the Paal-Knorr furan synthesis?
The Paal-Knorr furan synthesis is an acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[6][7] The generally accepted mechanism involves several key steps:
-
Protonation: One of the carbonyl groups is protonated by the acid catalyst.[7]
-
Enolization: The second carbonyl group tautomerizes to its enol form.[7]
-
Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl carbon in the rate-determining step to form a cyclic hemiacetal intermediate.[7][8]
-
Dehydration: The hemiacetal intermediate is then protonated and subsequently loses a molecule of water to form the aromatic furan ring.[7]
Q2: Are there alternative, milder catalysts that can be used to minimize side reactions in Paal-Knorr furan synthesis?
Yes, while traditional Paal-Knorr reactions often employ strong protic acids like sulfuric acid or dehydrating agents like phosphorus pentoxide, modern variations have introduced milder and more selective catalysts.[9] These can be particularly useful for substrates with acid-sensitive functional groups.[8]
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ have been shown to be effective catalysts.[8] Titanium tetrachloride (TiCl₄) is another powerful Lewis acid that also acts as a strong dehydrating agent.[10]
-
Solid Acid Catalysts: Heterogeneous catalysts like clays (e.g., montmorillonite K10) and ion-exchange resins (e.g., Amberlyst-15) offer the advantages of easier separation and often milder reaction conditions.[11]
-
Other Catalysts: Iodine has also been reported as an effective catalyst under mild conditions.[8]
Q3: How does the purity of the 1,4-dicarbonyl starting material affect the reaction outcome?
The purity of the 1,4-dicarbonyl starting material is of paramount importance.[1][2] Impurities, such as mono-carbonyl compounds or other organic residues, can lead to the formation of undesired side products, which will inevitably lower the overall yield of the target heterocycle.[1] It is always recommended to use highly pure starting materials. If the purity is questionable, standard purification techniques such as distillation or recrystallization should be employed.[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran with a Solid Acid Catalyst
This protocol provides a method for the synthesis of 2,5-dimethylfuran from hexane-2,5-dione using a solid acid catalyst and microwave irradiation to minimize reaction time and potential side reactions.
Materials:
-
Hexane-2,5-dione (high purity)
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Anhydrous toluene
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a clean, dry microwave reactor vial equipped with a magnetic stir bar, add hexane-2,5-dione (1.0 mmol).
-
Add anhydrous toluene (5 mL) and the solid acid catalyst (e.g., Amberlyst-15, 10 mol%).
-
Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-10 minutes).[11] Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Filter the reaction mixture to remove the solid acid catalyst.
-
The filtrate can be analyzed directly by GC-MS to determine the yield and purity. If necessary, the solvent can be removed under reduced pressure, and the crude product can be purified by fractional distillation or column chromatography.[7]
Data Presentation
Table 1: Comparison of Catalysts in the Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ (conc.) | Neat | 100 | 1 h | ~90 | [11] |
| p-TsOH | Toluene | Reflux | 3 h | 85 | [11] |
| ZnCl₂ | Neat | 130-140 | 30 min | 88 | [11] |
| TiCl₄ | Toluene | 80 | 1 h | 92 | [11] |
| Amberlyst-15 | Toluene | 110 | 6 h | 95 | [11] |
| Montmorillonite K10 | Toluene | Reflux | 4 h | 82 | [11] |
| p-TsOH (cat.) | Neat (Microwave) | 120 | 5 min | 98 | [11] |
Visualizations
Caption: Competing reaction pathways in Paal-Knorr synthesis.
Caption: Troubleshooting workflow for furan byproduct formation.
References
- Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting - Benchchem.
- Paal-Knorr Synthesis - Alfa Chemistry.
- Paal-Knorr Furan Synthesis - Organic Chemistry Portal.
- Paal–Knorr synthesis - Wikipedia.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem.
- Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis - Benchchem.
- Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans - Benchchem.
- A Comparative Guide to Catalysts in Paal-Knorr Furan Synthesis: Efficacy and Methodologies - Benchchem.
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology.
- Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds - ResearchG
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
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- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
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- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Paal-Knorr Synthesis of Substituted Pyrroles
Welcome to the technical support center for the Paal-Knorr synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. As your dedicated application scientist, I will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Troubleshooting Guide: Overcoming Common Hurdles in Pyrrole Synthesis
This section addresses specific issues you might encounter during your experiments, offering detailed solutions and the scientific reasoning behind them.
Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Paal-Knorr synthesis can be attributed to several factors, from suboptimal reaction conditions to the inherent reactivity of your starting materials.[1] Here’s a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions: The classic Paal-Knorr synthesis often requires heat and an acid catalyst.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of very strong acids can cause degradation of either the starting materials or the desired pyrrole product.[1][2]
-
Recommendation: Begin by gradually increasing the reaction temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1] Consider exploring milder acidic conditions or microwave-assisted synthesis, which can often lead to higher yields in shorter reaction times.[1][3][4]
-
-
Poorly Reactive Starting Materials: The electronic and steric properties of your amine and 1,4-dicarbonyl compound are critical. Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds can impede the cyclization step.
-
Recommendation: For less reactive amines, you may need to employ more forceful reaction conditions, such as higher temperatures and longer reaction times, or screen for a more active catalyst.[1] If steric hindrance is a significant issue, selecting alternative, less bulky starting materials might be necessary.
-
-
Inappropriate Catalyst Choice or Concentration: The choice and amount of catalyst are crucial. While the reaction is typically acid-catalyzed, the type of acid—Brønsted or Lewis—and its concentration can significantly impact the reaction rate and yield.[5]
-
Purity of Starting Materials: Impurities in your 1,4-dicarbonyl compound or amine can lead to unwanted side reactions, thereby reducing the yield of your desired pyrrole.[8]
-
Recommendation: Ensure your starting materials are of high purity. If necessary, purify the 1,4-dicarbonyl compound by distillation or recrystallization and use a fresh, high-purity amine.[8]
-
Question 2: I am observing a significant amount of a furan byproduct. How can I suppress its formation?
Answer:
The formation of a furan byproduct is a common competing reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[6][8] The mechanism for furan formation also involves the acid-catalyzed cyclization of the 1,4-dicarbonyl compound, but without the involvement of the amine.[9]
Here’s how you can minimize furan formation:
-
Control the pH: The reaction should be conducted under neutral or weakly acidic conditions to favor pyrrole formation.[6] The addition of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan synthesis.[6]
-
Use an Excess of the Amine: Increasing the molar ratio of the amine to the 1,4-dicarbonyl compound can shift the equilibrium towards the formation of the pyrrole.[1] A common starting point is to use 1.1 to 1.5 equivalents of the amine.[8]
-
Catalyst Selection: Certain catalysts may favor one pathway over the other. Experimenting with different mild Brønsted or Lewis acids can help identify a catalyst that selectively promotes pyrrole synthesis.
Question 3: My crude product is a dark, tarry material that is difficult to purify. What is causing this and how can I prevent it?
Answer:
The formation of a dark, tarry product often indicates polymerization or degradation of the starting materials or the product.[1] This is typically caused by excessively harsh reaction conditions.
-
Excessively High Temperatures: High reaction temperatures can promote unwanted polymerization pathways.[1]
-
Recommendation: Lower the reaction temperature and monitor the reaction over a longer period.
-
-
Highly Acidic Conditions: Strong acids can also catalyze polymerization.[1]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction optimization for the Paal-Knorr synthesis.
What is the general mechanism of the Paal-Knorr pyrrole synthesis?
The reaction proceeds through the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[9] This is followed by an intramolecular attack of the amine on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.[9] Subsequent dehydration of this intermediate yields the final substituted pyrrole.[9][11] The ring formation step is generally considered the rate-determining step of the reaction.[11]
Which catalysts are most effective for the Paal-Knorr synthesis?
Both Brønsted and Lewis acids can effectively catalyze the Paal-Knorr synthesis.[5][11] The choice of catalyst often depends on the specific substrates and desired reaction conditions.
| Catalyst Type | Examples | Advantages | Considerations |
| Brønsted Acids | Acetic acid, p-Toluenesulfonic acid (p-TsOH), Sulfamic acid, Trifluoroacetic acid (TFA)[7][12][13] | Readily available, inexpensive, effective for a wide range of substrates. | Strong acids can lead to furan formation and product degradation.[6][8] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, FeCl₃, Yb(OTf)₃, ZnCl₂[11][14][15] | Often milder reaction conditions, can be more selective. | Can be more expensive and may require anhydrous conditions. |
| Heterogeneous Catalysts | Montmorillonite clays, Silica sulfuric acid, Alumina[5][12][16] | Easily separable and recyclable, promoting greener synthesis.[5] | May have lower activity compared to homogeneous catalysts. |
| Other | Iodine, [BMIm]BF₄ (ionic liquid)[11][16] | Mild conditions, sometimes solvent-free.[11][16] | May not be suitable for all substrates. |
Can the Paal-Knorr synthesis be performed under solvent-free conditions?
Yes, several modifications of the Paal-Knorr synthesis have been developed that proceed efficiently under solvent-free conditions.[5][15][17] These methods are environmentally friendly and often result in high yields and simplified work-up procedures.[5][17] Stirring the neat reactants at room temperature or with gentle heating is sometimes sufficient.[17] Certain catalysts, such as Sc(OTf)₃, have been shown to be highly effective under solvent-free conditions.[15]
What is the role of microwave irradiation in the Paal-Knorr synthesis?
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Paal-Knorr reaction.[3][4][18] Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles.[3][18][19] This is due to the efficient and rapid heating of the reaction mixture by the microwaves.[18] Polar solvents like ethanol, water, or acetic acid are excellent microwave absorbers and are commonly used in this technique.[18]
Experimental Protocols
General Protocol for a Trial Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization. Use a fresh, high-purity primary amine.[8]
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the primary amine (1.1 - 1.5 eq).[8]
-
Add the chosen solvent (e.g., ethanol, acetic acid, or proceed under solvent-free conditions).
-
Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).[8]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC to determine the optimal reaction time.[8]
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[8]
-
Microwave-Assisted Paal-Knorr Synthesis Protocol
This protocol is adapted for a microwave reactor and can significantly accelerate the reaction.
-
Reagent Preparation:
-
Microwave Irradiation:
-
Reaction Monitoring & Work-up:
-
After irradiation, cool the vial to room temperature.
-
Follow the work-up and purification steps outlined in the general protocol.[20]
-
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Paal–Knorr synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., Almeida e Silva, J., & Sobral, A. J. F. N. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2018, October 19). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
- Banik, B. K., et al. (2004). Simple synthesis of substituted pyrroles using iodine-catalyzed and montmorillonite KSF-clay-induced modified Paal-Knorr methods. The Journal of Organic Chemistry, 69(1), 213–216.
- Beller, M., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst.
-
Química Orgánica. (n.d.). Paal–Knorr synthesis of pyrrole. Retrieved from [Link]
-
ResearchGate. (2014). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
- Sathicq, Á., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
-
ResearchGate. (2006). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2020). The effect of different catalysts in the Paal-Knorr reaction. Retrieved from [Link]
-
MDPI. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
Pensoft Publishers. (2024, March 25). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]
- Royal Society of Chemistry. (2009). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 11(1), 141-145.
- American Chemical Society. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(5), 2944–2947.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Pharmaceutical and Biological Sciences, 4(4), 1-8.
-
ResearchGate. (2014). (PDF) Paal–Knorr Pyrrole Synthesis in Water. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
- Taddei, M., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389–392.
- Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(16), 9345-9348.
-
Semantic Scholar. (n.d.). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 14. Pyrrole synthesis [organic-chemistry.org]
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- 16. Simple synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Purification strategies to remove unreacted anilines from pyrrole products
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with robust, field-tested strategies for a common challenge in synthetic chemistry: the removal of unreacted anilines from pyrrole products. Pyrrole syntheses, such as the Paal-Knorr and Hantzsch reactions, often employ aniline or its derivatives as starting materials.[1][2][3] Due to their similar polarities, separating the desired pyrrole from excess aniline can be a significant purification hurdle. This guide offers troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Q1: My pyrrole product and the unreacted aniline have nearly identical Rf values on a silica TLC plate. How can I separate them?
Root Cause Analysis: The co-elution of your pyrrole and aniline on silica gel indicates that they have very similar polarities under the chosen eluent conditions. Aniline, while basic, can still exhibit moderate polarity and hydrogen bonding capabilities, similar to many functionalized pyrroles. Attempting to separate them directly via column chromatography without modification is often inefficient and leads to poor recovery and cross-contamination.[4][5]
Strategic Solutions:
-
Pre-Chromatography Acid-Base Extraction (Recommended): The most effective strategy is to remove the basic aniline impurity before attempting chromatography. Aniline's basicity is its key chemical handle for separation. By washing the crude reaction mixture with a dilute aqueous acid, the aniline is protonated to form a water-soluble anilinium salt, which partitions into the aqueous phase.[6][7] Your neutral or weakly basic pyrrole product remains in the organic layer. This dramatically simplifies the subsequent chromatographic purification. (See Protocol 1 for a detailed methodology).
-
Chromatography System Modification: If you must use chromatography directly, you can alter the system to improve separation:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent. This deactivates the acidic silanol groups on the silica surface, preventing the basic aniline from streaking and potentially altering its retention time relative to your product.[6]
-
Stationary Phase Change: Consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity compared to silica gel for basic compounds.
-
Q2: I performed an acidic wash to remove aniline, but my pyrrole product decomposed. What went wrong?
Root Cause Analysis: The pyrrole ring is an electron-rich aromatic system that is susceptible to polymerization under strong acidic conditions.[8] The acidic protons can catalyze an electrophilic addition reaction between pyrrole molecules, leading to the formation of dark, insoluble polymeric materials and a significant loss of your desired product.
Strategic Solutions:
-
Use Milder Acidic Conditions: Avoid strong acids like concentrated HCl or H₂SO₄. Opt for a dilute solution (e.g., 1M or 2M HCl) or even a saturated aqueous solution of ammonium chloride (NH₄Cl), which is less aggressive.[6]
-
Minimize Contact Time: Perform the wash quickly. Do not let the organic and acidic aqueous layers remain in contact for an extended period.
-
Control the Temperature: Conduct the extraction at a lower temperature (e.g., in an ice-water bath) to slow down the rate of potential decomposition reactions.
-
Immediate Work-up: After separating the layers, immediately wash the organic phase with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water. Dry the organic layer promptly over an anhydrous salt like Na₂SO₄ or MgSO₄.
Q3: My final pyrrole product is pure by NMR, but it's still yellow or brown. How can I decolorize it?
Root Cause Analysis: The color is likely due to trace amounts of highly conjugated impurities, which can include oxidized aniline species or oligomeric pyrrole byproducts.[8][9] These can be present in such small quantities that they are not easily detectable by NMR but are visible to the naked eye.
Strategic Solutions:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-2% by weight relative to your product), heat the mixture gently for a few minutes, and then filter the hot solution through a pad of Celite® to remove the charcoal.[10] Caution: Activated charcoal can also adsorb your product, so use it sparingly and expect some yield loss.[10]
-
Recrystallization: If your pyrrole is a solid, recrystallization is an excellent method for removing colored impurities, which may remain in the mother liquor.[11][12] (See Protocol 2 for general guidance).
-
Short Plug Filtration: Dissolve your product in a minimal amount of a non-polar solvent (like dichloromethane or ether) and pass it through a short plug of basic alumina or silica gel in a pipette or small column. The highly polar colored impurities will adsorb strongly to the stationary phase, while your less polar product elutes through.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-line strategy for removing bulk quantities of unreacted aniline?
Acid-base extraction is unequivocally the best initial step. It is a highly selective, scalable, and cost-effective method that leverages the fundamental chemical difference between the basic aniline and the typically neutral or weakly basic pyrrole product.[13][14] It removes the majority of the aniline, making any subsequent purification steps like chromatography or recrystallization significantly more effective.
Q2: When should I choose column chromatography over other methods?
Column chromatography is the preferred method when:
-
You need to separate your pyrrole from multiple impurities (not just aniline) with different polarities.
-
The unreacted aniline is present in only trace amounts and has a sufficiently different Rf value from your product.
-
Your pyrrole product is acid-sensitive, and you want to avoid an acidic wash altogether (though this often leads to a more challenging separation).
It is most powerful when used as a final polishing step after a bulk purification technique like an acid wash.[15]
Q3: Is distillation a viable option for separating aniline from my pyrrole product?
Distillation can be effective but is highly dependent on the physical properties of your specific compounds. It is a good choice if:
-
There is a large difference (> 30-40 °C) in the boiling points of aniline (184 °C) and your pyrrole product.[6]
-
Both your pyrrole and the aniline are thermally stable and do not decompose at the required temperatures.
-
You are working on a larger scale where distillation is more practical than chromatography.
Vacuum distillation is strongly recommended as it lowers the boiling points of the compounds, reducing the risk of thermal decomposition.[9]
Q4: How do I select the best overall purification strategy?
The optimal strategy is often a multi-step process. The decision should be based on your pyrrole's properties, the reaction scale, and the impurities present. The following flowchart provides a general decision-making framework.
Caption: Decision flowchart for pyrrole purification.
Comparative Analysis of Purification Techniques
The table below summarizes the primary methods for separating anilines from pyrrole products, allowing for at-a-glance comparison.
| Technique | Selectivity for Aniline | Scalability | Speed | Key Advantage | Major Drawback |
| Acid-Base Extraction | Excellent | Excellent | Fast | Removes bulk impurity efficiently | Risk of decomposing acid-sensitive pyrroles |
| Column Chromatography | Good to Excellent | Poor to Good | Slow | High resolution for multiple impurities | Can be tedious; requires significant solvent |
| Recrystallization | Good | Good | Moderate | Excellent for final polishing of solids | Only applicable to solid products |
| Distillation | Good | Excellent | Moderate | Effective for large scale, thermally stable liquids | Requires significant boiling point difference; risk of thermal decomposition |
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol describes the removal of a significant excess of aniline from a pyrrole product that is stable to dilute acid.
Caption: Workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in which your pyrrole product is soluble.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel vigorously for 1-2 minutes. Vent periodically.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The anilinium hydrochloride salt will be in the aqueous layer.[6][16]
-
Collection: Drain and collect the aqueous layer. To ensure complete removal, repeat the extraction (steps 2-4) with a fresh portion of 1M HCl.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a flask, add an anhydrous drying agent (e.g., Na₂SO₄), let it sit for 10-15 minutes, then filter or decant the solution and remove the solvent under reduced pressure.
-
Analysis: Analyze the resulting crude product by TLC or NMR to confirm the absence of aniline before proceeding with further purification.
Protocol 2: General Guidance for Recrystallization
This protocol is for purifying a solid pyrrole product after the bulk of aniline has been removed.
-
Solvent Selection: Choose a solvent or solvent system in which your pyrrole product is highly soluble when hot but poorly soluble when cold.[11] Test small quantities in various solvents (e.g., ethanol, methanol, hexanes, ethyl acetate/hexanes) to find the ideal one.
-
Dissolution: In a flask, add the minimum amount of near-boiling solvent to your crude solid to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Cooling too rapidly can trap impurities.
-
Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[17]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? [Online Forum]. Available at: [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. [Online Forum]. Available at: [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]
-
ResearchGate. (2014). How to obtain pure aniline from a mixture of phenol and aniline? [Online Forum]. Available at: [Link]
-
PubMed. (1998). Hantzsch pyrrole synthesis on solid support. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture? [Online Forum]. Available at: [Link]
-
Grokipedia. (2026). Hantzsch pyrrole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Available at: [Link]
- Google Patents. (1996). Purification of crude pyrroles - US5502213A.
-
ResearchGate. (2015). Is that necessary to distill aniline and pyrrole? [Online Forum]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? Available at: [Link]
-
Canadian Science Publishing. (n.d.). The Hantzsch pyrrole synthesis. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
-
ResearchGate. (2025). (PDF) Paal–Knorr Pyrrole Synthesis in Water. Available at: [Link]
- Google Patents. (1994). EP0608688A1 - Process for the purification of crude pyrroles.
-
University of Missouri–St. Louis. (n.d.). Acid-Base Extraction. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
-
Hawraz S. Khalid. (2020). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. Available at: [Link]
-
California State University, Bakersfield. (n.d.). Exp 6 - Extraction. Available at: [Link]
-
ResearchGate. (2017). How to distill aniline before using it for polymerization? [Online Forum]. Available at: [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Available at: [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]
-
University of California, Davis. (n.d.). Recrystallization1. Available at: [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. Available at: [Link]
-
YouTube. (2025). Purification of Pyrrole. Available at: [Link]
-
CHB-401: Heterocyclic Compounds. (n.d.). Pyrrole. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Available at: [Link]
-
Vedantu. (n.d.). Aniline is separated from a mixture by a Fractional class 12 chemistry cbse. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Available at: [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. [Online Forum]. Available at: [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? [Online Forum]. Available at: [Link]
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Technical Support Center: A-Z Guide for the Scale-Up of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important chemical process. Here, we will delve into the common challenges encountered during synthesis and provide practical, evidence-based solutions in a straightforward question-and-answer format.
The synthesis of this compound is most commonly achieved through the Paal-Knorr pyrrole synthesis, a robust reaction that involves the condensation of a 1,4-dicarbonyl compound (acetonylacetone or 2,5-hexanedione) with a primary amine (p-anisidine).[1][2] While elegant in its simplicity, scaling up this reaction presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This guide will equip you with the knowledge to anticipate and address these issues effectively.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific issues that may arise during the scale-up of the Paal-Knorr synthesis for this compound.
Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?
Answer: Low yields during scale-up can be frustrating and are often multifactorial. Let's break down the potential culprits and their solutions:
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating.[3] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[3] While p-anisidine is generally reactive, impurities in either the p-anisidine or the 2,5-hexanedione can hinder the reaction.
-
Solution: Ensure the purity of your starting materials. For less reactive amines, consider using more forcing conditions, such as a higher temperature or a more effective catalyst.
-
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts.[4][5]
-
Solution: Acetic acid is a commonly used weak acid catalyst that is effective in promoting the reaction.[5] If furan formation is an issue, consider even milder catalysts or running the reaction under neutral conditions, although this may require longer reaction times.
-
Question 2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?
Answer: The formation of 2,5-dimethylfuran is the most common side reaction in this synthesis.[3] This occurs through the acid-catalyzed intramolecular cyclization of 2,5-hexanedione without the involvement of the p-anisidine.
To minimize furan formation:
-
Control the pH: As mentioned, maintaining a weakly acidic environment is key. Avoid strong acids like HCl or H₂SO₄.
-
Amine Stoichiometry: Using a slight excess of the amine can help to favor the pyrrole formation pathway.
-
Temperature Management: Lowering the reaction temperature can sometimes reduce the rate of the competing furan formation.
Question 3: The reaction mixture is turning dark and forming a tar-like substance. What is the cause and how can I prevent this?
Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.
To mitigate this:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Use a Milder Catalyst: Switch to a weaker Brønsted acid (like acetic acid) or even a Lewis acid catalyst.[2][6] In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[3][5]
-
Solvent Selection: The choice of solvent can influence the reaction. While the reaction can be run neat, using a high-boiling point, non-polar solvent can sometimes help to control the reaction temperature and minimize side reactions.
Question 4: I'm struggling with the purification of the final product. What are the best strategies for obtaining high-purity this compound?
Answer: Purification can be a significant hurdle, especially at a larger scale. The crude product is often an oil or a low-melting solid contaminated with unreacted starting materials and byproducts.
Here are some effective purification strategies:
-
Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is often the most effective method for achieving high purity. A mixed solvent system, such as methanol/water or ethanol/water, can be effective.[4]
-
Column Chromatography: For smaller scale purifications or to remove stubborn impurities, column chromatography using silica gel is a viable option. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of this compound.
What is the reaction mechanism for the Paal-Knorr synthesis of this compound?
The mechanism of the Paal-Knorr pyrrole synthesis involves a series of steps:[7][8]
-
Hemiaminal Formation: The primary amine (p-anisidine) attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, forming a 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step.[8]
-
Dehydration: The cyclic intermediate then undergoes dehydration (loss of two water molecules) to form the aromatic pyrrole ring.
What are some "greener" or more environmentally friendly approaches to this synthesis?
There is a growing emphasis on developing more sustainable synthetic methods. For the Paal-Knorr synthesis, several greener alternatives have been explored:
-
Water as a Solvent: Some modified Paal-Knorr reactions have been successfully carried out in water, which is a safe and environmentally benign solvent.[9]
-
Solvent-Free Conditions: Running the reaction neat (without a solvent) can reduce waste and simplify workup procedures.[10]
-
Alternative Catalysts: The use of solid acid catalysts, such as clays or zeolites, can offer advantages in terms of ease of separation and reusability.[6][10] Milder and more environmentally friendly catalysts like saccharin have also been reported.[2]
Can this reaction be performed under microwave irradiation?
Yes, microwave-assisted Paal-Knorr synthesis is a well-established and highly effective method.[3][4] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
Experimental Protocols
Protocol 1: Standard Paal-Knorr Synthesis of this compound
This protocol outlines a standard laboratory-scale synthesis.
Materials:
-
2,5-Hexanedione
-
p-Anisidine
-
Glacial Acetic Acid
-
Ethanol
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and 2,5-hexanedione (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect the crystals by vacuum filtration and wash them with cold methanol/water.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4]
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This protocol provides a rapid and efficient alternative using microwave irradiation.
Materials:
-
2,5-Hexanedione
-
p-Anisidine
-
Glacial Acetic Acid
-
Ethanol
-
Microwave reactor and appropriate vials
Procedure:
-
In a microwave vial, dissolve 2,5-hexanedione (1.0 eq) in ethanol.
-
Add p-anisidine (1.0-1.2 eq) and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a predetermined time (e.g., 5-20 minutes), monitoring the reaction progress by TLC if possible.[8]
-
After completion, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product as needed.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions
| Condition | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conventional | Acetic Acid | Ethanol | Reflux | 4-6 h | 70-85 | [4] |
| Microwave | Acetic Acid | Ethanol | 100 | 10-15 min | 85-95 | [8] |
| Solvent-Free | None | None | 100 | 1-2 h | 75-90 | [10] |
Visualizations
Paal-Knorr Synthesis Workflow
Caption: General experimental workflow for the Paal-Knorr synthesis.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
ResearchGate. Optimization of reaction conditions. Available from: [Link]
-
Wikipedia. Pyrrole. Available from: [Link]
-
Semantic Scholar. Green Synthesis of Pyrrole Derivatives. Available from: [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
-
Molbase. Synthesis of N-(4-methoxyphenyl)-2,5-dimethyl-3,4-bis(hydroxymethyl)pyrrole. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
- Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., & Sobral, A. J. F. N. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
Sources
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- 2. rgmcet.edu.in [rgmcet.edu.in]
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- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Low Conversion Rates in Pyrrole Synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in their pyrrole synthesis protocols. Pyrroles are fundamental heterocyclic motifs in pharmaceuticals and materials science, yet their synthesis can be fraught with challenges leading to suboptimal yields. This resource provides in-depth, field-proven insights in a question-and-answer format to diagnose and resolve common issues encountered during the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses.
Section 1: Foundational Troubleshooting - Is Your Starting Material the Culprit?
Low yields can often be traced back to the purity and stability of the starting materials. Before optimizing reaction conditions, it is crucial to validate the quality of your reactants.
Question: I'm getting a low yield in my Paal-Knorr synthesis. Could my 1,4-dicarbonyl compound be the problem?
Answer: Absolutely. The purity of the 1,4-dicarbonyl compound is paramount for a successful Paal-Knorr synthesis. Impurities such as mono-carbonyl compounds or residual starting materials from the dicarbonyl's synthesis can lead to a variety of unwanted side products, which directly impacts your yield.[1]
Causality: The Paal-Knorr reaction relies on the precise condensation of a primary amine with both carbonyl groups of the 1,4-dicarbonyl to form the pyrrole ring.[2][3] If one of the carbonyls is absent or blocked by an impurity, the cyclization cannot proceed, leading to a complex mixture of partially reacted intermediates and byproducts.
Step-by-Step Protocol for 1,4-Dicarbonyl Purification
For Liquid 1,4-Dicarbonyls (e.g., 2,5-Hexanedione):
-
Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is thoroughly dried to prevent contamination with water, which can interfere with certain purification techniques.
-
Vacuum Distillation: For high-boiling dicarbonyls, vacuum distillation is recommended to prevent thermal decomposition. Connect the distillation apparatus to a vacuum source and a cold trap.
-
Fraction Collection: Slowly heat the dicarbonyl compound under reduced pressure. Collect the fraction that distills at the literature-reported boiling point for your specific compound. Discard any initial lower-boiling fractions and any high-boiling residue.
-
Purity Confirmation: Analyze the purified dicarbonyl by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity before use.
For Solid 1,4-Dicarbonyls:
-
Solvent Selection: Choose a recrystallization solvent in which the dicarbonyl is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, or a mixture of hexane and ethyl acetate.
-
Dissolution: Dissolve the solid dicarbonyl in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly under vacuum.
Section 2: Reaction Condition Optimization - Fine-Tuning for Success
Once you have confirmed the purity of your starting materials, the next step is to scrutinize your reaction conditions. Minor deviations in parameters like pH, temperature, and solvent can have a significant impact on conversion rates.
Paal-Knorr Synthesis
Question: My Paal-Knorr reaction is producing a significant amount of a furan byproduct. How can I prevent this?
Answer: The formation of a furan byproduct is a classic side reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions (pH < 3).[1][4] The mechanism for furan formation directly competes with the desired pyrrole synthesis.
Causality: Under highly acidic conditions, the enol form of the 1,4-dicarbonyl can undergo acid-catalyzed cyclization and dehydration to form a furan. To favor pyrrole formation, the nucleophilic attack of the amine on the carbonyls must be the kinetically favored pathway.
Troubleshooting Strategies:
-
pH Control: Maintain a neutral or weakly acidic environment (pH 4-6). The addition of a weak acid like acetic acid can catalyze the reaction without promoting significant furan formation.[1]
-
Catalyst Choice: Instead of strong Brønsted acids, consider using milder Lewis acids like Sc(OTf)₃ or heterogeneous acid catalysts like silica sulfuric acid.[4] Some modern protocols even utilize water as the reaction medium, which can promote the reaction under neutral conditions.[5]
Question: My Paal-Knorr reaction is sluggish and gives a low yield, even with pure starting materials. What can I do?
Answer: A sluggish reaction can be due to several factors, including suboptimal temperature, insufficient reaction time, or the nature of your substrates.
Troubleshooting Strategies:
-
Temperature Optimization: While excessive heat can cause degradation, a moderate increase in temperature (e.g., 60-80 °C) can often accelerate the reaction.[1] For thermally sensitive substrates, consider microwave-assisted heating, which can significantly reduce reaction times and improve yields.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TDC) to determine the optimal reaction time.[1] Prolonged reaction times are not always beneficial and can lead to the formation of degradation products.
-
Solvent Selection: The choice of solvent can influence reaction rates. While some Paal-Knorr reactions are performed neat, using a high-boiling inert solvent can provide better temperature control.[6] For some catalyst systems, solvent-free conditions can be more efficient.[4]
| Parameter | Recommendation | Rationale |
| pH | 4-6 | Minimizes furan byproduct formation. |
| Temperature | 60-100 °C (conventional) or Microwave | Balances reaction rate and substrate stability. |
| Catalyst | Acetic Acid, Sc(OTf)₃, Silica Sulfuric Acid | Provides sufficient catalysis without promoting side reactions. |
| Solvent | Toluene, Ethanol, Water, or Solvent-free | Depends on substrate solubility and catalyst system. |
Knorr Pyrrole Synthesis
Question: I am attempting a Knorr pyrrole synthesis, but the yield is consistently low. What are the most common pitfalls?
Answer: The Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a β-ketoester, has its own set of challenges. A primary issue is the instability of the α-amino ketone reactant, which can readily self-condense.[7]
Causality: α-amino ketones possess both a nucleophilic amine and an electrophilic carbonyl group in close proximity, making them prone to dimerization or polymerization. To circumvent this, they are typically generated in situ.
Troubleshooting Strategies:
-
In Situ Generation of the α-Amino Ketone: The most common method for generating the α-amino ketone in situ is the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid.[7] Careful control of the addition rate and temperature is crucial to prevent side reactions.
-
Purity of the β-Ketoester: As with the Paal-Knorr synthesis, the purity of your starting materials is critical. Ensure your β-ketoester is free from contaminants.
-
Reaction Temperature: The Knorr synthesis is often exothermic.[7] It's important to control the temperature, especially during the reduction step, to avoid runaway reactions and the formation of byproducts.
Hantzsch Pyrrole Synthesis
Question: My Hantzsch pyrrole synthesis is giving a complex mixture of products and a low yield of the desired pyrrole. How can I improve this?
Answer: The Hantzsch synthesis is a multicomponent reaction involving a β-ketoester, an α-haloketone, and an amine or ammonia.[8] Low yields can often be attributed to side reactions between the components before the main reaction sequence can proceed to completion.
Causality: The Hantzsch synthesis involves a cascade of reactions, and the timing of these steps is crucial. For instance, the enamine formed from the β-ketoester and the amine must react with the α-haloketone in a productive manner. Side reactions, such as the self-condensation of the β-ketoester or reaction of the amine with the α-haloketone, can compete with the desired pathway.
Troubleshooting Strategies:
-
Order of Addition: In some cases, the order of addition of the reactants can influence the outcome. Premixing the β-ketoester and the amine to form the enamine before adding the α-haloketone can sometimes improve yields.
-
Catalyst Choice: While the Hantzsch synthesis can be performed without a catalyst, the use of a mild base can facilitate the reaction.[8]
-
Solvent Effects: The choice of solvent can impact the solubility of the reactants and intermediates, thereby influencing the reaction rate and selectivity. Protic solvents like ethanol are commonly used.
Section 3: Monitoring and Analysis - Knowing When Your Reaction is Done
Effective reaction monitoring is crucial for maximizing yield and minimizing byproduct formation. Thin Layer Chromatography (TLC) is a simple and powerful tool for this purpose.
Question: How can I effectively monitor the progress of my pyrrole synthesis using TLC?
Answer: TLC allows you to qualitatively track the consumption of starting materials and the formation of your product and any byproducts over time.
Step-by-Step Protocol for TLC Monitoring
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for your starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of a dilute solution of your starting material(s) on their designated spots. Then, spot the reaction mixture on its designated spot and on top of one of the starting material spots (the co-spot).
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. You can also use a staining agent like potassium permanganate or an iodine chamber for visualization.[9]
-
Interpret the Results: As the reaction progresses, you should see the spot corresponding to your starting material(s) diminish in intensity, while the spot for your product should appear and intensify. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture. The reaction is complete when the starting material spot is no longer visible.
Section 4: Visualizing the Pathways - Understanding the "Why"
To effectively troubleshoot, it is helpful to visualize the reaction mechanisms and the potential pitfalls.
Paal-Knorr Synthesis: Pyrrole vs. Furan Formation
Caption: Competing pathways in the Paal-Knorr synthesis.
Troubleshooting Workflow for Low Pyrrole Yield
Caption: A decision-making workflow for troubleshooting low pyrrole yields.
References
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 545-595. [Link]
-
Knorr Pyrrole Synthesis. (2019, April 22). YouTube. Retrieved January 17, 2026, from [Link]
-
The Hantzsch pyrrole synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Hantzsch Pyrrole Synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]
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Paal-Knorr synthesis. (n.d.). MBB College. Retrieved January 17, 2026, from [Link]
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Springer. Retrieved January 17, 2026, from [Link]
-
Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
2.3E: Step-by-Step Procedures for Thin Layer Chromatography. (2022, May 5). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Chemistry Central Journal. Retrieved January 17, 2026, from [Link]
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Recent advances in the synthesis of α-amino ketones. (2020, December 8). Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]
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Guide - Low Yield Troubleshooting. (2018, August 1). PacBio. Retrieved January 17, 2026, from [Link]
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Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved January 17, 2026, from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
- Hamby, J. M., & Hodges, J. C. (1993). α-AMINO KETONES FROM AMINO ACIDS AS PRECURSORS FOR THE KNORR PYRROLE SYNTHESIS. Tetrahedron Letters, 34(36), 5799-5802.
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024, December 3). Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
A highly efficient Paal-Knorr synthesis of pyrroles catalyzed by formic acid at room temperature under solvent-free conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). YouTube. Retrieved January 17, 2026, from [Link]
-
Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. (2004, August 25). Macmillan Group. Retrieved January 17, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Column Chromatography Protocols for Purifying Pyrrole Derivatives
Welcome to the technical support center for the purification of pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable heterocyclic compounds using column chromatography. Here, we will delve into the underlying principles, provide actionable protocols, and offer robust troubleshooting advice to enhance the purity, yield, and efficiency of your separations.
Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] However, their purification can be challenging due to their varying polarities, potential for oxidation, and sensitivity to acidic conditions.[3][4] This resource aims to provide a comprehensive framework for overcoming these common hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when planning the purification of pyrrole derivatives.
Q1: What is the most suitable stationary phase for purifying pyrrole derivatives? A1: Silica gel (SiO₂) is the most widely used stationary phase for the routine purification of pyrrole derivatives.[5] For standard flash chromatography, silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for optimal resolution and flow rate.[6] However, due to the acidic nature of silica, sensitive pyrrole derivatives may degrade.[4][5] In such cases, consider using neutral or basic alumina, or deactivating the silica gel with a basic modifier like triethylamine.[3][4][5]
Q2: How do I select an appropriate mobile phase (eluent)? A2: The choice of mobile phase is critical and is best determined by preliminary Thin Layer Chromatography (TLC) analysis.[5] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[5][7] For more polar pyrrole derivatives, a system of dichloromethane and methanol may be necessary.[5] The ideal solvent system should provide a retention factor (Rf) for your target compound between 0.2 and 0.4 on the TLC plate, with an Rf of ~0.3 often being optimal for column separation.[5]
Q3: Should I use an isocratic or gradient elution? A3: The choice depends on the complexity of your crude mixture.
-
Isocratic elution , where the solvent composition remains constant, is suitable for simple mixtures where the components have similar polarities.[8][9] It is often preferred for routine analyses due to its simplicity and reproducibility.[9]
-
Gradient elution , where the polarity of the mobile phase is gradually increased over time, is more effective for complex mixtures containing compounds with a wide range of polarities.[8][9][10] This technique generally leads to sharper peaks, better resolution, and shorter run times.[9][11]
Q4: My pyrrole derivative appears colored, but it should be colorless. What is the cause? A4: Coloration in purified pyrroles often indicates the presence of oxidized impurities or residual catalysts from the synthesis.[3] Pyrroles, particularly those that are electron-rich, are susceptible to oxidation when exposed to air and light, which can be accelerated by acidic conditions.[3] To minimize this, work quickly, use an inert atmosphere if possible, and store the purified compound in amber vials at low temperatures.[3] Treating a solution of the crude product with activated charcoal can help adsorb colored impurities, though this may slightly reduce the overall yield.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the column chromatography process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Streaking/Tailing on Column | Strong interaction with acidic silanol groups on silica gel.[3][4] | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (Et₃N) or pyridine into your eluent to neutralize the acidic sites on the silica gel.[3][4] 2. Use an Alternative Stationary Phase: Switch to neutral or basic alumina, which is less acidic than silica.[3][4] 3. Deactivate Silica Gel: Prepare a slurry of silica gel in the mobile phase containing a small amount of triethylamine (around 1%) before packing the column.[5] |
| Poor Separation of Compound and Impurity | Inadequate mobile phase polarity or suboptimal column packing. | 1. Optimize Solvent System: Test various solvent systems with different polarities using TLC to find one that maximizes the Rf difference between your compound and the impurity.[4] 2. Use a Slower Gradient: If using gradient elution, a shallower, more gradual increase in polarity can improve resolution.[3] 3. Ensure Proper Column Packing: A poorly packed column can lead to channeling and broad peaks. Ensure the silica bed is uniform and well-settled.[5] |
| Compound Degrading on the Column | The pyrrole derivative is sensitive to the acidic nature of silica gel.[4][5] | 1. Deactivate the Stationary Phase: As with streaking, add a base like triethylamine to the eluent.[4][5] 2. Switch to a Less Acidic Stationary Phase: Neutral alumina or Florisil can be effective alternatives.[5] 3. Minimize Contact Time: Use flash chromatography with positive pressure to expedite the elution process.[5] |
| Compound Elutes with the Solvent Front | The mobile phase is too polar, causing insufficient interaction with the stationary phase. | 1. Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent system. For example, if using 20% ethyl acetate in hexanes, try 5-10%.[4] 2. Consider Reversed-Phase Chromatography: If the compound is very non-polar, it may be better retained on a C18 reversed-phase column.[4] |
| Compound Won't Elute from the Column | The mobile phase is not polar enough to displace the compound from the stationary phase. | 1. Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent (e.g., from 10% to 30% ethyl acetate in hexanes). 2. Switch to a Stronger Solvent System: If a hexane/ethyl acetate system is ineffective, try a more polar mixture like dichloromethane/methanol.[5] Start with a low percentage of methanol (1-2%) and increase as needed.[5] |
| Low or No Recovery of Compound | The compound may have decomposed on the column, or it is too dilute to detect in the collected fractions. | 1. Assess Compound Stability: Before running a column, spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If new spots appear or the original spot diminishes, your compound is likely unstable on silica.[12] 2. Concentrate Fractions: Combine and concentrate the fractions where you expected your compound to elute and re-analyze by TLC.[12][13] |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol is suitable for the general purification of moderately stable pyrrole derivatives.
1. Preparation of the Column:
- Select a glass column of an appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).
- Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).[5]
- Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent.[6][14]
- Pour the slurry into the column, tapping gently to ensure even packing and dislodge any air bubbles.[5]
- Add another layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.[5]
- Wash the packed column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand layer.[5]
2. Sample Loading:
- Wet Loading: Dissolve the crude pyrrole derivative in a minimal amount of the eluent or a volatile solvent like dichloromethane.[15] Carefully pipette this solution onto the top of the silica bed.[15]
- Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5][15] Carefully add this powder to the top of the packed column.[6]
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.[5]
- Begin collecting fractions. The size of the fractions should be proportional to the column volume.
- If performing a gradient elution, gradually increase the percentage of the more polar solvent.[5] A step gradient, which involves a series of isocratic steps with increasing polarity, can also be effective.[11]
4. Analysis of Fractions:
- Monitor the elution process by spotting collected fractions on TLC plates.[5]
- Visualize the spots using a UV lamp or an appropriate chemical stain (e.g., potassium permanganate).[16][17]
- Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Diagrams and Visualizations
General Workflow for Pyrrole Purification This diagram illustrates the decision-making process from initial analysis to final purification.
Caption: Workflow for column chromatography of pyrrole derivatives.
// Streaking Solutions AddBase [label="Add Et3N to Eluent", fillcolor="#E6F4EA"]; ChangeStationary [label="Use Alumina/Deactivated Silica", fillcolor="#E6F4EA"];
// Poor Separation Solutions OptimizeSolvent [label="Optimize Solvent System via TLC", fillcolor="#E6F4EA"]; SlowerGradient [label="Use Shallower Gradient", fillcolor="#E6F4EA"];
// No Elution Solutions IncreasePolarity [label="Increase Eluent Polarity", fillcolor="#E6F4EA"];
// Degradation Solutions DeactivateSilica [label="Deactivate Silica with Base", fillcolor="#E6F4EA"]; UseAlumina [label="Switch to Alumina/Florisil", fillcolor="#E6F4EA"]; Flash [label="Use Faster Flow Rate (Flash)", fillcolor="#E6F4EA"];
Start -> Streaking; Start -> PoorSep [style=invis]; Start -> NoElution [style=invis]; Start -> Degradation [style=invis]; {rank=same; Streaking; PoorSep; NoElution; Degradation;}
Streaking -> AddBase [label="Yes"]; Streaking -> ChangeStationary [label="Yes"]; Streaking -> PoorSep [label="No"];
PoorSep -> OptimizeSolvent [label="Yes"]; PoorSep -> SlowerGradient [label="Yes"]; PoorSep -> NoElution [label="No"];
NoElution -> IncreasePolarity [label="Yes"]; NoElution -> Degradation [label="No"];
Degradation -> DeactivateSilica [label="Yes"]; Degradation -> UseAlumina [label="Yes"]; Degradation -> Flash [label="Yes"]; }
Sources
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole and Other N-Aryl Pyrroles
Introduction: The Versatile N-Aryl Pyrrole Scaffold
The N-aryl pyrrole motif is a privileged heterocyclic structure that forms the core of numerous biologically active compounds, both of natural and synthetic origin.[1][2] The pyrrole ring system, a five-membered aromatic heterocycle containing a nitrogen atom, offers a versatile scaffold for chemical modifications. The attachment of an aryl group to the nitrogen atom, creating N-aryl pyrroles, significantly influences the molecule's steric and electronic properties, leading to a diverse array of pharmacological activities.[2] This class of compounds has garnered considerable interest in medicinal chemistry due to its demonstrated potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[1][2]
This guide provides a comparative analysis of the biological activity of a specific N-aryl pyrrole, 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole, in relation to other N-aryl pyrrole derivatives. By examining structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how substitutions on the N-aryl ring impact the biological profile of this important class of molecules.
Comparative Biological Activity
The biological activity of N-aryl pyrroles is profoundly influenced by the nature and position of substituents on both the pyrrole ring and the N-aryl moiety. The 2,5-dimethyl substitution on the pyrrole ring is a common feature in many active compounds, and the focus of this guide is to compare the effect of the 4-methoxyphenyl group with other aryl substituents.
Antimicrobial Activity
N-aryl pyrroles have been extensively investigated for their activity against a broad spectrum of microbial pathogens, including bacteria and fungi. The lipophilicity and electronic properties of the N-aryl substituent play a crucial role in determining the antimicrobial potency.
A study by K.C. et al. (2015) on a series of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs provides valuable insights into the structure-activity relationships of this class of compounds. While not a direct evaluation of this compound, the study systematically explores the impact of various substituents on the N-phenyl ring. The general structure of the tested compounds is shown below:
Caption: General chemical structure of the N-aryl pyrrole analogs evaluated by K.C. et al. (2015).
The following table summarizes the minimum inhibitory concentration (MIC) values of selected compounds from this study against various microbial strains.
| Compound ID | R (Substitution on Phenyl Ring) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | M. tuberculosis H37Rv (MIC, µg/mL) |
| 4a | 4-H | 6.25 | 12.5 | 12.5 | 3.12 |
| 4b | 4-Cl | 3.12 | 6.25 | 6.25 | 1.56 |
| 4c | 4-Br | 3.12 | 6.25 | 6.25 | 1.56 |
| 4d | 4-F | 6.25 | 12.5 | 12.5 | 3.12 |
| 4e | 4-NO₂ | 12.5 | 25 | 25 | 6.25 |
| 4f | 4-OCH₃ | 6.25 | 12.5 | 12.5 | 3.12 |
| Ciprofloxacin | - | 0.78 | 0.39 | - | - |
| Isoniazid | - | - | - | - | 0.2 |
Data extracted from K.C. et al., Bioorganic & Medicinal Chemistry Letters, 2015.
From this data, several key observations can be made regarding the structure-activity relationship:
-
Halogen Substitution: The presence of a halogen atom (Cl, Br, F) at the para-position of the phenyl ring generally enhances antimicrobial activity compared to the unsubstituted analog (4a). Compounds 4b and 4c (with chloro and bromo substituents, respectively) exhibited the most potent activity against the tested strains.
-
Electron-Withdrawing vs. Electron-Donating Groups: An electron-withdrawing nitro group (4e) led to a decrease in activity, while an electron-donating methoxy group (4f), as in our compound of interest, resulted in activity comparable to the unsubstituted analog.
-
Antitubercular Activity: The antitubercular activity against M. tuberculosis H37Rv was particularly noteworthy, with the halogenated compounds showing the lowest MIC values.
Although this compound itself was not directly tested in this series, the data for compound 4f (with a 4-OCH₃ substituent) suggests that it would possess moderate antimicrobial activity, comparable to the unsubstituted N-phenyl derivative. The enhanced activity of the halogenated analogs highlights a key direction for optimizing the antimicrobial properties of this scaffold.
Anti-inflammatory Activity
N-aryl pyrroles have emerged as promising candidates for the development of novel anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The substitution pattern on the N-aryl ring is critical for both the potency and selectivity of COX inhibition.
While direct comparative data for this compound is limited, studies on structurally related N-aryl pyrroles provide valuable insights. For instance, the work by Bondavalli et al. on a series of pyrrole derivatives demonstrated that the nature of the N-aryl substituent significantly impacts their anti-inflammatory and analgesic properties. Their research indicated that the introduction of specific functionalities on the aryl ring could modulate the activity and selectivity towards COX enzymes.
A hypothetical signaling pathway illustrating the role of N-aryl pyrroles as COX inhibitors is presented below:
Caption: Putative mechanism of anti-inflammatory action of N-aryl pyrroles via inhibition of cyclooxygenase (COX) enzymes.
Further research is required to elucidate the precise inhibitory profile of this compound against COX-1 and COX-2 and to compare its potency with other N-aryl pyrrole derivatives.
Anticancer Activity
The N-aryl pyrrole scaffold has been identified as a promising pharmacophore for the development of novel anticancer agents. The cytotoxicity of these compounds is often linked to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
The aforementioned study by K.C. et al. (2015) also provides valuable data on the cytotoxic activity of their synthesized N-aryl pyrrole derivatives against a human lung adenocarcinoma cell line (A549) and a normal kidney epithelial cell line (Vero).
| Compound ID | R (Substitution on Phenyl Ring) | A549 (IC₅₀, µM) | Vero (IC₅₀, µM) | Selectivity Index (SI = IC₅₀ Vero / IC₅₀ A549) |
| 4a | 4-H | >100 | >100 | - |
| 4b | 4-Cl | 58.2 | >100 | >1.72 |
| 4c | 4-Br | 45.6 | >100 | >2.19 |
| 4d | 4-F | 72.4 | >100 | >1.38 |
| 4e | 4-NO₂ | >100 | >100 | - |
| 4f | 4-OCH₃ | >100 | >100 | - |
| Doxorubicin | - | 1.8 | 3.2 | 1.78 |
Data extracted from K.C. et al., Bioorganic & Medicinal Chemistry Letters, 2015.
The cytotoxicity data reveals that:
-
The unsubstituted (4a), nitro-substituted (4e), and methoxy-substituted (4f) analogs exhibited low cytotoxicity against the A549 cancer cell line (IC₅₀ > 100 µM).
-
The halogenated derivatives (4b, 4c, and 4d) displayed moderate cytotoxic activity, with the bromo-substituted compound (4c) being the most potent.
-
Importantly, all tested compounds showed low toxicity towards the normal Vero cell line, suggesting a degree of selectivity for cancer cells, particularly for the bromo-substituted analog which had a selectivity index greater than 2.
Based on these findings, this compound is predicted to have low intrinsic cytotoxicity against the A549 lung cancer cell line. However, it is crucial to note that the anticancer activity of a compound is highly dependent on the specific cancer cell line and the mechanism of action. Further screening against a broader panel of cancer cell lines is necessary to fully assess its anticancer potential.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following are generalized protocols for the key biological assays discussed in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a defined turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion and Future Directions
This comparative guide highlights the biological potential of this compound and its analogs. The available data suggests that while the 4-methoxy substitution may not confer the most potent antimicrobial or anticancer activity within the N-aryl pyrrole class, it provides a valuable baseline for further structural modifications. The enhanced activity of halogenated derivatives in antimicrobial and anticancer assays points towards a clear strategy for lead optimization.
Future research should focus on the synthesis and direct comparative evaluation of a broader range of 1-aryl-2,5-dimethylpyrroles, including the 4-methoxy derivative, in a comprehensive panel of biological assays. This will enable a more definitive understanding of the structure-activity relationships and facilitate the rational design of novel N-aryl pyrrole-based therapeutic agents with improved potency and selectivity. In particular, the anti-inflammatory properties of this compound warrant further investigation to determine its potential as a lead compound for the development of new anti-inflammatory drugs.
References
- Reddy, V. R., et al. (2024). Synthesis, characterization, and anti-microbial Activity of 2,5-dimethyl pyrrole. Indo American Journal of Pharmaceutical Sciences, 11(5).
- Uthale, D.A., Shinde, V. R., and Dol, H. S. (2018). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Research and Analytical Reviews, 5(3), 885-889.
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The Evolving Landscape of N-Phenylpyrrole Derivatives: A Structure-Activity Relationship Guide for Drug Discovery
The N-phenylpyrrole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents with a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-phenylpyrrole derivatives, offering a comparative overview of their performance as antimicrobial, anticancer, and anti-inflammatory agents. Grounded in experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds and to inform the rational design of future drug candidates.
The N-Phenylpyrrole Core: A Foundation for Diverse Bioactivity
The inherent chemical properties of the N-phenylpyrrole moiety, including its aromaticity, planarity, and ability to participate in various non-covalent interactions, make it an attractive starting point for library synthesis and lead optimization. The core structure consists of a pyrrole ring directly attached to a phenyl ring via a nitrogen atom. This arrangement allows for extensive chemical modifications at multiple positions on both rings, providing a rich landscape for SAR exploration. The substituents on the phenyl and pyrrole rings play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, influencing their potency, selectivity, and overall therapeutic potential.
Antimicrobial N-Phenylpyrrole Derivatives: Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. N-phenylpyrrole derivatives have demonstrated significant promise in this arena, with studies revealing potent activity against a range of pathogens, including the notorious ESKAPE bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Key SAR Insights for Antibacterial Activity
Recent studies have elucidated critical structural features that govern the antibacterial efficacy of N-phenylpyrrole derivatives. A ligand-based design approach led to the development of three series of N-arylpyrrole derivatives with significant activity against ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA).[1]
Key findings from these studies indicate that:
-
Substitution on the N-phenyl ring is critical. The position and nature of substituents on the N-phenyl ring significantly impact antibacterial potency. For instance, certain substitutions can enhance activity against both Gram-positive and Gram-negative bacteria.
-
The pyrrole core can be functionalized to enhance efficacy. Modifications on the pyrrole ring, such as the introduction of specific functional groups, have been shown to improve the minimum inhibitory concentration (MIC) values.
-
Lipophilicity plays a role in potency. The overall lipophilicity of the molecule, influenced by substituents on both rings, is a key determinant of antibacterial activity.
Comparative Analysis of Antimicrobial N-Phenylpyrrole Derivatives
The following table summarizes the in vitro antibacterial activity of representative N-phenylpyrrole derivatives against MRSA, showcasing the impact of structural modifications on their potency.
| Compound ID | N-Phenyl Ring Substituent | Pyrrole Ring Substituents | MIC against MRSA (µg/mL) | Reference |
| Va | Unsubstituted | Varied | >64 | [1] |
| Vb | 4-Chloro | Varied | 4 | [1] |
| Vc | 4-Fluoro | Varied | 4 | [1] |
| Ve | 4-Trifluoromethyl | Varied | 4 | [1] |
| Levofloxacin | - | - | 8 | [1] |
Table 1: Comparative MIC values of N-arylpyrrole derivatives against MRSA. [1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of N-phenylpyrrole derivatives against bacterial strains.
Workflow for MIC Determination
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-phenylpyrrole derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory N-Phenylpyrrole Derivatives: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents remains a key research focus. N-phenylpyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. [2][3]
SAR of N-Pyrrolylcarboxylic Acids as COX Inhibitors
Studies on N-pyrrolylcarboxylic acids have provided valuable insights into the structural requirements for COX inhibition. [2][3]These investigations have shown that:
-
The carboxylic acid group is a key pharmacophore. This acidic moiety is crucial for interacting with the active site of COX enzymes.
-
Substituents on the pyrrole and phenyl rings influence potency and selectivity. The nature and position of these substituents can be tuned to achieve selective inhibition of COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects. [2]* Molecular hybridization strategies can be employed. Combining the N-phenylpyrrole scaffold with other known anti-inflammatory pharmacophores can lead to the development of novel agents with improved safety profiles. [2] Logical Relationship of SAR in COX Inhibitors
Caption: Key structural features influencing the COX inhibitory activity of N-phenylpyrrole derivatives.
Conclusion and Future Directions
The N-phenylpyrrole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The extensive SAR studies conducted to date have provided a solid foundation for the rational design of potent and selective inhibitors for a variety of biological targets. Future research in this area should focus on leveraging the existing SAR knowledge to address challenges such as improving pharmacokinetic properties, minimizing off-target effects, and overcoming drug resistance. The continued exploration of the chemical space around the N-phenylpyrrole core, guided by a deep understanding of structure-activity relationships, holds immense promise for the development of the next generation of innovative medicines.
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A Comparative Guide to the In Vitro Evaluation of Substituted Pyrroles as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anti-inflammatory effects.[1][2][3] This guide provides a comprehensive framework for the in vitro evaluation of novel substituted pyrroles, comparing their potential anti-inflammatory properties with established alternatives. We will delve into the experimental designs, key assays, and underlying molecular mechanisms crucial for a thorough assessment.
The Rationale: Why Substituted Pyrroles?
Pyrrole-containing compounds, such as Tolmetin and Ketorolac, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The versatility of the pyrrole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity, potentially leading to safer and more effective anti-inflammatory therapeutics.[4][5][6] The primary goal of synthesizing new pyrrole derivatives is often to discover compounds with improved activity profiles, such as dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways or targeted modulation of key inflammatory signaling cascades.[5]
Experimental Design: A Multi-faceted Approach
A robust in vitro evaluation of anti-inflammatory agents requires a multi-pronged strategy to elucidate the compound's mechanism of action and therapeutic potential. This typically involves an initial screen for anti-inflammatory activity, followed by more detailed mechanistic studies.
Visualizing the Workflow
Caption: A typical workflow for the in vitro evaluation of anti-inflammatory compounds.
Part 1: Foundational Assays - Cytotoxicity and Nitric Oxide Production
A critical first step is to assess the cytotoxicity of the synthesized pyrrole derivatives. This ensures that any observed anti-inflammatory effects are not simply a result of cell death. The MTT assay is a widely used colorimetric method for this purpose.[7][8][9]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is expressed as a percentage of the vehicle-treated control.
Following the confirmation of non-toxic concentrations, the primary anti-inflammatory screening can proceed. A common and effective model involves stimulating macrophages, such as the RAW 264.7 cell line, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently induces an inflammatory response.[10][11][12][13] A key mediator of inflammation is nitric oxide (NO), and its production can be readily quantified using the Griess assay.[14][15][16][17]
Protocol: Griess Assay for Nitric Oxide (NO) Production
-
Cell Culture and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of the substituted pyrroles for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[11] Include a positive control, such as dexamethasone, a potent anti-inflammatory steroid.[18]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[11][15]
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.[11][15] The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Part 2: Delving Deeper - Mechanistic Insights
Compounds that demonstrate significant inhibition of NO production warrant further investigation to understand their mechanism of action. This involves examining their effects on pro-inflammatory cytokines, key enzymes like COX-2, and crucial signaling pathways such as NF-κB.
Pro-inflammatory Cytokine Analysis
Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response.[12][19] Enzyme-linked immunosorbent assays (ELISAs) are the gold standard for quantifying the levels of these cytokines in cell culture supernatants.[20][21][22][23][24]
Protocol: ELISA for TNF-α and IL-6
-
Sample Preparation: Use the same cell culture supernatants collected for the Griess assay.
-
ELISA Procedure: Follow the manufacturer's instructions for commercially available TNF-α and IL-6 ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[25][26][27][28] Many NSAIDs exert their effects by inhibiting COX enzymes.[26] The ability of substituted pyrroles to inhibit COX-2 can be assessed using commercially available inhibitor screening assay kits.[25][26][27][28][29]
Protocol: COX-2 Inhibition Assay
-
Assay Principle: These kits typically provide a purified COX-2 enzyme, a substrate (arachidonic acid), and a detection reagent. The assay measures the product of the enzymatic reaction, often through a colorimetric or fluorometric readout.
-
Inhibitor Screening: The substituted pyrrole compounds are added to the reaction mixture to determine their ability to inhibit the COX-2 enzyme activity. A known COX-2 inhibitor, such as celecoxib, is used as a positive control.[26]
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including those for iNOS, COX-2, and pro-inflammatory cytokines.[30][31][32][33][34] The canonical NF-κB pathway is a key target for anti-inflammatory drug development.[30][31]
Caption: The canonical NF-κB signaling pathway activated by LPS.
The inhibitory effect of substituted pyrroles on the NF-κB pathway can be assessed by measuring the phosphorylation of key signaling proteins (e.g., IκBα) or the nuclear translocation of the p65 subunit of NF-κB using techniques like Western blotting or immunofluorescence microscopy.
Data Comparison and Interpretation
The collected data should be systematically compared to evaluate the anti-inflammatory potential of the synthesized pyrrole derivatives.
Comparative Data Table
| Compound | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
| Pyrrole A | >100 | 25.3 | 30.1 | 28.5 | 15.2 |
| Pyrrole B | >100 | 15.8 | 18.2 | 17.9 | 8.7 |
| Pyrrole C | 55.2 | 40.1 | 45.6 | 42.3 | 22.4 |
| Dexamethasone | >100 | 5.2 | 8.7 | 6.5 | N/A |
| Celecoxib | >100 | 35.6 | 40.2 | 38.9 | 0.5 |
Hypothetical data for illustrative purposes. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the respective activity.
Interpretation of Results:
-
Pyrrole A and B show promising anti-inflammatory activity with low cytotoxicity.
-
Pyrrole B appears to be more potent than Pyrrole A across all assays.
-
Pyrrole C exhibits moderate activity but also shows some cytotoxicity, which may limit its therapeutic potential.
-
The comparison with Dexamethasone and Celecoxib provides a benchmark for the potency and selectivity of the novel compounds.
Conclusion: Identifying Promising Candidates
This comprehensive in vitro evaluation pipeline allows for the systematic screening and characterization of substituted pyrroles as potential anti-inflammatory agents. By combining foundational assays with mechanistic studies, researchers can identify lead compounds with desirable activity profiles and a clear rationale for further development, including in vivo studies. The ultimate goal is to discover novel pyrrole derivatives that offer improved efficacy and safety over existing anti-inflammatory therapies.
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A Comparative Guide to Catalytic Systems for the Synthesis of N-aryl-2,5-dimethylpyrroles
The N-arylpyrrole scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the various synthetic routes, the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, stands out for its efficiency and atom economy.[2][3] This guide provides an in-depth comparison of various catalytic systems for the synthesis of N-aryl-2,5-dimethylpyrroles from acetonylacetone (2,5-hexanedione) and substituted anilines, offering field-proven insights for researchers and drug development professionals.
The Paal-Knorr Reaction: Mechanism and the Role of the Catalyst
The Paal-Knorr synthesis of pyrroles is a classic acid-catalyzed condensation reaction.[3] The mechanism, elucidated by V. Amarnath, involves the initial attack of the primary amine on a protonated carbonyl group of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[4] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The final step is a series of dehydrations to yield the aromatic pyrrole ring.[1][4] The ring-closing step is often considered the rate-determining step of the reaction.[1][3]
The catalyst's primary role is to activate the carbonyl groups by protonation, making them more electrophilic and susceptible to nucleophilic attack by the amine.[5] The choice of catalyst profoundly impacts reaction rates, yields, and overall process efficiency, especially when dealing with less reactive or acid-sensitive substrates.[3]
Caption: Generalized mechanism of the acid-catalyzed Paal-Knorr pyrrole synthesis.
Comparison of Catalytic Systems
The efficacy of a catalyst in the Paal-Knorr synthesis is a function of its acidity, the reaction medium, and its interaction with the substrates. We will compare several classes of catalysts, from traditional Brønsted acids to modern heterogeneous and green alternatives.
Homogeneous Brønsted Acid Catalysts
Conventional Brønsted acids are widely used due to their low cost and ready availability. These include mineral acids (H₂SO₄, HCl) and organic acids like p-toluenesulfonic acid (p-TsOH) and acetic acid.[6]
-
Mechanism of Action: These catalysts provide a proton source to activate the carbonyl groups of acetonylacetone, thereby facilitating the initial nucleophilic attack by the aniline.[5]
-
Performance Insights: While effective, strong acids like H₂SO₄ can sometimes lead to side reactions or degradation of sensitive substrates.[3] Weaker acids like acetic acid can accelerate the reaction, but running the reaction at a pH below 3 may favor the formation of furan byproducts.[4] Trifluoroacetic acid (TFA) has emerged as a highly efficient catalyst, promoting the reaction at room temperature in short timeframes with excellent yields.[7] A comparative study showed TFA outperforming p-TsOH, sulfamic acid, and sulfuric acid for the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole, yielding 92% compared to 80%, 60%, and 40% respectively.[7]
-
Limitations: A significant drawback is the often-corrosive nature of these acids and the challenges associated with their separation from the reaction mixture, which typically requires neutralization and aqueous workup, generating waste.
Heterogeneous Acid Catalysts
To overcome the separation issues of homogeneous catalysts, solid acid catalysts have been developed. These are typically easier to handle, less corrosive, and recyclable, aligning with the principles of green chemistry.[2]
-
Mechanism of Action: These materials possess Brønsted and/or Lewis acid sites on their surface.[8] The reaction occurs at the catalyst-solution interface, where the solid provides the necessary acidic environment for the condensation and dehydration steps.
-
Performance Insights:
-
Clays: Montmorillonite clays (KSF, Fe(III)-montmorillonite) have demonstrated high catalytic activity, affording pyrroles in good to excellent yields (69-96%) at room temperature.[6]
-
Aluminas: Commercially available aluminas, such as CATAPAL 200, have proven to be highly effective, solvent-free catalysts.[6][8] The high percentage of Brønsted–Lewis acid sites and large pore diameter of CATAPAL 200 are credited for its high efficiency, providing yields of up to 97%.[8] This catalyst is also reusable for up to five cycles without significant loss of activity.[8]
-
Silica Sulfuric Acid (SSA): This is another reusable heterogeneous catalyst that effectively promotes the Paal-Knorr reaction at room temperature under solvent-free conditions.[2]
-
-
Advantages: The primary advantage is the ease of catalyst recovery through simple filtration, which simplifies product purification and allows for catalyst recycling.[9] This makes the overall process more sustainable and cost-effective.
"Green" and Novel Catalytic Systems
Recent research has focused on developing more environmentally benign catalytic systems.
-
Deep Eutectic Solvents (DESs): DESs are mixtures of Lewis or Brønsted acids and bases that are liquid at low temperatures. A DES formed from ZrOCl₂·8H₂O and urea has been shown to be an excellent and reusable green catalyst for the Paal-Knorr reaction, acting as both the solvent and the catalyst.[10][11][12]
-
Iodine: Molecular iodine has been reported as a remarkably efficient catalyst, enabling the reaction to proceed at room temperature under solvent-free conditions with exceptional yields and short reaction times.[2]
-
Saccharin: In a novel approach, the artificial sweetener saccharin has been used as an edible, recyclable, and green catalyst for this transformation in methanol at room temperature.[13]
-
Catalyst-Free Conditions: Under specific conditions, the reaction can even proceed without any catalyst. A modified Paal-Knorr synthesis has been described that occurs by simply stirring the 1,4-diketone and amine at room temperature, completely eliminating both catalyst and solvent.[14]
Quantitative Data Summary
The following table summarizes the performance of various catalysts under optimized conditions for the synthesis of N-aryl-2,5-dimethylpyrroles.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Brønsted Acids | ||||||
| Trifluoroacetic Acid (TFA) | 2 mmol | Dichloromethane | Room Temp | 30-50 min | 81-98 | [7] |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic | Toluene | Reflux | 2-5 h | ~80 | [6] |
| Acetic Acid | Excess | Ethanol | 80 (Microwave) | 10-15 min | >90 | [1] |
| Heterogeneous Catalysts | ||||||
| CATAPAL 200 (Alumina) | 40 mg | Solvent-free | 60 | 45 min | 68-97 | [6][8] |
| Montmorillonite KSF | Catalytic | Dichloromethane | Room Temp | 1-25 h | 69-96 | [6] |
| Green/Novel Catalysts | ||||||
| Iodine (I₂) | Catalytic | Solvent-free | Room Temp | 5-15 min | 90-98 | [2] |
| ZrOCl₂·8H₂O/Urea (DES) | N/A (Solvent) | N/A (Solvent) | 80 | 1-2 h | >90 | [10][11] |
| None | N/A | Solvent-free | Room Temp | 2-24 h | >95 | [14] |
Experimental Protocols
Protocol 1: High-Efficiency Synthesis using Trifluoroacetic Acid (TFA)
This protocol is adapted from a high-yield procedure demonstrating the efficacy of TFA.[7]
Objective: To synthesize 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole.
Materials:
-
2,5-Hexanedione (acetonylacetone)
-
4-Bromoaniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromoaniline (1.0 mmol) in DCM (10 mL), add 2,5-hexanedione (1.2 mmol).
-
Stir the mixture at room temperature and add trifluoroacetic acid (2.0 mmol) dropwise.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-aryl-2,5-dimethylpyrrole.
Protocol 2: Green, Solvent-Free Synthesis using CATAPAL 200 Alumina
This protocol highlights a sustainable, heterogeneous catalytic approach.[6][8]
Objective: To synthesize 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole.
Materials:
-
2,5-Hexanedione (acetonylacetone)
-
4-Toluidine (p-toluidine)
-
CATAPAL 200 (activated alumina)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 10 mL round-bottom flask, combine 4-toluidine (1.0 mmol), 2,5-hexanedione (1.0 mmol), and CATAPAL 200 (40 mg).
-
Heat the solvent-free mixture in a preheated oil bath at 60 °C with stirring for 45 minutes.
-
Monitor the reaction by TLC (eluent: hexane/ethyl acetate 9:1).
-
After cooling to room temperature, add ethyl acetate (5 mL) to the solid mixture and stir for 5 minutes.
-
Filter the mixture through a short pad of celite to remove the catalyst, washing the pad with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography if necessary, though this method often yields a clean product.
Caption: A generalized experimental workflow for catalyst screening and pyrrole synthesis.
Conclusion and Future Outlook
The synthesis of N-aryl-2,5-dimethylpyrroles via the Paal-Knorr reaction is a robust and versatile transformation. While traditional Brønsted acids are effective, modern catalysts offer significant advantages in terms of efficiency, safety, and sustainability. Heterogeneous catalysts like CATAPAL 200 provide an excellent balance of high reactivity and operational simplicity, with the key benefit of recyclability.[8] For ultimate greenness and process simplification, catalyst- and solvent-free methods present an ideal, though potentially less general, approach.[14] The choice of catalyst should be guided by the specific substrate, desired scale, and available resources, with a growing emphasis on adopting greener and more sustainable protocols in both academic and industrial settings.
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Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry. [Link]
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A facile synthesis of N-substituted 2,5-dimethylpyrroles with saccharin as a green catalyst. Research Square. [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
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A New Green and Efficient Brønsted: Lewis Acidic DES for Pyrrole Synthesis. Semantic Scholar. [Link]
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Paal-Knorr synthesis of N-alkyl/aryl pyrroles by grinding method. ResearchGate. [Link]
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Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. National Center for Biotechnology Information. [Link]
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The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Royal Society of Chemistry. [Link]
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Brønsted acid and Lewis acid co-promoted cascade cyclization reaction and application to the total synthesis of Erysotramidine. Royal Society of Chemistry. [Link]
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A New Green and Efficient Brønsted: Lewis Acidic DES for Pyrrole Synthesis | Request PDF. ResearchGate. [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET Digital. [Link]
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Paal-Knorr vs. Hantzsch synthesis for substituted pyrroles: a comparative study
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence in blockbuster drugs like atorvastatin (Lipitor) and sunitinib (Sutent) underscores the critical importance of efficient and versatile synthetic routes to access structurally diverse pyrrole derivatives.[3][4][5] Among the classical methods, the Paal-Knorr and Hantzsch syntheses have long been mainstays for constructing this vital heterocyclic ring.[6]
This guide offers a comparative analysis of these two seminal methods, delving into their mechanisms, synthetic utility, and practical considerations. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to select the optimal strategy for their specific synthetic challenges.
The Paal-Knorr Synthesis: A Direct Approach from 1,4-Dicarbonyls
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a straightforward and often high-yielding method for preparing substituted pyrroles.[7][8] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[9]
Mechanism and Rationale
The accepted mechanism proceeds through the initial nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate.[7][10] This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group. Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative yields the aromatic pyrrole ring.[7][11] The use of a weak acid, like acetic acid, is crucial as it accelerates the reaction by protonating a carbonyl group, making it more electrophilic.[9] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[9]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Scope and Limitations
The Paal-Knorr synthesis is highly versatile, tolerating a wide range of substituents (alkyl, aryl, ester) on the dicarbonyl backbone and the amine (alkyl, aryl).[7] Its operational simplicity and generally high yields, often exceeding 80-95%, make it a popular choice.[1][8] However, the primary limitation is the accessibility of the requisite 1,4-dicarbonyl starting materials, which may themselves require multi-step syntheses.[1] Furthermore, traditional protocols can involve harsh conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[8][12] Modern variations have addressed this by employing microwave assistance or greener catalysts to achieve milder reaction conditions and shorter reaction times.[8][10][13]
The Hantzsch Synthesis: A Multi-Component Assembly
Reported by Arthur Hantzsch in 1890, this synthesis is a multi-component reaction that constructs the pyrrole ring from more readily available precursors: a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3][14] This convergence allows for the rapid assembly of highly substituted pyrroles.[14]
Mechanism and Rationale
The reaction typically initiates with the formation of an enamine intermediate from the condensation of the β-ketoester and the amine/ammonia.[14][15] This enamine then acts as a nucleophile, attacking the α-haloketone. There are two proposed pathways for this attack: either at the carbonyl carbon followed by dehydration, or a direct SN2 displacement of the halide from the α-carbon.[14][15] Both pathways converge on an intermediate that undergoes intramolecular cyclization and subsequent dehydration to furnish the final polysubstituted pyrrole.[3][16]
Caption: General mechanism of the Hantzsch Pyrrole Synthesis.
Scope and Limitations
A key advantage of the Hantzsch synthesis is its ability to generate highly functionalized pyrroles with a defined substitution pattern from simple starting materials.[3] It is particularly valuable for creating libraries of compounds for drug discovery.[14] However, conventional Hantzsch syntheses often suffer from moderate yields, typically below 60%, due to competing side reactions like the Feist-Bénary furan synthesis.[1][3] The reaction can also lack generality, with some combinations of substrates failing to produce the desired product.[6][17] Recent advancements have introduced greener protocols using water as a solvent or solvent-free mechanochemical milling, which can significantly improve yields and expand the substrate scope.[3][6]
Head-to-Head Comparison: Paal-Knorr vs. Hantzsch
The choice between these two methods is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Precursors | 1,4-Dicarbonyl compounds, primary amine/ammonia.[9] | β-Ketoesters, α-haloketones, primary amine/ammonia.[15] |
| Complexity | Two-component reaction.[9] | Three-component reaction.[14] |
| Typical Yields | Generally high (>60%, often 80-95%).[1][8] | Moderate (often <60%).[1] |
| Substitution Pattern | 2,5- and N-substituted pyrroles are common.[18] | Produces highly substituted pyrroles (e.g., 1,2,3,4,5-pentasubstituted).[3] |
| Key Advantage | Operational simplicity, high yields.[8][10] | Convergent synthesis from simple precursors, high degree of substitution.[3][14] |
| Key Limitation | Availability of 1,4-dicarbonyl precursors.[1] | Moderate yields, potential for side reactions.[3] |
| Reaction Conditions | Typically requires acidic catalysts (protic or Lewis acids).[7] | Can be run under basic or neutral conditions.[1] |
| Modern Variations | Microwave-assisted, green catalysts (e.g., I₂, ZrOCl₂·8H₂O).[8][13] | Mechanochemical (ball-milling), organocatalysis, green solvents (water).[6][14] |
Experimental Protocols
To ensure reproducibility, detailed and standardized protocols are essential. The following represent typical procedures for each synthesis.
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole[10]
-
Reaction Setup: In a microwave vial, dissolve the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C. An initial power of 150 W is typically applied for 10-15 seconds to reach the target temperature, after which lower power is maintained.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between water and ethyl acetate.
-
Extraction: Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Purification: Combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.
Protocol 2: Classical Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate[14]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.
-
Ammonia Addition: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between diethyl ether and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system).
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Conclusion and Future Outlook
Both the Paal-Knorr and Hantzsch syntheses are powerful and enduring methods for the construction of the pyrrole ring system. The Paal-Knorr reaction offers a direct and high-yielding route, provided the 1,4-dicarbonyl precursor is accessible. In contrast, the Hantzsch synthesis provides a convergent pathway to highly substituted pyrroles from simpler, more readily available starting materials, albeit often with more moderate yields in its classical form.
The ongoing development of "greener," more efficient protocols, such as those employing microwave irradiation, aqueous media, or mechanochemistry, has revitalized these classical reactions.[6][8] These modern adaptations not only improve yields and reduce environmental impact but also broaden the applicability of these methods to include more sensitive and complex substrates. For drug development professionals and synthetic chemists, a thorough understanding of the nuances, advantages, and limitations of each method is paramount for the strategic and successful synthesis of novel pyrrole-containing entities.
References
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Benchchem. A Spectroscopic Showdown: Comparing Pyrroles from Paal-Knorr and Hantzsch Syntheses. 18
-
Benchchem. Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles. 14
-
Benchchem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. 10
-
Grokipedia. Hantzsch pyrrole synthesis. 3
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. 9
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Canadian Science Publishing. The Hantzsch pyrrole synthesis. 17
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Wikipedia. Paal–Knorr synthesis. 7
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Wikipedia. Hantzsch pyrrole synthesis. 15
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Alfa Chemistry. Paal-Knorr Synthesis. 11
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Benchchem. A Comparative Guide to Pyrrole Synthesis: Paal-Knorr and its Alternatives. 1
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ResearchGate. Novel substituted pyrrole derivatives and SAR activity. 19
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Benchchem. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. 4
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Química Organica.org. Hantzch synthesis of pyrrole. 16
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Organic Chemistry Portal. Pyrrole synthesis. 20
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RSC Publishing. Substituted pyrroles based on ketones: prospects of application and advances in synthesis. 5
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PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. 21
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. 8
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Thieme. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. 6
-
RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. 2
-
Scribd. The Hantzsch Pyrrole Synthesis. 22
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ResearchGate. Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF. 13
-
MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. 23
-
ResearchGate. Pyrroles by the Hantzsch synthesis | Download Table. 24
-
ResearchGate. (PDF) The Hantzsch pyrrole synthesis. 25
-
ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. 12
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Introduction: The Therapeutic Potential and Toxicological Screening of Pyrrole Derivatives
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2][3] Its unique electronic and structural properties allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4] The compound 1-(4-methoxyphenyl)-2,5-dimethylpyrrole belongs to the N-aryl-2,5-dimethylpyrrole class, a group of synthetic compounds being explored for various therapeutic applications.[5][6] While these compounds hold promise, a rigorous evaluation of their cytotoxicity is a critical and mandatory step in the drug discovery pipeline to ensure that their therapeutic effects are not overshadowed by toxicity to healthy cells.[7]
This guide provides a comprehensive framework for assessing and comparing the cytotoxic profiles of this compound and its structural analogs. We will delve into the principles behind key cytotoxicity assays, provide detailed, field-proven protocols, and discuss the interpretation of comparative data. The objective is to equip researchers with the necessary tools to generate robust, reliable, and publication-quality cytotoxicity data.
Section 1: Principles of In Vitro Cytotoxicity Assessment
Before initiating experimental work, it is crucial to understand what different assays measure. Cytotoxicity is not a monolithic concept; it can manifest through various mechanisms, including metabolic disruption, loss of membrane integrity, or induction of programmed cell death (apoptosis). A multi-assay approach is therefore essential for a comprehensive toxicological profile.
-
Viability vs. Cytotoxicity: It's important to distinguish between cell viability and cytotoxicity assays. Viability assays measure markers of healthy cell function (e.g., metabolic activity), while cytotoxicity assays directly measure markers of cell damage, such as the loss of membrane integrity.[8] Combining both types provides a more complete picture.[8]
-
Metabolic Activity Assays (e.g., MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[9] In viable cells, these enzymes reduce the yellow tetrazolium dye MTT to insoluble purple formazan crystals.[9][10] The amount of formazan produced, measured by absorbance, is proportional to the number of metabolically active (and therefore viable) cells.[9]
-
Membrane Integrity Assays (e.g., LDH): The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the release of the stable cytosolic enzyme LDH from cells with compromised plasma membranes.[11][12] Extracellular LDH activity is directly proportional to the number of lysed or damaged cells.[11] This assay is particularly useful for detecting necrosis or late-stage apoptosis.
Causality Behind Assay Selection: The choice of assay depends on the research question. The MTT assay is a robust indicator of overall cell health and proliferation, but it cannot distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[13] The LDH assay, conversely, specifically measures cell death involving membrane rupture. Running both in parallel allows for a more nuanced interpretation: a compound that reduces the MTT signal without increasing LDH release may be cytostatic, while a compound that affects both is likely cytotoxic.
Section 2: Experimental Protocols for Cytotoxicity Profiling
The following protocols are designed to be self-validating by including essential controls. For any novel compound screening, it is imperative to test its effects on both a cancer cell line and a non-cancerous cell line to determine selectivity. Here, we use the human cervical cancer cell line HeLa [10][14][15] and the human embryonic kidney cell line HEK293 [16][17] as representative models.
Protocol 2.1: MTT Assay for Metabolic Viability
This protocol assesses the effect of the test compounds on the metabolic activity of the cells.
Materials:
-
HeLa and HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells with "vehicle control" (medium with the same final concentration of DMSO) and "untreated control" (medium only).
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[19] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100[20]
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[20][21]
Protocol 2.2: LDH Assay for Membrane Integrity
This protocol measures the release of LDH from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells and compounds prepared as in the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Establish Controls: Prepare three sets of control wells:
-
Vehicle Control: Cells treated with vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Positive Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the kit 45 minutes before the end of incubation.[16]
-
Background Control: Medium only.
-
-
Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[19]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction & Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[19]
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Absorbance_Treated - Absorbance_Vehicle) / (Absorbance_MaximumRelease - Absorbance_Vehicle)) * 100[12]
Section 3: Comparative Data Analysis
To effectively compare the cytotoxicity of this compound (Compound A) and its analogs, the calculated IC50 values should be summarized in a table. For this guide, we will consider two hypothetical analogs:
-
Compound B: 1-(4-Chlorophenyl )-2,5-dimethylpyrrole (electron-withdrawing group)
-
Compound C: 1-(4-Hydroxyphenyl )-2,5-dimethylpyrrole (hydrogen-bond donor)
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Pyrrole Derivatives
| Compound | Chemical Name | HeLa (Cancer) IC50 (µM) | HEK293 (Non-Cancer) IC50 (µM) | Selectivity Index (SI) |
| A | This compound | 45.8 | 152.3 | 3.32 |
| B | 1-(4-Chlorophenyl)-2,5-dimethylpyrrole | 15.2 | 110.5 | 7.27 |
| C | 1-(4-Hydroxyphenyl)-2,5-dimethylpyrrole | 89.1 | >200 | >2.24 |
| Doxorubicin | (Positive Control) | 0.8 | 5.4 | 6.75 |
Note: Data are hypothetical for illustrative purposes. Doxorubicin is a standard chemotherapeutic agent used as a positive control.
Interpretation of Results:
-
Potency: Compound B, with the lowest IC50 value against HeLa cells, is the most potent cytotoxic agent in this series. The electron-withdrawing chloro group may enhance its activity.
-
Selectivity: The Selectivity Index (SI) is a crucial parameter, calculated as SI = IC50 (Non-Cancer Cell) / IC50 (Cancer Cell).[22] A higher SI value indicates greater selectivity for cancer cells over healthy cells.[22] Compound B exhibits the highest selectivity (7.27), making it a more promising candidate for further development than Compound A.
-
Structure-Activity Relationship (SAR): The data suggests a preliminary SAR. The methoxy group (Compound A) confers moderate activity. Replacing it with a chloro group (Compound B) increases potency and selectivity. The hydroxyl group (Compound C) significantly reduces cytotoxicity.
Section 4: Investigating the Mechanism of Action
A low IC50 value tells us that a compound is cytotoxic, but not how. A logical next step is to investigate whether the observed cytotoxicity is due to the induction of apoptosis.
Workflow for Apoptosis Investigation
A standard workflow to confirm apoptosis involves checking for key molecular markers, such as the activation of caspase enzymes, which are central executioners of the apoptotic program.
Caption: Workflow for investigating apoptosis as the mechanism of cytotoxicity.
Simplified Apoptotic Signaling Pathway
Compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from mitochondria, which leads to the activation of a caspase cascade.
Caption: Simplified intrinsic pathway of apoptosis induced by a cytotoxic compound.
Conclusion
The systematic assessment of cytotoxicity is fundamental to the progression of any compound series in a drug discovery program. This guide outlines a robust, multi-faceted approach for the evaluation of this compound and its analogs. By integrating assays that probe different cellular functions (metabolic activity and membrane integrity) and by comparing effects on cancerous versus non-cancerous cell lines, researchers can build a comprehensive and comparative cytotoxicity profile. This data-driven approach, which progresses from initial screening to mechanistic investigation, is essential for identifying potent and selective compounds worthy of further preclinical development.
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de Castro Alves, C. E., Koidan, G., Hurieva, A. N., de Freitas Gomes, A., de Oliveira, R. C., Costa, A. G., Boechat, A. L. R., de Oliveira, A. C., Zahorulko, S., Kostyuk, A., & Pontes, G. S. (2023). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Biomedicine & Pharmacotherapy, 162, 114701. [Link]
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Safety Operating Guide
1-(4-Methoxyphenyl)-2,5-dimethylpyrrole proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. Proper chemical waste management is not just a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the disposal of this compound (CAS No. 5044-27-9), moving beyond simple steps to explain the causality behind each procedural choice.
Hazard Assessment and Chemical Profile
Understanding the specific risks associated with a compound is the first step in managing its lifecycle in the laboratory. This compound is a substituted pyrrole derivative, a class of compounds widely used in organic synthesis and pharmaceutical research.[1] Its hazard profile dictates the stringent disposal requirements.
A Safety Data Sheet (SDS) for this compound classifies it as hazardous.[2] Key hazard statements include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
The parent compound, pyrrole, and its simpler derivatives are also known to be toxic and irritants, reinforcing the need for caution.[3][4] While specific ecotoxicity data for this exact compound is limited, it is prudent to assume that release into the environment should be avoided.[2]
| Property | Value | Source | Implication for Disposal |
| CAS Number | 5044-27-9 | [2] | Unique identifier for accurate labeling and waste manifest. |
| Molecular Formula | C₁₃H₁₅NO | [1] | Used for identification and characterization. |
| Boiling Point | 316.1 °C at 760 mmHg | [1] | Low volatility at room temperature, but vapors can still be present. |
| Flash Point | 145 °C | [1] | Not classified as a flammable liquid, but should be kept from ignition sources. |
| Hazard Codes | H302, H315, H319, H335 | [2] | Dictates the need for Personal Protective Equipment (PPE) and containment. |
Pre-Disposal: Spill Management and Decontamination
Proper disposal begins with proper handling. In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel from the immediate area.[5]
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or silica gel.[2][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material and spilled solid into a designated, compatible waste container. Use non-sparking tools if there is any concern about static discharge.[5][6]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste along with the spilled chemical.
-
Label and Store: Seal and label the waste container immediately, as described in the following section.
The causality here is clear: using an inert absorbent prevents any unintended reactions, and treating all cleanup materials as hazardous waste ensures complete containment of the chemical.
Core Disposal Protocol: A Step-by-Step Guide
This substance must be disposed of as hazardous waste.[2][3] Under no circumstances should it be poured down the drain or placed in regular trash.[7]
Step 1: Waste Segregation
-
Action: Collect waste containing this compound in a dedicated container, separate from other waste streams (e.g., halogenated solvents, acids, bases).
-
Rationale: Preventing accidental mixing of incompatible chemicals is a cornerstone of lab safety.[8] Mixing this compound with strong oxidizing agents or acids could lead to a dangerous reaction.[6] Segregation simplifies the disposal process for your institution's Environmental Health and Safety (EHS) office and their waste contractor.
Step 2: Containerization
-
Action: Use a clean, leak-proof container made of a compatible material (e.g., a glass bottle or a chemically resistant high-density polyethylene (HDPE) jug). Ensure the container has a tightly sealing screw cap.[9][10]
-
Rationale: A robust, sealed container prevents the release of vapors and protects against spills.[10] The container must not be filled to more than 90% capacity to allow for vapor expansion with temperature changes.[9]
Step 3: Labeling
-
Action: Label the container clearly and accurately before adding any waste. The label must include:
-
Rationale: Proper labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container. It provides immediate information on the contents and associated dangers, ensuring it is handled, stored, and ultimately disposed of correctly.[11]
Step 4: Storage Pending Disposal
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated, secondary containment bin.[9] Store below eye level and away from heat or ignition sources.[8]
-
Rationale: Storing hazardous waste in a designated, ventilated, and contained area minimizes the risk of exposure from spills or leaks and prevents it from being mistaken for an active reagent.
Step 5: Arranging for Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup. Follow their specific procedures for waste manifest forms and collection.
-
Rationale: Final disposal of hazardous waste is a highly regulated process that must be carried out by licensed professionals. Your EHS office is the essential liaison to ensure compliance with all local, state, and federal regulations.[3]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from use to disposal.
Caption: Decision workflow for safe waste handling.
This guide provides a framework for the responsible management of this compound. By understanding the chemical's properties and adhering to these systematic procedures, you contribute to a safer laboratory environment and ensure regulatory compliance.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
